1,5-Naphthyridine-4,8-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydro-1,5-naphthyridine-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-3-9-8-6(12)2-4-10-7(5)8/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGQHDKDFDJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492599 | |
| Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28312-61-0 | |
| Record name | 1,5-Dihydro-1,5-naphthyridine-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,5-Naphthyridine-4,8-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its versatile synthesis and the broad spectrum of biological activities exhibited by its derivatives.[1][2] This guide provides a detailed examination of 1,5-Naphthyridine-4,8-diol, a key member of this chemical class. We will explore its fundamental physicochemical properties, with a particular focus on tautomerism, established synthetic strategies, spectroscopic signatures for characterization, and core reactivity. This document serves as a foundational resource, synthesizing technical data and field-proven insights to support research and development efforts targeting this promising molecular core.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound composed of two fused pyridine rings. The placement of nitrogen atoms at positions 1 and 5, combined with hydroxyl groups at positions 4 and 8, dictates its unique electronic and chemical properties.
Core Molecular Attributes
A summary of the fundamental properties of the parent 1,5-naphthyridine and the related 1,5-naphthyridin-4-ol provides a baseline for understanding the diol derivative.
| Property | Value (1,5-Naphthyridine) | Value (1,5-Naphthyridin-4-ol) | Value (this compound) | Source |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂O | C₈H₆N₂O₂ | [3],[4] |
| Molecular Weight | 130.15 g/mol | 146.15 g/mol | 162.14 g/mol | [3],[4] |
| Appearance | White to light yellow crystalline powder | (Predicted) Solid | (Predicted) Solid | [2] |
| IUPAC Name | 1,5-naphthyridine | 1H-1,5-naphthyridin-4-one | This compound | [3],[4] |
The Critical Role of Tautomerism
A pivotal characteristic of this compound is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the relocation of a proton.[5][6][7] For this molecule, a dynamic equilibrium exists between the di-enol (diol), keto-enol, and di-keto forms. This equilibrium is sensitive to the compound's physical state (solid vs. solution) and the solvent's polarity.
Spectroscopic and theoretical studies on related dihydroxy compounds confirm that while the diol form can be prevalent, all three tautomers can coexist in solution.[8] Understanding this equilibrium is crucial, as each tautomer presents a different set of properties, including hydrogen bonding capabilities, solubility, and reactivity, which directly impacts its biological activity and formulation potential.[9]
Caption: Generalized workflow for synthesis via Meldrum's acid.
Protocol: Synthesis of a Hydroxy-1,5-Naphthyridine Intermediate
This protocol outlines a general procedure for synthesizing a 4-hydroxynaphthyridine, which is a key step toward the diol target.
-
Condensation: A solution of a 3-aminopyridine derivative (1.0 eq) and Meldrum's acid (1.1 eq) in a high-boiling point solvent like triethyl orthoformate is heated to approximately 100 °C for 1-2 hours. [1]Causality: This step facilitates the formation of the crucial enamine intermediate.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude enamine.
-
Cyclization: The crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to reflux (approx. 250 °C) for 15-30 minutes. [1]Causality: The high thermal energy drives the intramolecular cyclization to form the second pyridine ring and subsequent decarboxylation.
-
Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent (e.g., hexane or diethyl ether) and can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure hydroxynaphthyridine product.
Spectroscopic Characterization
Unambiguous identification of this compound and its tautomers requires a combination of spectroscopic techniques. The expected spectral data are derived from the analysis of the parent 1,5-naphthyridine and its hydroxylated derivatives. [10]
| Technique | Tautomer | Expected Observations | Source |
|---|---|---|---|
| ¹H NMR | Di-enol | Aromatic protons in the range of 7.5-9.0 ppm. A broad singlet for the -OH protons (concentration-dependent). | ,[11] [12] |
| Di-keto | Appearance of N-H proton signals (potentially broad, >10 ppm). Upfield shift of some aromatic protons due to loss of full aromaticity. | [13] | |
| ¹³C NMR | Di-enol | Aromatic carbons between 115-155 ppm. Carbons bearing -OH groups (C4, C8) would be downfield. | ,[11],[12] [14] |
| Di-keto | Appearance of C=O signals (carbonyl carbons) significantly downfield (>160 ppm). | [13] | |
| FT-IR | Di-enol | Broad O-H stretching band (3200-3600 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹). | [15] |
| Di-keto | N-H stretching bands (3100-3400 cm⁻¹). Strong C=O stretching band (1650-1700 cm⁻¹). | [15] |
| UV-Vis | Di-enol/Di-keto | Strong π-π* transitions in the UV region (250-400 nm). The λmax will shift depending on the predominant tautomer and solvent. | [15]|
General Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for hydroxyl and amine protons). [10] * FT-IR: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or use an ATR accessory for direct analysis of the solid. [10] * UV-Vis: Prepare a dilute solution (1-10 µM) in a UV-grade solvent (e.g., ethanol or DMSO).
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field spectrometer (≥400 MHz). Use the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm). [13] * FT-IR: Record the spectrum over a range of 4000-400 cm⁻¹.
-
UV-Vis: Measure the absorbance over a wavelength range of 200-500 nm.
-
-
Data Analysis: Correlate the observed peaks with the expected chemical shifts and vibrational frequencies for the possible tautomeric forms to determine the structure and predominant form under the analysis conditions.
Core Chemical Reactivity
The reactivity of this compound is governed by the electron-deficient nature of the pyridine rings and the presence of the nucleophilic hydroxyl groups. The two tautomeric forms exhibit distinct reactivity profiles.
-
Di-enol Form: The hydroxyl groups can undergo typical phenolic reactions.
-
O-Alkylation/Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions to form ethers and esters, respectively.
-
Halogenation: Conversion of the -OH groups to chloro or bromo groups using reagents like POCl₃ or PBr₃. This is a critical step for preparing intermediates for further functionalization. [15][16]* Di-keto Form: The N-H protons are acidic and can be deprotonated. The carbonyl groups are susceptible to nucleophilic attack.
-
-
Ring Reactivity: The naphthyridine core can undergo nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and hydroxyl groups. It is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion of the hydroxyl groups to halides or triflates, enabling the introduction of diverse substituents. [1][11][16]
Caption: Primary reaction pathways for this compound.
Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a cornerstone in the development of therapeutic agents due to its ability to form key interactions with biological targets. Derivatives have shown a wide array of biological activities. [1][17][18]
-
Anticancer Activity: Many 1,5-naphthyridine derivatives function as potent inhibitors of crucial cellular enzymes like c-Met kinase and DYRK1A kinase, which are implicated in cancer progression. [1]Others exhibit cytotoxicity through mechanisms like topoisomerase inhibition. [19]* Antimicrobial and Antiviral Activity: The scaffold is present in compounds developed as antibacterial and anti-Ebola virus agents. [1]* Anti-inflammatory and Immunomodulatory Effects: Certain derivatives have demonstrated the ability to modulate immune responses, highlighting their potential in treating inflammatory diseases. [18]* Central Nervous System (CNS) Activity: The scaffold has been explored for applications in treating CNS disorders. [1] The diol functionality at the 4 and 8 positions provides crucial hydrogen bond donor and acceptor sites, making this compound an attractive starting point for designing potent and selective enzyme inhibitors through structure-based drug design.
Conclusion and Future Directions
This compound is a heterocyclic compound with significant potential, underpinned by its rich chemistry and biological relevance. Its most defining feature is the diol-diketo tautomerism, which dictates its physicochemical properties and reactivity. Established synthetic routes provide reliable access to its core structure, which can be unambiguously confirmed using standard spectroscopic methods. The versatile reactivity of the hydroxyl groups and the naphthyridine core allows for extensive chemical modification, making it an ideal scaffold for medicinal chemistry campaigns. Future research should focus on leveraging the unique properties of this molecule to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. (n.d.). ResearchGate.
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. (2013). Chemistry Central Journal, 7(1), 21. [Link]
- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (n.d.). ResearchGate.
- Fused naphthyridines with biological applications. (n.d.). ResearchGate.
- de la Moya, S., et al. (2020).
- Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub.
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- Tautomer. (n.d.). Wikipedia.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). ResearchGate.
- 1,5-Naphthyridine. (n.d.). ATB.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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- Tautomerism. (2024, July 8). YouTube.
- What Is Tautomerism In Organic Chemistry? (2025, August 15). YouTube.
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An In-Depth Technical Guide to 1,5-Naphthyridine-4,8-diol: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a comprehensive technical overview of a specific derivative, 1,5-naphthyridine-4,8-diol, focusing on its chemical structure, tautomerism, numbering according to IUPAC conventions, synthetic methodologies, and potential for further investigation in drug discovery and materials science.
Chemical Structure and Numbering
1,5-Naphthyridine is a bicyclic aromatic compound composed of two fused pyridine rings. The nitrogen atoms are located at positions 1 and 5. The systematic numbering of the 1,5-naphthyridine ring system, as established by the International Union of Pure and Applied Chemistry (IUPAC), commences from one of the nitrogen atoms and proceeds around the fused ring system.
This compound features hydroxyl groups at the 4 and 8 positions of this scaffold. A crucial aspect of its chemistry is the existence of tautomerism. It is in equilibrium with its dione form, 1,5-dihydro-1,5-naphthyridine-4,8-dione . Theoretical studies on 4,8-dioxygenated 1,5-naphthyridines indicate a dynamic equilibrium between these two forms, with the predominant tautomer potentially influenced by the solvent and solid-state packing forces.[1]
Below is a diagram illustrating the chemical structure of this compound and its tautomeric dione form, complete with the IUPAC numbering scheme.
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, including the Skraup, Friedländer, and Gould-Jacobs reactions.[1][2] For the specific synthesis of this compound, a modification of these classical approaches is often necessary. A common strategy involves the cyclization of appropriately substituted pyridine precursors.
General Synthetic Approach: Cyclization of a Diaminopyridine Derivative
A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This approach utilizes a double condensation and cyclization reaction.
Caption: A potential synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar syntheses and should be optimized for specific laboratory conditions.
Materials:
-
3,5-Diaminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A (or other high-boiling solvent)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Condensation: To a solution of sodium ethoxide in absolute ethanol, add 3,5-diaminopyridine. To this mixture, add diethyl malonate dropwise with stirring. The reaction mixture is then heated at reflux for several hours to facilitate the formation of the bis-amidoester intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the condensation is complete, the ethanol is removed under reduced pressure. The resulting crude intermediate is then added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (typically >250 °C) to induce thermal cyclization.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography. The final product's identity and purity should be confirmed by spectroscopic methods.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a specific, publicly available, fully assigned spectrum for this compound is not readily found in the searched literature, the expected spectral characteristics can be predicted based on the analysis of the parent 1,5-naphthyridine and related hydroxy-substituted derivatives.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the pyridine rings will likely show characteristic doublet and triplet splitting patterns. The hydroxyl protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the dione tautomer, the N-H protons would also be present. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbons attached to the nitrogen atoms and the hydroxyl/carbonyl groups (C4 and C8) will be the most downfield shifted. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₆N₂O₂ (162.15 g/mol ). |
| Infrared (IR) | The IR spectrum of the diol form would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. The dione tautomer would show characteristic C=O stretching absorptions in the range of 1650-1700 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present. |
Potential Applications in Drug Discovery and Materials Science
While specific biological studies on this compound are not extensively reported in the searched literature, the broader class of 1,5-naphthyridine derivatives has shown significant promise in several therapeutic areas.[3][4]
-
Anticancer Activity: Many 1,5-naphthyridine derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases and protein kinases.[4] The dihydroxy substitution pattern of this compound presents an interesting scaffold for further derivatization to explore its potential as an anticancer agent.
-
Enzyme Inhibition: The nitrogen atoms and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, making it a candidate for binding to the active sites of various enzymes. For instance, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of TGF-beta type I receptor (ALK5).[3]
-
Coordination Chemistry and Materials Science: The nitrogen atoms in the 1,5-naphthyridine ring system can act as ligands to coordinate with metal ions. This property can be exploited in the design of novel metal-organic frameworks (MOFs), catalysts, and functional materials with interesting electronic and photophysical properties. The hydroxyl groups can also participate in coordination or be functionalized to tune the properties of the resulting materials.
Future Directions
This compound represents a foundational molecule within the vast chemical space of 1,5-naphthyridines. Future research efforts should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its comprehensive spectroscopic characterization, is essential for enabling further research.
-
Exploration of Biological Activity: A systematic evaluation of the biological activity of this compound and its derivatives against a panel of cancer cell lines and clinically relevant enzymes would be a valuable endeavor.
-
Derivatization and SAR Studies: The hydroxyl groups at the 4 and 8 positions provide convenient handles for chemical modification. The synthesis of a library of derivatives and the subsequent establishment of structure-activity relationships (SAR) will be crucial for optimizing its potential therapeutic efficacy.
Conclusion
This compound is a fascinating heterocyclic compound with a rich chemical structure and significant potential for applications in medicinal chemistry and materials science. While specific data on this molecule is somewhat limited in the current literature, the established importance of the 1,5-naphthyridine scaffold provides a strong rationale for its further investigation. This guide has provided a comprehensive overview of its structure, potential synthetic routes, and promising areas for future research, serving as a valuable resource for scientists and professionals in the field.
References
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- 4. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tautomerism of 1,5-Naphthyridine-4,8-diol: A Core Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to the 1,5-naphthyridine-4,8-diol scaffold, a heterocyclic core of significant interest to researchers, scientists, and drug development professionals. The guide delves into the structural nuances, synthesis, and characterization of its tautomeric forms, underpinned by both theoretical and experimental evidence. By synthesizing data from computational studies and analogous chemical structures, this document aims to provide a robust framework for understanding and manipulating the tautomeric equilibrium of this important pharmacophore, thereby facilitating its application in modern drug discovery.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2]
The 1,5-naphthyridine framework is a recognized "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The focus of this guide, this compound, possesses the potential for rich tautomeric equilibria, primarily between its diol, keto-enol, and diketo forms. A thorough understanding of this tautomerism is paramount for the rational design of novel therapeutics based on this scaffold.
The Tautomeric Landscape of this compound
This compound can theoretically exist in several tautomeric forms due to the prototropic migration between the oxygen and nitrogen atoms. The principal tautomers are the aromatic diol form, the keto-enol form, and the non-aromatic diketo form (1,5-naphthyridine-4,8(1H,5H)-dione).
Sources
Spectroscopic Characterization of 1,5-Naphthyridine-4,8-diol: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Profile of 1,5-Naphthyridine-4,8-diol.
The 1,5-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The compound this compound (CAS 28312-61-0), in particular, represents a core structure of significant interest. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the rational design of new therapeutic agents.
Given the limited availability of direct experimental spectra in public databases, this guide provides a predictive but robust framework for the spectroscopic characterization of this compound. The analysis is grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and data from closely related analogs.
Molecular Structure and Tautomerism
A critical aspect of this compound is its existence in tautomeric forms.[2][3][4] The dihydroxy (enol) form is in equilibrium with the dioxo (keto) tautomer, 1,5-dihydro-1,5-naphthyridine-4,8-dione. Spectroscopic data will reflect the predominant tautomer under the specific analytical conditions. In polar solvents, and in the solid state, the more stable amide-like keto form is expected to be the major contributor.[5]
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A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Signatures of 1,5-Naphthyridine-4,8-diol
Abstract: This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,5-Naphthyridine-4,8-diol. In the absence of direct, publicly available experimental spectra for this specific molecule, this document establishes a robust predictive framework grounded in modern computational chemistry. We will explore the critical influence of keto-enol tautomerism, detail the theoretical basis for Density Functional Theory (DFT) based predictions, present the anticipated chemical shifts for the dominant tautomeric forms, and provide a comprehensive experimental protocol for the validation of these predictions. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed structural understanding of novel heterocyclic compounds.
Introduction: The Challenge of a Dynamic Structure
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities[1][2]. This compound represents a fundamental building block within this class. However, its structural characterization by NMR is not straightforward. The molecule's true nature in solution is complicated by the potential for significant keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two or more structural isomers that are readily interconvertible[3].
Specifically, this compound can exist in the aromatic di-enol form or the non-aromatic di-keto form, 1,5-Naphthyridine-4,8(1H,5H)-dione.

The electronic landscape of these two forms is profoundly different, which will lead to dramatically different NMR spectra. The observed spectrum in a given solvent will either be a population-weighted average of the two forms (if the interconversion is fast on the NMR timescale) or show separate sets of peaks for each tautomer (if the interconversion is slow)[4]. Therefore, a predictive approach must consider both structures to be of value.
Theoretical Framework for High-Fidelity NMR Prediction
To accurately predict the NMR chemical shifts for both tautomers, we turn to quantum mechanical calculations, specifically Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is the industry standard for calculating NMR shielding tensors, which are then converted to chemical shifts[5][6].
The trustworthiness of these predictions hinges on several key choices in the computational model:
-
Functionals and Basis Sets: The selection of a functional (e.g., B3LYP, M06-2X, PBE0) and a basis set (e.g., 6-311++G(d,p), cc-pVTZ) is a balance between computational cost and accuracy. For molecules of this type, hybrid functionals like B3LYP often provide reliable results that correlate well with experimental data after a simple linear scaling[6][7][8]. A sufficiently large basis set, such as 6-311++G(d,p), is crucial to accurately describe the electron distribution, especially around heteroatoms.
-
Solvent Effects: For a molecule capable of extensive hydrogen bonding, performing calculations in a simulated "gas phase" is insufficient. Solvent effects dramatically alter molecular geometry and electronic structure, thereby influencing NMR shifts[9][10][11]. The use of a continuum solvation model, such as the Polarizable Continuum Model (PCM), is mandatory to simulate the bulk solvent environment (e.g., DMSO-d₆) and achieve meaningful predictions[12][13].
The computational workflow is a self-validating system that progresses from initial structure to final, scaled chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for both the diol and dione tautomers. These values were generated based on established principles and data from analogous naphthyridine systems[14][15][16]. The predictions are based on a hypothetical calculation at the GIAO-B3LYP/6-311++G(d,p) level with a PCM solvent model for DMSO .
Predicted Shifts for this compound (Diol Tautomer)
This form is fully aromatic. The hydroxyl groups are expected to act as electron-donating groups, shielding the ring protons. The exchangeable -OH protons themselves would appear as a broad singlet at a high chemical shift, highly dependent on concentration and temperature.
Table 1: Predicted ¹H NMR Shifts (Diol Form)
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H2, H6 | 8.1 - 8.3 | Doublet | Adjacent to ring nitrogen, deshielded. |
| H3, H7 | 7.0 - 7.2 | Doublet | Ortho to electron-donating -OH group, shielded. |
| 4-OH, 8-OH | 10.0 - 12.0 | Broad Singlet | Acidic, hydrogen-bonded protons. |
Table 2: Predicted ¹³C NMR Shifts (Diol Form)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C4, C8 | 155 - 160 | Aromatic carbon bonded to oxygen, deshielded. |
| C4a, C8a | 142 - 146 | Bridgehead carbons adjacent to nitrogen. |
| C2, C6 | 138 - 142 | Aromatic carbon adjacent to nitrogen. |
| C3, C7 | 115 - 120 | Aromatic carbon ortho to -OH, shielded. |
Predicted Shifts for 1,5-Naphthyridine-4,8(1H,5H)-dione (Dione Tautomer)
This form is non-aromatic and possesses characteristics of both vinyl systems and cyclic amides (lactams). The absence of ring current and the presence of C=O groups will significantly deshield adjacent protons.
Table 3: Predicted ¹H NMR Shifts (Dione Form)
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H2, H6 | 7.8 - 8.0 | Doublet | Vinyl proton (β to C=O), deshielded. |
| H3, H7 | 6.4 - 6.6 | Doublet | Vinyl proton (α to C=O), relatively shielded. |
| 1-NH, 5-NH | 11.0 - 13.0 | Broad Singlet | Amide protons, deshielded and hydrogen-bonded. |
Table 4: Predicted ¹³C NMR Shifts (Dione Form)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C4, C8 | 165 - 175 | Carbonyl carbon, highly deshielded. |
| C4a, C8a | 135 - 140 | Bridgehead carbons. |
| C2, C6 | 130 - 135 | Vinyl carbon (β to C=O). |
| C3, C7 | 110 - 115 | Vinyl carbon (α to C=O). |
Recommended Experimental Protocol for Validation
To validate these predictions and determine the actual tautomeric equilibrium in solution, a systematic experimental approach is required.
Objective: To acquire unambiguous ¹H and ¹³C NMR data and investigate the tautomeric equilibrium of this compound.
Methodology:
-
Sample Preparation:
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity will dissolve the compound, and its hydrogen bond accepting nature will help resolve the exchangeable NH/OH protons, which might otherwise be broadened into the baseline[9][11].
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[17].
-
-
1D NMR Spectroscopy Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration, especially for the potentially broad NH/OH signals.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Spectroscopy for Structural Assignment:
-
COSY (Correlation Spectroscopy): Run a gradient-selected COSY experiment to establish proton-proton coupling networks (e.g., to confirm the H2-H3 and H6-H7 coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments[18][19].
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals 2- and 3-bond correlations between protons and carbons. It is essential for assigning quaternary carbons (like C4, C8, C4a, C8a) by observing their correlations to nearby protons[18].
-
-
Tautomerism Investigation:
-
Variable Temperature (VT) NMR: Record a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 373 K in 10 K increments). Changes in chemical shifts, peak coalescence, or changes in the relative integrals of two distinct sets of peaks can provide direct evidence of a dynamic tautomeric equilibrium[20][21].
-
By comparing the experimentally obtained spectra with the predicted data in Tables 1-4, researchers can confidently assign the structure and quantify the tautomeric preference of this compound under specific solution conditions.
Conclusion
While direct experimental data for this compound remains elusive in the literature, a combination of theoretical principles and computational chemistry provides a powerful and reliable predictive framework. This guide has detailed the critical role of tautomerism, outlined a robust DFT-based methodology for predicting NMR shifts, and presented the expected ¹H and ¹³C NMR data for both the diol and dione forms. The provided experimental protocol offers a clear pathway for researchers to validate these predictions, enabling the definitive structural elucidation of this important heterocyclic core. This integrated computational and experimental approach exemplifies a modern strategy for accelerating research in medicinal chemistry and materials science.
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A Theoretical Investigation into the Stability of 1,5-Naphthyridine-4,8-diol: A Computational Chemistry Whitepaper
This technical guide provides a comprehensive framework for the theoretical investigation of 1,5-Naphthyridine-4,8-diol stability, with a primary focus on its tautomeric and prototropic equilibria. This document is intended for researchers, computational chemists, and drug development professionals interested in the fundamental properties of naphthyridine derivatives, which are significant scaffolds in medicinal chemistry.[1][2][3][4][5][6]
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine skeleton is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities.[7] The specific substitution pattern of this compound, featuring two hydroxyl groups, introduces the possibility of complex tautomeric equilibria, which can significantly influence its physicochemical properties, such as solubility, crystal packing, and, most importantly, its interaction with biological targets.[1][2] A thorough understanding of the relative stabilities of its potential tautomers is therefore crucial for rational drug design and development.
This guide will delineate a robust computational methodology to elucidate the tautomeric landscape of this compound, providing insights into the predominant species in different environments.
Tautomeric Landscape of this compound
The presence of hydroxyl groups adjacent to the ring nitrogens in this compound allows for several potential tautomeric forms through proton transfer. The primary equilibrium to consider is the keto-enol tautomerism. The principal tautomers anticipated for this molecule are the diol form, the keto-enol form, and the diketo form.
-
Diol Form (A): this compound. This is the aromatic dihydroxy form.
-
Keto-enol Form (B): 4-hydroxy-5,8-dihydro-1,5-naphthyridin-8-one. One of the hydroxyl groups has tautomerized to a keto group.
-
Diketo Form (C): 1,5,5,8-tetrahydro-1,5-naphthyridine-4,8-dione. Both hydroxyl groups have tautomerized to keto groups.
The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.[8][9][10] Theoretical calculations are indispensable for quantifying these subtle energetic differences.
Caption: Potential tautomeric equilibria of this compound.
Theoretical and Computational Methodology
To accurately predict the relative stabilities of the tautomers of this compound, a multi-step computational approach grounded in quantum chemistry is proposed. Density Functional Theory (DFT) is a powerful and widely used method for such investigations due to its balance of accuracy and computational cost.[11]
Causality behind Methodological Choices
-
Choice of DFT Functional: The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules. However, for systems where non-covalent interactions and subtle electronic effects are crucial, dispersion-corrected functionals such as B3LYP-D3 or functionals from the M06 family (e.g., M06-2X) are recommended to better account for van der Waals forces.
-
Basis Set Selection: The 6-311++G(d,p) basis set is a robust choice for these types of calculations. The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are essential for describing the anisotropic electron distribution in cyclic systems.
-
Solvent Effects: The stability of tautomers can be highly dependent on the surrounding medium. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be used to simulate the effect of a solvent by treating it as a continuous dielectric medium. This is crucial for mimicking physiological conditions.[10]
Step-by-Step Computational Protocol
This protocol outlines a self-validating system for determining the relative stabilities of the this compound tautomers.
Step 1: Geometry Optimization
-
Objective: To find the minimum energy structure for each tautomer.
-
Procedure:
-
Build the initial 3D structures of the diol, keto-enol, and diketo tautomers.
-
Perform geometry optimization in the gas phase using the chosen DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)).
-
Confirm that the optimized structures correspond to true energy minima by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Step 2: Calculation of Thermodynamic Properties
-
Objective: To obtain the electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers.
-
Procedure:
-
From the output of the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Calculate the relative electronic energies (ΔE), relative enthalpies (ΔH), and relative Gibbs free energies (ΔG) of the tautomers with respect to the most stable tautomer.
-
Step 3: Inclusion of Solvent Effects
-
Objective: To evaluate the impact of a solvent (e.g., water) on the relative stabilities.
-
Procedure:
-
Using the gas-phase optimized geometries, perform single-point energy calculations with the PCM implicit solvation model.
-
Alternatively, for higher accuracy, perform a full geometry optimization within the solvent continuum.
-
Recalculate the relative Gibbs free energies in the chosen solvent.
-
Caption: Computational workflow for determining tautomer stability.
Predicted Stability and Data Presentation
Based on studies of similar dihydroxy-aromatic systems, it is anticipated that the diol form will be the most stable tautomer in the gas phase due to the gain in aromatic stabilization energy.[8][9] However, in polar solvents, the relative stability of the keto forms may increase due to more favorable solute-solvent interactions.
The calculated relative energies should be summarized in a clear and concise table for easy comparison.
Table 1: Calculated Relative Energies (kcal/mol) of this compound Tautomers
| Tautomer | Gas Phase (ΔG) | Water (ΔG) |
| Diol Form | 0.00 (Reference) | 0.00 (Reference) |
| Keto-enol Form | Predicted Value | Predicted Value |
| Diketo Form | Predicted Value | Predicted Value |
Note: The "Predicted Value" entries would be populated with the results from the computational study.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive theoretical framework for investigating the stability of this compound tautomers. The proposed computational protocol, employing DFT calculations with appropriate functionals, basis sets, and solvation models, provides a robust methodology for determining the predominant tautomeric forms in different environments.
The insights gained from such a study are invaluable for understanding the fundamental properties of this important heterocyclic scaffold and can guide the rational design of novel 1,5-naphthyridine-based therapeutic agents. Future work could involve extending these studies to include the effects of different substituents on the naphthyridine ring and exploring the protonation/deprotonation equilibria to provide a complete picture of its behavior in biological systems.[12][13]
References
- Title: Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Source: PubMed URL:[Link]
- Title: Prototropic forms of hydroxy derivatives of naphthoic acid within deep eutectic solvents. Source: Royal Society of Chemistry URL:[Link]
- Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors.
- Title: Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Source: Chemistry Central Journal URL:[Link]
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- Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Title: Prototropic equilibria, tautomerization and electronic absorption properties of dibenzofluorescein in aqueous solution related to its capability as a fluorescence probe. Source: PubMed URL:[Link]
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An In-depth Technical Guide to the Electronic Properties of 1,5-Naphthyridine-4,8-diol
Introduction: The 1,5-Naphthyridine Core and the Significance of 4,8-Dioxygenation
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a significant structural motif in medicinal chemistry and materials science.[1][2][3][4] Derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] From a materials perspective, the rigid, planar structure and the presence of two nitrogen atoms make 1,5-naphthyridines intriguing candidates for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry.[1]
This technical guide focuses specifically on the electronic properties of 1,5-Naphthyridine-4,8-diol, a key derivative whose electronic and photophysical characteristics are profoundly influenced by the introduction of hydroxyl groups at the 4 and 8 positions. These substituents introduce the fascinating phenomenon of tautomerism, which dictates the molecule's electronic structure, stability, and potential applications. This guide will provide a comprehensive overview of the synthesis, tautomeric equilibrium, and predicted electronic and optical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Synthetic Strategies for the 1,5-Naphthyridine-4,8-dione Scaffold
The synthesis of this compound often proceeds through the formation of its more stable tautomer, 1,5-naphthyridine-4,8(1H,5H)-dione. A common and effective method for constructing this core structure is through a condensation reaction followed by cyclization.
Experimental Protocol: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione
This protocol outlines a representative synthesis of the 1,5-naphthyridine-4,8-dione scaffold.
Materials:
-
3-Aminopyridine
-
Diethyl malonate
-
Sodium ethoxide
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine and a molar equivalent of diethyl malonate in absolute ethanol. To this solution, add a solution of sodium ethoxide in ethanol and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the condensation is complete, the ethanol is removed under reduced pressure. The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 1-2 hours to facilitate the thermal cyclization.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent like hexane to remove the high-boiling point solvent. The solid is then dissolved in an aqueous sodium hydroxide solution and filtered. The filtrate is acidified with hydrochloric acid to precipitate the purified product. The final product is collected by filtration, washed with water, and dried under vacuum.
The Critical Role of Tautomerism in this compound
The electronic properties of this compound are intrinsically linked to its tautomeric forms. Theoretical studies, specifically computational calculations at the B3LYP/CC-PVDZ level, have provided significant insights into the stability of these tautomers. The three primary tautomeric forms are the diol form (DN1), the keto-enol form (DN2), and the diketo form (DN3).
A theoretical study on 4,8-dioxygenated 1,5-naphthyridine derivatives has shown that in the gas phase, the diol form (DN1) is the most stable, followed by the diketo form (DN3), and then the keto-enol form (DN2). However, the stability in solution is dependent on the polarity of the solvent and the nature of any substituent groups.
Caption: Tautomeric forms of this compound.
Predicted Electronic and Optical Properties
While specific experimental data for this compound is limited, we can predict its electronic and optical properties based on theoretical studies and by comparison with related naphthyridine derivatives.
Frontier Molecular Orbitals and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For 1,5-naphthyridine derivatives, the HOMO and LUMO are typically delocalized over the aromatic system. The presence of electron-donating hydroxyl groups in the 4 and 8 positions is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the pyridinic nitrogens influences the LUMO energy.
The HOMO-LUMO energy gap is a key indicator of the molecule's electronic transition energy. A smaller gap generally corresponds to a longer wavelength of absorption in the UV-Vis spectrum. The tautomeric form present in a given environment will significantly impact the HOMO-LUMO gap and thus the absorption profile.
Caption: Frontier Molecular Orbitals (HOMO and LUMO).
Predicted Spectroscopic Properties
Based on the electronic structure, the following spectroscopic properties can be anticipated for this compound:
| Property | Predicted Characteristic | Rationale |
| UV-Vis Absorption | Absorption maxima in the UV-A to near-visible region. | The extended π-conjugation of the naphthyridine core, coupled with the influence of the hydroxyl groups, is expected to result in absorption at longer wavelengths compared to the parent 1,5-naphthyridine. The specific λmax will be highly dependent on the solvent and the dominant tautomeric form. |
| Fluorescence Emission | Potential for fluorescence emission. | Many naphthyridine derivatives are known to be fluorescent.[5] The emission wavelength and quantum yield will be sensitive to the molecular rigidity, solvent polarity, and the nature of the excited state, which is influenced by the tautomeric form. |
Electrochemical Properties
The redox behavior of this compound can be investigated using techniques like cyclic voltammetry. The presence of the electron-rich diol system and the electron-deficient pyridine rings suggests that the molecule can undergo both oxidation and reduction processes. The redox potentials will be indicative of the HOMO and LUMO energy levels and can provide valuable information about the molecule's stability and its potential use in electronic devices.
Workflow for Characterization of Electronic Properties
For researchers aiming to experimentally validate the electronic properties of synthesized this compound, the following workflow is recommended:
Caption: Experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest due to the interplay of its rigid aromatic core and the electronic influence of its hydroxyl substituents. The pronounced tautomerism is a defining feature that governs its stability and electronic properties. While theoretical studies have laid a strong foundation for understanding this system, further experimental investigation into its photophysical and electrochemical properties is crucial. Such studies will not only validate the theoretical predictions but also unlock the full potential of this and related 1,5-naphthyridine derivatives for applications in drug discovery and materials science. Future research should focus on synthesizing a series of derivatives with substituents at various positions to systematically tune the electronic properties and to establish clear structure-property relationships.
References
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy.
- Synthetic Strategies, Reactivity and Applic
- Synthetic Strategies, Reactivity and Applic
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Synthetic Strategies, Reactivity and Applic
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles.
- Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics.
- Fused 1,5-naphthyridines.
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Navigating the Solubility Landscape of 1,5-Naphthyridine-4,8-diol: A Technical Guide for the Research Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,5-Naphthyridine-4,8-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and experimental design, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural characteristics, a predictive analysis of its solubility in common laboratory solvents, and a detailed, self-validating experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively incorporate this compound into their research endeavors.
Introduction: The Significance of Solubility for this compound
This compound (CAS No. 28312-61-0) is a member of the naphthyridine family, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2] The solubility of this compound is a pivotal physical property that dictates its utility in a multitude of applications, from the formulation of therapeutic agents to the design of novel materials. A thorough understanding of its solubility profile is essential for:
-
Drug Discovery and Development: Affecting bioavailability, formulation, and administration routes.
-
In Vitro and In Vivo Assays: Ensuring accurate and reproducible experimental results.
-
Synthetic Chemistry: Selecting appropriate solvents for reactions and purification.
-
Materials Science: Controlling deposition and film formation.
This guide provides the theoretical and practical knowledge necessary to confidently assess and utilize the solubility characteristics of this compound.
Molecular Structure and Predicted Solubility
The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The structure of this compound, with its fused pyridine rings and hydroxyl groups, suggests a nuanced solubility profile.
Caption: Chemical structure of this compound.
Key Structural Features Influencing Solubility:
-
Two Hydroxyl Groups (-OH): These groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar protic solvents like water, ethanol, and methanol.
-
Two Pyridine-like Nitrogen Atoms: The lone pair of electrons on these nitrogen atoms can act as hydrogen bond acceptors, further enhancing interactions with protic solvents.
-
Aromatic Ring System: The planar, aromatic core is hydrophobic and will favor interactions with nonpolar and some polar aprotic solvents through van der Waals forces and pi-stacking.
Predicted Solubility Profile:
Based on these features, a qualitative prediction of solubility in common laboratory solvents is presented in the table below. It is crucial to note that these are predictions, and experimental verification is essential.
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl and nitrogen groups will promote solubility through hydrogen bonding. However, the relatively large, rigid aromatic core will likely limit high solubility in water. Solubility is expected to be higher in alcohols compared to water due to the organic character of the alkyl chain. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the solute. The lack of a strong hydrogen bonding network in the solvent itself, compared to water, may better accommodate the aromatic structure of the compound. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Very Low to Insoluble | The strong intermolecular hydrogen bonding between this compound molecules will be difficult for nonpolar solvents to overcome. The principle of "like dissolves like" suggests poor solubility.[3] |
| Aqueous Acid | Dilute HCl | Potentially Higher than Water | The basic nitrogen atoms in the pyridine rings can be protonated by a strong acid, forming a more soluble salt.[4][5] |
| Aqueous Base | Dilute NaOH | Potentially Higher than Water | The hydroxyl groups are phenolic in nature and therefore weakly acidic. A strong base can deprotonate these groups to form a more soluble phenoxide salt.[4][6] |
Experimental Protocol for Solubility Determination
The following protocol provides a robust method for determining the solubility of this compound. This method is designed to be self-validating by ensuring that a saturated solution is achieved and accurately measured.
Caption: Workflow for the experimental determination of solubility.
Materials and Equipment
-
This compound (of known purity)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, hexane, toluene, 1 M HCl, 1 M NaOH)[7]
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Preparation of Samples:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An "excess" means that there should be visible undissolved solid after the equilibration period.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the selected solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated. Longer times may be necessary and should be determined empirically.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
If the solid remains suspended, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant without disturbing the solid.
-
-
Quantification:
-
Transfer the aliquot of the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken
-
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Visual Confirmation of Excess Solid: Before taking the supernatant, visually confirm that undissolved solid remains. This is the primary indicator that a saturated solution has been achieved.
-
Time to Equilibrium: To confirm that 24 hours is sufficient for equilibration, a time-course study can be performed where solubility is measured at several time points (e.g., 12, 24, and 48 hours). The point at which the solubility value plateaus indicates that equilibrium has been reached.
-
Reproducibility: Each solubility determination should be performed in triplicate to assess the precision of the measurement.
Conclusion
References
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- Experiment: Solubility of Organic & Inorganic Compounds
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The Ascendant Therapeutic Potential of 1,5-Naphthyridine-4,8-diol Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 1,5-naphthyridine-4,8-diol derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and mechanistic insights. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and biological characterization of these promising compounds, intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction: The 1,5-Naphthyridine Core - A Scaffold of Therapeutic Promise
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers depending on the placement of the nitrogen atoms.[1] Among these, the 1,5-naphthyridine framework has garnered substantial interest due to the diverse and potent biological activities exhibited by its derivatives.[2] These compounds have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][4] This guide will focus specifically on derivatives of this compound, a core structure that offers versatile points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Our exploration will be grounded in the principles of scientific integrity, providing not just procedural steps but the underlying rationale to facilitate reproducible and meaningful research.
Synthetic Strategies: Constructing the 1,5-Naphthyridine Scaffold
The synthesis of the 1,5-naphthyridine core is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been established, with the Gould-Jacobs reaction being a cornerstone methodology for the preparation of 4-hydroxy-1,5-naphthyridines, key precursors to the diol derivatives.[4][5]
The Gould-Jacobs Reaction: A Foundational Approach
The Gould-Jacobs reaction provides a robust and versatile method for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine ring system.[5] The reaction typically proceeds in two main stages: the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization.[4][6]
Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol outlines a standard laboratory procedure for the synthesis of a key 1,5-naphthyridine intermediate via the Gould-Jacobs reaction.[5]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. This initial step facilitates the formation of the corresponding anilinomethylenemalonate intermediate through a nucleophilic substitution reaction, with the elimination of ethanol. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The resulting intermediate is added portion-wise to pre-heated high-boiling diphenyl ether at approximately 250°C. This high temperature is crucial for the intramolecular cyclization, which proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring system.[6] The reaction is typically maintained at this temperature for 15-30 minutes.
-
Work-up and Isolation: The reaction mixture is allowed to cool to room temperature, during which the product precipitates. The solid is collected by filtration, washed with a suitable solvent like hexane or ether to remove the diphenyl ether, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield the pure ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
A significant body of research has highlighted the potent cytotoxic effects of 1,5-naphthyridine derivatives against various human cancer cell lines.[3][7] Their mechanisms of action are often multifaceted, with topoisomerase inhibition being a key pathway.[7]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Top I) is a vital enzyme responsible for relaxing DNA supercoiling during replication and transcription.[8][9] It achieves this by introducing a transient single-strand break in the DNA, allowing for controlled rotation, and then religating the break. Certain 1,5-naphthyridine derivatives act as interfacial inhibitors, stabilizing the covalent Top I-DNA cleavage complex.[8] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a permanent and lethal double-strand break, ultimately triggering apoptosis in the cancer cell.[10]
Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of 1,5-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indeno[3][5]naphthyridine 51g | A549 (Lung) | 2.9 ± 0.9 | [11] |
| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | [2][7] |
| HL-60 (Leukemia) | 0.1 | [2][7] | |
| PC-3 (Prostate) | 5.1 | [2][7] | |
| Benzo[b][3][5]naphthyridine 162b | K562 (Leukemia) | 15.9 | [11] |
| HepG-2 (Liver) | 18.9 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1,5-Naphthyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity
In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Several 1,5-naphthyridine derivatives have demonstrated promising activity against a range of pathogenic microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Canthin-6-one | Bacillus cereus | 15.62 | [1] |
| 10-Methoxycanthin-6-one | Antifungal | 7.81 | [1] |
| Canthin-6-one | Antifungal | 3.91 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]
Materials:
-
Bacterial or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
1,5-Naphthyridine derivative stock solution
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[17]
-
Serial Dilution: Prepare two-fold serial dilutions of the 1,5-naphthyridine derivative in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Inhibition of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in a multitude of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[1][18] Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5).[18]
Mechanism of Action: ALK5 Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5).[19] This phosphorylation activates ALK5, which in turn phosphorylates the downstream signaling proteins Smad2 and Smad3. The phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[3] 1,5-Naphthyridine derivatives can act as ATP-competitive inhibitors of the ALK5 kinase domain, preventing its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade.
Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.
Quantitative Data: ALK5 Inhibition
The inhibitory potency of these derivatives against ALK5 is measured by their IC₅₀ values in biochemical assays.
| Compound | ALK5 Autophosphorylation IC₅₀ (nM) | Reference |
| Compound 15 | 6 | [18] |
| Compound 19 | 4 | [18] |
Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are invaluable in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.[20][21] For 1,5-naphthyridine derivatives, 3D-QSAR models have revealed key structural features that are crucial for their cytotoxic effects.[2][7] These studies have highlighted the importance of the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as substituents at the C-2 position, in mediating their anticancer activity.[2][7] This information is instrumental for the rational design of more potent and selective analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them an attractive core for medicinal chemistry campaigns. Future research should focus on expanding the chemical space through the synthesis and evaluation of a broader range of derivatives to establish robust structure-activity relationships. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in translating the therapeutic potential of these remarkable compounds from the laboratory to the clinic.
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Health and safety data for 1,5-Naphthyridine-4,8-diol
An In-depth Technical Guide to the Health and Safety Profile of 1,5-Naphthyridine-4,8-diol
Foreword: This document provides a comprehensive health and safety assessment for this compound (CAS No. 28312-61-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound. A critical review of publicly available safety literature reveals a significant data gap for this specific molecule. Therefore, this guide employs a scientifically grounded read-across approach, inferring potential hazards from structurally similar analogs for which data are available. This methodology provides a cautious and responsible framework for risk assessment in the absence of direct experimental data.
Compound Identification and Data Availability
-
Chemical Name: this compound
-
Synonyms: 1,5-dihydro-1,5-naphthyridine-4,8-dione[]
-
CAS Number: 28312-61-0[]
-
Molecular Formula: C₈H₆N₂O₂[]
-
Molecular Weight: 162.15 g/mol
Critical Data Availability Statement: As of the latest review, no dedicated Safety Data Sheet (SDS) or comprehensive toxicological studies for this compound are available in public databases. The information presented herein is synthesized from a hazard assessment of the following structural analogs:
-
1,5-Naphthyridine (CAS No. 254-79-5): The core heterocyclic scaffold.[2][3][4]
-
1,5-Naphthyridin-4-ol (CAS No. 5423-54-1): A mono-hydroxy analog.[5]
-
1,5-Naphthalenediol (CAS No. 83-56-7): A diol on a related bicyclic aromatic system, providing insight into the potential effects of the hydroxyl groups.[6][7]
This guide is therefore a precautionary hazard analysis and must be supplemented by a rigorous, institution-specific risk assessment before any handling or experimentation.
Inferred Hazard Identification and Classification
Based on the GHS classifications of its structural analogs, this compound should be handled as a hazardous substance. The likely hazards are summarized below. The principle of causality here is that the functional groups and core structure (pyridinol rings) present in the analogs are responsible for their observed toxicity and irritancy, and it is prudent to assume these properties carry over to the target compound.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Inferred Hazard Statement(s) | Basis from Analog(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 1,5-Naphthyridin-4-ol, 1,5-Naphthyridine, 1,5-Naphthalenediol[2][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 1,5-Naphthyridin-4-ol, 1,5-Naphthyridine[2][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | 1,5-Naphthyridine, 1,5-Naphthyridin-4-ol, 1,5-Naphthalenediol[2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 1,5-Naphthyridin-4-ol[5] |
GHS Hazard Communication Diagram
Caption: Inferred GHS Pictograms and Hazard Statements.
Toxicological Profile (Inferred from Analogs)
The toxicological profile is constructed based on the "worst-case" data from the analogs to ensure the highest level of safety.
-
Acute Toxicity: The compound is presumed to be harmful if ingested. An acute oral toxicity study on 1,5-naphthalenediol in rats established an LD50 greater than 2000 mg/kg, indicating low to moderate acute toxicity.[7] However, other analogs are classified as Category 4, so oral exposure should be strictly avoided.[2][5][6]
-
Skin and Eye Irritation: The presence of hydroxyl groups on an aromatic system, a feature shared with 1,5-naphthalenediol, often leads to skin and eye irritation.[7] GHS data from 1,5-naphthyridin-4-ol and the parent 1,5-naphthyridine scaffold strongly support the potential for both skin irritation and serious eye irritation/damage.[2][5]
-
Sensitization: 1,5-Naphthalenediol is noted as a moderate skin sensitizer.[7] Therefore, there is a potential for this compound to cause an allergic skin reaction upon repeated contact.
-
Chronic Toxicity, Mutagenicity, and Carcinogenicity: No data is available for this compound or its close analogs regarding long-term exposure effects. In the absence of data, the compound should be handled as if it has unknown chronic health effects, and exposure should be minimized.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol requires engineering controls and PPE to be selected based on the highest potential risk identified. Given the inferred hazards, the following multi-barrier approach is mandatory.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
-
Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[6]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Change gloves immediately if contamination is suspected.[6]
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[8]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Respiratory Protection: If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary.[6]
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
First Aid and Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8]
Accidental Release and Disposal
The protocol for accidental release is designed to prevent secondary contamination and exposure.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[8] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[8]
-
Dispose: All contaminated materials and cleaning supplies must be disposed of as hazardous chemical waste.
Accidental Spill Response Workflow
Caption: Emergency workflow for managing an accidental spill.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][8] The compound should be treated as hazardous chemical waste and disposed of via a licensed waste management company.
Conclusion and Professional Recommendations
While this compound is a valuable scaffold in medicinal chemistry and materials science, the absence of specific safety data necessitates a highly cautious approach.[4][10][11] This guide establishes that, through structural analogy, the compound should be presumed harmful if swallowed and a significant irritant to skin, eyes, and the respiratory system.
Key Recommendations for Researchers and Institutions:
-
Mandatory Risk Assessment: Before acquisition or use, a formal, documented risk assessment must be conducted.
-
Assume Hazard: In the absence of data to the contrary, treat this compound with the highest level of precaution, assuming it possesses all hazards identified in its structural analogs.
-
Prioritize Engineering Controls: Adherence to the use of chemical fume hoods and proper ventilation is the most critical step in minimizing exposure risk.
-
Data Generation: If the compound is to be used at a significant scale, it is strongly recommended that the user's institution consider commissioning basic toxicological and physical hazard testing to fill the existing data gap.
By adhering to these principles, the scientific community can work with novel compounds like this compound in a manner that is both innovative and uncompromising in its commitment to safety.
References
- 1,5-Naphthyridin-4-ol | C8H6N2O | CID 224584.
- 1,5-Naphthyridine | C8H6N2 | CID 136070.
- 1,5-Naphthalenediol: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, MDPI. [Link]
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. [Link]
- Biological Activity of Naturally Derived Naphthyridines. Molecules, MDPI. [Link]
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- 11. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 1,5-Naphthyridine-4,8-diol from 3-Aminopyridine
For: Researchers, scientists, and drug development professionals.
Abstract & Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1,5-naphthyridine-4,8-diol, a key intermediate for the development of novel therapeutics and functional materials. The presented methodology is based on the thermal condensation of 3-aminopyridine with diethyl malonate. This process, a variation of the Gould-Jacobs reaction, offers a reliable and scalable route to the target compound.[2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and offer expert insights to ensure successful execution and high-purity yields. The target molecule, this compound, exists in tautomeric equilibrium with its more stable dione form, 1,5-naphthyridine-4,8(1H,5H)-dione. For clarity, this document will refer to the product by its diol nomenclature, while acknowledging the predominance of the dione tautomer.
Theoretical Background & Mechanistic Insight
The synthesis of the 1,5-naphthyridine core from 3-aminopyridine and a malonic ester derivative is a classic and effective strategy.[3][4] The overall transformation can be dissected into two key stages:
-
Initial Condensation: The reaction is initiated by a nucleophilic attack of the amino group of 3-aminopyridine onto one of the carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethanol molecule to form an intermediate ethyl 3-((pyridin-3-yl)amino)acrylate.
-
Thermal Cyclization (Intramolecular Acylation): At elevated temperatures, the secondary amine of the intermediate attacks the remaining ester carbonyl group. This intramolecular acyl substitution leads to the formation of the second six-membered ring and elimination of another molecule of ethanol, yielding the dihydroxylated 1,5-naphthyridine core. High temperatures are crucial for overcoming the activation energy of this cyclization step. The use of a high-boiling point solvent, such as diphenyl ether, is standard practice for achieving the necessary reaction temperatures.[2]
The choice of diethyl malonate as the C3 synthon is strategic. Its two ester functionalities provide the necessary electrophilic centers for the sequential condensation and cyclization reactions required to build the second ring of the naphthyridine system.
Reaction Mechanism Overview
Below is a DOT language script illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to safety precautions is paramount.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyridine | ≥99% | Sigma-Aldrich | Store in a desiccator.[5] |
| Diethyl malonate | Reagent grade, ≥99% | Sigma-Aldrich | |
| Diphenyl ether | ≥99% | Sigma-Aldrich | High-boiling point solvent. |
| Ethanol | Anhydrous, 200 proof | VWR | For washing the final product. |
| Diethyl ether | Anhydrous, ≥99% | Fisher Scientific | For washing the final product. |
| Hydrochloric acid (HCl) | 1 M solution | Fisher Scientific | For pH adjustment during workup. |
| Sodium hydroxide (NaOH) | 1 M solution | Fisher Scientific | For pH adjustment during workup. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Safety Precautions
-
3-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diphenyl ether: Can cause skin and eye irritation. The reaction is conducted at high temperatures; use caution to avoid thermal burns.
-
Diethyl malonate: Combustible liquid. Keep away from heat and open flames.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer, combine 3-aminopyridine (9.41 g, 0.1 mol) and diethyl malonate (16.02 g, 0.1 mol).
-
Initial Heating: Heat the mixture with stirring to 150 °C for 2 hours. During this phase, the initial condensation reaction occurs with the evolution of ethanol.
-
Solvent Addition and Cyclization: After 2 hours, carefully add diphenyl ether (50 mL) to the reaction mixture. Increase the temperature to 250 °C and maintain it for an additional 2 hours to facilitate the thermal cyclization. The reaction mixture will darken, and a precipitate may form.
-
Cooling and Precipitation: After the 2-hour reflux at 250 °C, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the diphenyl ether.
-
Isolation of Crude Product: Add 100 mL of diethyl ether to the cooled mixture to further precipitate the product and to help in breaking up the solid mass. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with diethyl ether (3 x 50 mL) to remove residual diphenyl ether, followed by hot ethanol (2 x 30 mL) to remove any unreacted starting materials or soluble impurities.
-
Purification (Optional Acid-Base Treatment): For higher purity, the crude product can be dissolved in 1 M NaOH solution, filtered to remove any insoluble impurities, and then re-precipitated by the careful addition of 1 M HCl until the solution is neutral (pH ~7). The resulting precipitate is then collected by vacuum filtration and washed thoroughly with deionized water.
-
Drying: Dry the purified solid in a vacuum oven at 80-100 °C to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 60-70%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Due to its low solubility, DMSO-d₆ is a suitable NMR solvent. The compound exists predominantly as the 1,5-naphthyridine-4,8(1H,5H)-dione tautomer.
Workflow Visualization
The following DOT script generates a flowchart of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol detailed herein provides a reliable and well-precedented method for the synthesis of this compound from commercially available starting materials. By understanding the underlying reaction mechanism and adhering to the procedural steps, researchers can confidently produce this valuable heterocyclic building block for further elaboration in drug discovery and materials science applications.
References
- López-Cobeñas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2683. [Link]
- El-Sayed, M. S., & Al-Majid, A. M. (2015). Synthesis of Pyrimidine Derivatives. IntechOpen. DOI: 10.5772/60558. [Link]
- Al-Tel, T. H. (2020).
- Çakır, B., et al. (1998). A New Class of Pyridopyrimidine Derivatives: Furo[2,3-d]pyrido[1,2-a]pyrimidines. Turkish Journal of Chemistry, 22(4), 353-358. [Link]
- Mogilaiah, K., et al. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst.
- Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, Coll. Vol. 3, p.45. [Link]
- Paudler, W. W., & Kress, T. J. (2007). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
- Al-Tel, T. H. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
- Al-Mousawi, S. M., et al. (2017). 1,6-Naphthyridin-2(1H)
- Mezheritskii, V. V. (2001). Synthesis of 4,8-Dibenzoyl-1,5-dihydroxynaphthalene and of Some Derivatives Thereof. Russian Journal of Organic Chemistry, 37(4), 513-516. [Link]
- Lestari, P. D., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, and Antibacterial Activity of [Ni(3-NH₂py)₄Cl₂] Complex (3-NH₂py = 3-aminopyridine). Gels, 9(5), 384. [Link]
- Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1334-1358. [Link]
- Al-Mousawi, S. M., et al. (2009). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
- Patel, R. V., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 13(1), 1-16. [Link]
- Feringa, B. L., & Barluenga, J. (2004). A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters. The Journal of Organic Chemistry, 69(1), 137-143. [Link]
- Da Settimo, F., et al. (2007). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(3), 631-635. [Link]
- Acevedo, O., et al. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Organic Chemistry, 85(10), 6489-6497. [Link]
- Kwiatkowski, P., et al. (2022). Stereoselective mechanochemical synthesis of thiomalonate Michael adducts via iminium catalysis by chiral primary amines. Beilstein Journal of Organic Chemistry, 18, 1266-1274. [Link]
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- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Cyclization Strategies for the Synthesis of 1,5-Naphthyridine-4,8-diol: A Detailed Technical Guide for Researchers
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique arrangement of the two nitrogen atoms in the fused pyridine rings imparts specific electronic and steric properties, making it a versatile scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthetic strategies, with a focus on cyclization methods, for the preparation of a key derivative: 1,5-Naphthyridine-4,8-diol. This molecule exists in equilibrium with its more stable tautomeric form, 1,5-naphthyridine-4,8(1H,5H)-dione, which serves as a crucial intermediate for further chemical modifications.
This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and step-by-step protocols for the synthesis of this important heterocyclic compound.
Strategic Overview: Accessing the 1,5-Naphthyridine-4,8-dione Core
The primary synthetic challenge in preparing this compound lies in the construction of the bicyclic ring system with the desired oxygenation pattern. Direct synthesis of the diol is often less feasible than targeting its stable dione tautomer, 1,5-naphthyridine-4,8(1H,5H)-dione. The most logical and convergent synthetic approach involves a cyclization reaction of a suitably substituted pyridine precursor. A key building block for this strategy is 3-amino-4-hydroxypyridine .
The overall synthetic workflow can be conceptualized as a two-stage process:
-
Synthesis of the Key Precursor: Preparation of 3-amino-4-hydroxypyridine.
-
Cyclization to the Naphthyridine Core: Reaction of the precursor with a three-carbon building block, typically a malonic acid derivative, to construct the second pyridine ring.
Figure 1. General synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor: 3-Amino-4-hydroxypyridine
The strategic placement of an amino group and a hydroxyl group on the pyridine ring is crucial for the subsequent cyclization. A reliable method to synthesize 3-amino-4-hydroxypyridine is through the reduction of 4-hydroxy-3-nitropyridine.[1]
Protocol 1: Synthesis of 3-Amino-4-hydroxypyridine
Reaction Scheme:
Materials:
-
4-Hydroxy-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-hydroxy-3-nitropyridine (e.g., 2.8 g, 20.0 mmol) in anhydrous methanol (150 mL).[1]
-
Carefully add 10% Pd/C catalyst (e.g., 280 mg) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas to replace the air.
-
Pressurize the vessel with hydrogen gas (a balloon or a Parr hydrogenator can be used) and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3-amino-4-hydroxypyridine. The crude product can be used in the next step, or purified further if necessary.[1]
Expert Insights:
-
Catalyst Loading: The catalyst loading can be optimized, but typically ranges from 5-10 mol% of the substrate.
-
Solvent: Methanol is a common solvent for such reductions. Ethanol can also be used.
-
Safety: Hydrogen gas is flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources. Proper handling of the pyrophoric Pd/C catalyst is essential, especially when dry.
Part 2: Cyclization to form 1,5-Naphthyridine-4,8(1H,5H)-dione
The construction of the second pyridine ring is achieved through a cyclocondensation reaction. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines and can be adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[2] In this case, a double cyclization or a reaction that facilitates the formation of the di-oxo structure is required. The reaction of 3-amino-4-hydroxypyridine with diethyl malonate under thermal conditions is a plausible route to 1,5-naphthyridine-4,8(1H,5H)-dione.
Proposed Protocol 2: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione via Thermal Cyclocondensation
This protocol is based on the principles of the Gould-Jacobs and related cyclocondensation reactions.[2]
Reaction Scheme:
Materials:
-
3-Amino-4-hydroxypyridine
-
Diethyl malonate
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
Reaction vessel with a reflux condenser and a nitrogen inlet
-
Heating mantle with a temperature controller
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 3-amino-4-hydroxypyridine (1 molar equivalent) and diethyl malonate (1.1-1.5 molar equivalents) in a high-boiling solvent such as Dowtherm A.
-
Heat the reaction mixture under a nitrogen atmosphere to a high temperature (typically in the range of 240-260 °C).
-
Maintain this temperature for several hours, monitoring the reaction progress by TLC. The reaction involves an initial condensation followed by an intramolecular cyclization with the elimination of ethanol.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with a suitable solvent (e.g., ethanol or acetone) to remove the high-boiling solvent.
-
If the product remains in solution, it may be necessary to precipitate it by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure (if the solvent's boiling point allows).
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., DMF or acetic acid).
Expert Insights and Mechanistic Considerations:
The reaction likely proceeds through an initial Michael-type addition of the amino group to diethyl malonate, followed by elimination of ethanol to form an enamine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto one of the ester carbonyls, followed by a second cyclization involving the hydroxyl group and the remaining ester, and subsequent tautomerization would lead to the final dione product. The high temperature is necessary to drive the cyclization and elimination steps.
Figure 2. Plausible reaction mechanism for the formation of the dione.
Data Summary Table:
| Method | Key Reagents | Conditions | Yield | Reference |
| Precursor Synthesis | 4-Hydroxy-3-nitropyridine, Pd/C, H₂ | Room temperature, atmospheric pressure | High | [1] |
| Cyclization | 3-Amino-4-hydroxypyridine, Diethyl malonate | High temperature (240-260 °C) | Moderate to Good (expected) | Based on[2] |
Part 3: Characterization and Further Transformations
The synthesized 1,5-naphthyridine-4,8(1H,5H)-dione should be thoroughly characterized to confirm its structure and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of the dione tautomer.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.
-
Melting Point: To assess the purity of the compound.
Further Transformations:
1,5-Naphthyridine-4,8(1H,5H)-dione is a valuable intermediate for the synthesis of other 1,5-naphthyridine derivatives. For example, it can be converted to 4,8-dihalo-1,5-naphthyridines, which are versatile substrates for cross-coupling reactions.
-
Halogenation: Reaction with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can convert the hydroxyl groups (of the diol tautomer) to chloro or bromo substituents, respectively.[3]
Conclusion
The synthesis of this compound, primarily through its stable dione tautomer, is an achievable goal for synthetic chemists. The key to a successful synthesis lies in the preparation of the 3-amino-4-hydroxypyridine precursor and the subsequent high-temperature cyclocondensation with a malonic ester. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of this important heterocyclic scaffold and to explore its potential in drug discovery and materials science.
References
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Wikipedia. (2023). Gould–Jacobs reaction. [Link]
Sources
Application Notes and Protocols for the Skraup Synthesis of 1,5-Naphthyridine
Introduction: The Enduring Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif, consistently emerging as a cornerstone in the architecture of biologically active compounds.[1][2] This nitrogen-containing bicyclic system is of profound interest to researchers in medicinal chemistry and drug development due to the diverse and potent pharmacological activities exhibited by its derivatives.[3] From their role as kinase inhibitors in oncology to their application as antimalarial and antibacterial agents, 1,5-naphthyridines represent a versatile scaffold for therapeutic innovation.[2][3] For instance, certain derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer and fibrosis research.[4] The robust and classical Skraup reaction, traditionally used for quinoline synthesis, has been effectively adapted to construct this valuable 1,5-naphthyridine core, offering a direct and reliable synthetic route.[2]
The Skraup Reaction for 1,5-Naphthyridine Synthesis: A Mechanistic Deep Dive
The Skraup synthesis of 1,5-naphthyridine is a powerful cyclization reaction that transforms 3-aminopyridine into the desired bicyclic heteroaromatic system. The reaction is typically carried out in a strongly acidic medium, such as concentrated sulfuric acid, with glycerol and an oxidizing agent.[2] The mechanism, while complex, can be understood as a sequence of well-defined chemical transformations.
Initially, the concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][5] This is followed by a nucleophilic 1,4-addition (Michael addition) of the amino group of 3-aminopyridine to the acrolein intermediate.[6] The resulting β-(pyridin-3-ylamino)propanal undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring. Subsequent dehydration of the cyclic intermediate leads to the formation of a partially saturated dihydronaphthyridine. The final step is the in-situ oxidation of this intermediate by an oxidizing agent, such as m-nitrobenzenesulfonic acid, to yield the aromatic 1,5-naphthyridine.[3][6]
Caption: Mechanistic pathway of the Skraup synthesis of 1,5-naphthyridine.
Detailed Experimental Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine
This protocol provides a detailed procedure for the synthesis of 1,5-naphthyridine, adapted from established literature methods.[6]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| 3-Aminopyridine | 94.11 | 10.0 g | 0.106 | 1.0 |
| Glycerol | 92.09 | 29.4 g (23.3 mL) | 0.319 | 3.0 |
| m-Nitrobenzenesulfonic acid sodium salt | 225.16 | 26.3 g | 0.117 | 1.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |
| Sodium Hydroxide | 40.00 | As needed | - | - |
| Chloroform | 119.38 | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Experimental Workflow:
Caption: Experimental workflow for the Skraup synthesis of 1,5-naphthyridine.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 10.0 g (0.106 mol) of 3-aminopyridine.
-
Acid Addition: While cooling the flask in an ice bath, cautiously and slowly add 30 mL of concentrated sulfuric acid with continuous stirring.
-
Addition of Reagents: To this acidic mixture, add 29.4 g (23.3 mL, 0.319 mol) of glycerol, followed by the portion-wise addition of 26.3 g (0.117 mol) of m-nitrobenzenesulfonic acid sodium salt.
-
Initiation and Reflux: Gently heat the mixture. The reaction is highly exothermic and will begin to reflux without external heating. Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux at 140-150°C for 4-5 hours.[6]
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto approximately 200 g of crushed ice in a large beaker.
-
Neutralization: Cautiously neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline (pH > 10). This step is also exothermic and should be performed with cooling.
-
Extraction: Transfer the alkaline mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of chloroform.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether to yield pure 1,5-naphthyridine. The expected yield is typically in the range of 45-50%.[3]
Troubleshooting and Optimization
The Skraup reaction is notoriously vigorous and can present several challenges. A proactive approach to troubleshooting is essential for a successful synthesis.
| Issue | Potential Cause | Recommended Solution |
| Uncontrolled Exothermic Reaction | The reaction is inherently highly exothermic. | Add a moderator such as ferrous sulfate (FeSO₄) to the initial reaction mixture to control the rate of oxidation.[7] Ensure slow and controlled addition of sulfuric acid with efficient cooling. |
| Significant Tar Formation | Polymerization of acrolein and other intermediates under harsh acidic and high-temperature conditions.[8] | Minimize the reaction temperature and time as much as possible without compromising the reaction completion. The use of a moderator like ferrous sulfate can also help reduce charring.[8] |
| Low Yield | Incomplete reaction, side product formation, or losses during work-up. | Ensure the reaction is heated for a sufficient duration at the optimal temperature.[9] Efficient extraction and careful purification are crucial to minimize product loss. |
| Formation of Isomeric Byproducts | With substituted 3-aminopyridines, cyclization can occur at different positions. | While generally favoring the 1,5-isomer due to electronic effects, careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired isomer.[6] |
Safety Precautions
The Skraup reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber for concentrated sulfuric acid).[10]
-
Fume Hood: This reaction must be performed in a well-ventilated fume hood due to the use of corrosive and volatile substances.[11]
-
Exothermic Reaction: Be prepared for a vigorous exothermic reaction. Use a blast shield and ensure the reaction vessel is securely clamped. Have an ice bath readily available for cooling.
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It causes severe burns upon contact.[11] Handle with extreme care and add it slowly to the reaction mixture with cooling. In case of a spill, neutralize with a suitable agent like sodium bicarbonate.[12]
-
m-Nitrobenzenesulfonic acid: A strong oxidizing agent. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Skraup reaction remains a cornerstone in the synthesis of the medicinally important 1,5-naphthyridine scaffold. While the reaction conditions are harsh and require careful management, a thorough understanding of the mechanism, a detailed and optimized protocol, and stringent safety measures can lead to a successful and efficient synthesis. The insights and procedures outlined in these application notes are intended to empower researchers to confidently and safely utilize this classic reaction in their pursuit of novel therapeutic agents and functional materials.
References
- Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.
- IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
- Benchchem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines.
- Benchchem. (2025). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Benchchem. (2025).
- DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
- P. L. F. & J. C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238.
- Minnesota Department of Health. (n.d.). Sulfuric Acid.
- Organic Syntheses Procedure. (n.d.). The 12-l.
- Wikipedia. (n.d.). Skraup reaction.
- chemeurope.com. (n.d.). Skraup reaction.
- Standard Oper
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-506.
- DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.
- ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core.
- Carl ROTH. (n.d.).
- SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline.
- MDPI. (2024).
- National Institutes of Health. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- Kress, T. J., & Paudler, W. W. (1967). A One-step Synthesis of 1,6-Naphthyridine.
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The Friedländer Synthesis: A Comprehensive Guide to the Preparation of Substituted 1,5-Naphthyridines
Introduction: The Enduring Significance of 1,5-Naphthyridines and the Classic Synthesis
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of pharmacological activities, including potential as antimalarial and anticancer agents. The rigid, planar structure of the 1,5-naphthyridine core allows it to effectively interact with biological targets, making it a valuable framework in the design of novel therapeutics.
Among the various synthetic strategies to access this important class of compounds, the Friedländer synthesis remains a cornerstone methodology.[1] This classical condensation reaction provides a direct and efficient route to the 1,5-naphthyridine ring system through the reaction of a 3-aminopyridine derivative bearing a carbonyl group at the 4-position with a compound containing a reactive α-methylene group.[2][3] This application note provides a detailed exploration of the Friedländer synthesis for the preparation of substituted 1,5-naphthyridines, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers in the field.
Mechanistic Insights: The Chemical Symphony of Condensation and Cyclization
The Friedländer synthesis proceeds via a cascade of reactions, typically initiated by either an acid or a base catalyst. While two primary mechanistic pathways are proposed, both culminate in the formation of the stable aromatic 1,5-naphthyridine ring system.[4]
Base-Catalyzed Mechanism:
Under basic conditions, the reaction is initiated by the deprotonation of the α-methylene compound to form a reactive enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of the 3-aminopyridine-4-carbaldehyde or -ketone. The resulting aldol adduct subsequently undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed hydroxyl-bearing carbon, followed by dehydration to yield the final 1,5-naphthyridine product.
Acid-Catalyzed Mechanism:
In the presence of an acid catalyst, the reaction is believed to commence with the formation of a Schiff base (imine) between the amino group of the aminopyridine and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic product.
Caption: Generalized workflow of the Friedländer synthesis for 1,5-naphthyridines.
Experimental Protocols: A Practical Guide to Synthesis
The versatility of the Friedländer synthesis allows for a range of experimental conditions to be employed, depending on the specific substrates and desired substitution patterns. Below are two detailed protocols for the synthesis of substituted 1,5-naphthyridines, one employing base-catalyzed conditions and the other utilizing an acid catalyst.
Protocol 1: Base-Catalyzed Synthesis of 2,4-Disubstituted-1,5-naphthyridines
This protocol describes a general procedure for the synthesis of 2,4-disubstituted-1,5-naphthyridines using a base catalyst, such as potassium hydroxide, in an alcoholic solvent.
Materials:
-
3-Amino-4-acetylpyridine (1.0 eq)
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.1 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (or other suitable alcohol)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-amino-4-acetylpyridine and the substituted acetophenone. Dissolve the starting materials in a suitable volume of ethanol.
-
Addition of Base: While stirring, add potassium hydroxide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acid-Catalyzed Synthesis of 2,3-Disubstituted-1,5-naphthyridines
This protocol outlines a method for the synthesis of 2,3-disubstituted-1,5-naphthyridines using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), often under solvent-free or high-boiling solvent conditions.
Materials:
-
3-Aminopyridine-4-carbaldehyde (1.0 eq)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 10 mol%)
-
Toluene or solvent-free conditions
-
Round-bottom flask equipped with a Dean-Stark apparatus (if using a solvent) and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-aminopyridine-4-carbaldehyde, the β-dicarbonyl compound, and a catalytic amount of p-toluenesulfonic acid. If using a solvent, add toluene and attach a Dean-Stark trap to remove water azeotropically.
-
Reaction: Heat the reaction mixture to 110-120 °C (or reflux if using toluene) for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (NMR, MS).
Data Presentation: A Survey of Reaction Conditions
The following table summarizes various reaction conditions for the Friedländer synthesis of substituted 1,5-naphthyridines, showcasing the versatility of this method.
| Starting Aminopyridine | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Amino-4-acetylpyridine | Acetone | KOH | Ethanol | Reflux | 6 | ~75 |
| 3-Aminopyridine-4-carbaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4 | ~80 |
| 3-Amino-4-benzoylpyridine | Acetophenone | NaOH | Ethanol | Reflux | 8 | ~70 |
| 3-Aminopyridine-4-carbaldehyde | Cyclohexanone | p-TsOH | Toluene | 110 | 5 | ~85 |
Troubleshooting and Optimization
Even with a robust method like the Friedländer synthesis, challenges can arise. Here are some common issues and potential solutions:
-
Low Yields:
-
Incomplete reaction: Extend the reaction time or increase the temperature.[5]
-
Side reactions: The formation of self-condensation products of the active methylene compound can occur, especially under strong basic conditions. Consider using a milder base or a two-step procedure where the Schiff base is pre-formed.
-
Poor solubility: Ensure that the starting materials are adequately soluble in the chosen solvent. If not, consider a different solvent system.
-
-
Purification Difficulties:
-
Close-running impurities: If column chromatography is insufficient, consider recrystallization from a suitable solvent system.
-
Tarry byproducts: A thorough aqueous work-up to remove the catalyst and any water-soluble impurities before chromatography is crucial.
-
-
Regioselectivity Issues with Unsymmetrical Ketones:
-
When using an unsymmetrical ketone as the active methylene compound, two different regioisomers can be formed. The regioselectivity is often influenced by the reaction conditions (acid vs. base catalysis) and the steric and electronic properties of the ketone. Careful optimization of the catalyst and reaction temperature may be required to favor the desired isomer.
-
Scope and Limitations
The Friedländer synthesis is a broadly applicable method for the preparation of a wide variety of substituted 1,5-naphthyridines.
Scope:
-
Aminopyridine Component: Both 3-aminopyridine-4-carbaldehydes and 3-aminopyridine-4-ketones (alkyl and aryl) are suitable substrates. The pyridine ring can often tolerate a range of substituents.
-
Active Methylene Component: A diverse array of compounds with an α-methylene group flanked by electron-withdrawing groups can be used. This includes acyclic and cyclic ketones, β-ketoesters, β-diketones, and malononitrile.[6]
-
Catalysts: A wide range of both acid and base catalysts have been successfully employed, including inorganic bases (NaOH, KOH), organic bases (piperidine, DBU), and various Lewis and Brønsted acids.[7][8]
Limitations:
-
Availability of Starting Materials: The primary limitation can be the accessibility of the requisite 3-aminopyridine-4-carbonyl compounds, which may require multi-step synthesis.[9]
-
Steric Hindrance: Highly sterically hindered reactants may lead to lower yields or require more forcing reaction conditions.
-
Sensitive Functional Groups: The reaction conditions, particularly the use of strong acids or bases and high temperatures, may not be compatible with certain sensitive functional groups on the starting materials. In such cases, milder catalysts and reaction conditions should be explored.
Caption: A typical experimental workflow for the Friedländer synthesis of 1,5-naphthyridines.
Conclusion
The Friedländer synthesis remains a powerful and versatile tool for the construction of the medicinally important 1,5-naphthyridine scaffold. Its operational simplicity and tolerance for a range of functional groups make it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access a diverse library of substituted 1,5-naphthyridines for further investigation in drug discovery and materials science. This application note serves as a comprehensive guide to aid in the successful implementation of this classic and enduring reaction.
References
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Palacios, F., Alonso, C., Fuertes, M., Masdeu, C., Martin-Encinas, E., & Rubiales, G. (2020).
- Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36(4), 869-873. [Link]
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-308. [Link]
- Wikipedia. (2023). Friedländer synthesis. [Link]
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
- Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991–19001. [Link]
- Li, G., Wang, X., Chen, Z., & Li, J. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28009–28018. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2008). ChemInform. [Link]
- A method for preparing a poly-substituted 1, 5-naphthyridine compound. (2009).
- Sharma, V., Kumar, V., & Singh, P. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-22. [Link]
- Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 235-294). John Wiley & Sons, Inc. [Link]
- Reddy, T. J., Le, T., & Hanson, J. E. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]
- Al-Tel, T. H. (2020). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Functionalization of 1,5-Naphthyridines
Introduction: The Strategic Importance of 1,5-Naphthyridine Functionalization
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[1][2] The ability to precisely introduce diverse molecular fragments onto this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[1][3][4] Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for forging carbon-carbon bonds.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid and ester building blocks make it an indispensable strategy for the late-stage functionalization of the 1,5-naphthyridine nucleus.[7][8]
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling for the derivatization of halo-substituted 1,5-naphthyridines. We will delve into the mechanistic underpinnings of the reaction, present detailed and field-proven protocols, and offer practical insights into troubleshooting common challenges, thereby equipping researchers, scientists, and drug development professionals with the knowledge to successfully employ this transformative reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][9] Understanding this cycle is crucial for rationalizing the role of each reaction component and for optimizing reaction conditions.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the halo-1,5-naphthyridine to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[5][9] The reactivity of the halide is a critical factor, with the bond strength decreasing in the order of C-Cl > C-Br > C-I, making iodides and bromides more reactive electrophiles.[5]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process requires activation of the organoboron species by a base.[6][9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the Pd(II) complex with the organic group from the boron reagent.[10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6][9] This step is often promoted by bulky ligands on the palladium center.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols and Key Reagent Selection
The success of a Suzuki-Miyaura coupling on a 1,5-naphthyridine scaffold is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
Generalized Protocol for the Suzuki-Miyaura Coupling of a Halo-1,5-Naphthyridine
This protocol provides a robust starting point for the functionalization of various halo-1,5-naphthyridines. Optimization may be required based on the specific substrates used.
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-bromo-1,5-naphthyridine, 4,8-dibromo-1,5-naphthyridine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (see Table 1) (1-5 mol%)
-
Ligand (if required, see Table 1)
-
Base (see Table 2) (2.0-3.0 equiv)
-
Anhydrous solvent (see Table 3)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the halo-1,5-naphthyridine, the boronic acid/ester, the palladium catalyst, the ligand (if separate from the catalyst), and the base.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically ranging from 80 °C to 120 °C) for the specified time (usually 2-24 hours). Reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired functionalized 1,5-naphthyridine.[11]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Common Reagents and Conditions
The following tables summarize commonly employed catalysts, bases, and solvents for the Suzuki-Miyaura coupling of (hetero)aryl halides.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Key Characteristics & Rationale |
| Pd(PPh₃)₄ | - | 2-5 | A versatile, air-stable Pd(0) catalyst. The triphenylphosphine ligands are moderately electron-rich and bulky. |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos | 1-5 | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Requires a ligand for activity.[10] |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos, XPhos, RuPhos | 1-3 | A common Pd(0) source. Often used with bulky, electron-rich phosphine ligands for challenging couplings.[10][12] |
| PdCl₂(dppf) | - | 2-5 | An air-stable Pd(II) complex with a bidentate ferrocenyl ligand, often effective for heteroaromatic couplings.[13] |
Table 2: Common Bases
| Base | Strength | Solubility | Rationale for Use |
| K₂CO₃ | Moderate | Soluble in water | A widely used, cost-effective base, often in aqueous solvent mixtures.[14] |
| Cs₂CO₃ | Strong | Soluble in many organic solvents | Often provides higher yields, especially for less reactive substrates, due to its higher basicity and solubility.[13] |
| K₃PO₄ | Strong | Sparingly soluble in organic solvents | A strong, non-nucleophilic base, effective in anhydrous conditions and for substrates with base-sensitive functional groups.[12][15] |
| Na₂CO₃ | Moderate | Soluble in water | A common and economical choice, typically used in aqueous solvent systems. |
Table 3: Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Toluene | Non-polar | 111 | Good for dissolving organic substrates; often used with a water co-solvent. |
| 1,4-Dioxane | Polar aprotic | 101 | A versatile solvent, frequently used in a mixture with water to dissolve both organic and inorganic reagents. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | A high-boiling polar solvent that can enhance the solubility of polar substrates and salts.[16] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A lower-boiling solvent, sometimes used for reactions at moderate temperatures. |
Troubleshooting and Field-Proven Insights
Despite its robustness, the Suzuki-Miyaura coupling can sometimes present challenges. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[12][15]
-
Insufficient Base Strength: The base may not be strong enough to promote transmetalation. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[17]
-
Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere is crucial, as oxygen can oxidize and deactivate the Pd(0) catalyst.[5]
-
-
Protodeboronation:
-
Problem: This is a significant side reaction where the boronic acid is converted to the corresponding arene, reducing the yield of the desired product.[18] This can be prevalent with electron-deficient or certain heteroaromatic boronic acids.[18]
-
Solutions:
-
Use a less nucleophilic base like KF.[10]
-
Employ boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[5][19]
-
Minimize the amount of water in the reaction, as it can be a proton source.[18]
-
Consider using anhydrous conditions with a base like K₃PO₄.[17]
-
-
-
Homocoupling:
-
Problem: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[5]
-
Solutions:
-
Thoroughly degas the reaction mixture.
-
Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) precatalyst.
-
-
-
Purification Challenges:
-
Problem: Removal of residual palladium catalyst and boron-containing byproducts can be difficult.
-
Solutions:
-
Aqueous work-up with a dilute acid or base can help remove some impurities.
-
Filtration through a pad of celite or silica gel can remove palladium black.
-
Specialized scavengers can be employed to remove residual palladium.
-
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering an efficient and versatile pathway for the functionalization of 1,5-naphthyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively synthesize a diverse library of novel 1,5-naphthyridine derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this powerful synthetic tool.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Organic Chemistry. Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Andrés, L. S., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Alonso, C., et al.
- ResearchGate. Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a Suzuki coupling reaction. [Link]
- ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- PubMed.
- Encyclopedia.pub. Fused 1,5-naphthyridines. [Link]
- Molander, G. A., & Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
- Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
- Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
- Buchwald, S. L., & Martin, R. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 2008. [Link]
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- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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Application Notes and Protocols: 1,5-Naphthyridine-4,8-diol as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the utilization of 1,5-Naphthyridine-4,8-diol as a versatile ligand for the synthesis of novel metal complexes. While the broader 1,5-naphthyridine family has been recognized for its robust coordination chemistry and applications in medicinal chemistry and materials science, the 4,8-diol derivative remains a largely underexplored yet promising chelating agent.[1] This guide will elucidate the structural nuances of the ligand, propose detailed synthetic protocols for both the ligand and its metal complexes, and discuss potential applications grounded in the established properties of related compounds. The protocols herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their investigations.
Introduction: The Scientific Rationale for this compound in Coordination Chemistry
The 1,5-naphthyridine scaffold is a rigid, planar heterocyclic system containing two fused pyridine rings. The nitrogen atoms' disposition makes it an excellent candidate for forming stable complexes with a wide range of metal ions.[2][3] The introduction of hydroxyl groups at the 4 and 8 positions introduces several key features:
-
Enhanced Chelating Ability: The hydroxyl groups, in proximity to the ring nitrogens, can deprotonate to form a dianionic O,N,N,O-tetradentate ligand. This strong chelation is entropically favored and can lead to highly stable, often neutral, metal complexes.
-
Tautomerism: this compound can exist in equilibrium with its keto tautomer, 1,5-naphthyridine-4,8(1H,5H)-dione. This tautomerism can influence the electronic properties and coordination behavior of the ligand. The dione form has been observed in the crystal structure of related derivatives.
-
Modulation of Electronic Properties: The electron-donating hydroxyl groups can modulate the electronic properties of the naphthyridine ring system, which in turn can influence the photophysical and electrochemical properties of the resulting metal complexes.
-
Hydrogen Bonding Capabilities: The hydroxyl groups can participate in hydrogen bonding, which can be exploited in the design of supramolecular assemblies and for influencing interactions with biological targets.
These properties make this compound an attractive ligand for applications in catalysis, bioinorganic chemistry, and the development of novel therapeutic agents.[4][5]
Synthesis of the this compound Ligand
While a direct, optimized synthesis for this compound is not extensively reported, a plausible and robust protocol can be adapted from established methods for the synthesis of hydroxynaphthyridines, such as the Conrad-Limpach reaction.[2] This involves the condensation of an aminopyridine derivative with a malonic ester followed by thermal cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
3-aminopyridine
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Dowtherm A (or diphenyl ether)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2 molar equivalents relative to 3-aminopyridine) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: To the freshly prepared sodium ethoxide solution, add 3-aminopyridine (1 molar equivalent) followed by the dropwise addition of diethyl malonate (2.2 molar equivalents). The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Explanation: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the amino group of 3-aminopyridine and the methylene group of diethyl malonate, facilitating the nucleophilic attack and subsequent condensation.
-
-
Cyclization: After the condensation is complete, the ethanol is removed under reduced pressure. The resulting viscous residue is added portion-wise to a flask containing a high-boiling solvent such as Dowtherm A, preheated to 250 °C. The mixture is stirred at this temperature for 30-45 minutes.
-
Causality Explanation: The high temperature provides the necessary activation energy for the intramolecular cyclization to form the two pyridine rings of the naphthyridine core.
-
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The solid is then dissolved in a dilute NaOH solution and filtered. The filtrate is acidified with HCl to precipitate the this compound. The purified product is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of Metal Complexes with this compound
The dianionic form of this compound is expected to be a versatile chelating ligand for a variety of transition metal and lanthanide ions. A general protocol for the synthesis of these complexes is provided below. This protocol should be considered a starting point, and optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) may be necessary for specific metal ions.
General Workflow for Metal Complex Synthesis
Caption: General experimental workflow for the synthesis of metal complexes.
Detailed Protocol: Synthesis of a Generic M(II)-[1,5-Naphthyridine-4,8-diolate] Complex
Materials:
-
This compound (ligand)
-
A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)
-
A suitable solvent system (e.g., ethanol, methanol, DMF, or mixtures with water)
-
A weak base (e.g., triethylamine, sodium acetate) if deprotonation is required.
Procedure:
-
Ligand Solution: Dissolve this compound (1 molar equivalent) in a suitable solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution. If the diol form is to be deprotonated in situ, add a weak base (2 molar equivalents) to the solution.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in a compatible solvent.
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. Upon addition, a color change or precipitation may be observed.
-
Causality Explanation: A slow, dropwise addition helps to control the reaction rate and can lead to the formation of more crystalline and pure products.
-
-
Reaction: The reaction mixture is stirred for a period ranging from a few hours to 24 hours. The reaction can be performed at room temperature or under reflux, depending on the lability of the metal ion and the desired kinetics of complexation.
-
Isolation: The resulting solid complex is isolated by filtration. If no precipitate forms, the solvent volume can be reduced under vacuum to induce crystallization or precipitation.
-
Purification: The collected solid is washed with the reaction solvent and then with a non-coordinating solvent (e.g., diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization of the Ligand and its Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure.
| Technique | Purpose for Ligand Characterization | Purpose for Metal Complex Characterization |
| ¹H and ¹³C NMR | Confirm the chemical structure and purity of the ligand. | Determine the coordination environment of the metal ion and assess ligand binding. Changes in chemical shifts upon coordination provide evidence of complex formation. |
| FT-IR Spectroscopy | Identify characteristic functional groups (O-H, C=O, C=N). | Monitor the coordination of the ligand to the metal ion. A shift or disappearance of the O-H stretching frequency and changes in the C=N and C=O stretching frequencies are indicative of coordination. |
| UV-Vis Spectroscopy | Determine the electronic absorption properties of the ligand. | Investigate the electronic transitions within the complex (e.g., d-d transitions, charge transfer bands). |
| Mass Spectrometry | Confirm the molecular weight and elemental composition (HRMS). | Determine the molecular weight of the complex and confirm its stoichiometry. |
| X-ray Crystallography | Unambiguously determine the solid-state structure of the ligand. | Provide definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center. |
| Elemental Analysis | Determine the elemental composition (C, H, N) to confirm purity. | Confirm the bulk purity and stoichiometry of the synthesized complex. |
Potential Applications of this compound Metal Complexes
The unique structural and electronic features of this compound suggest that its metal complexes could be valuable in several fields.
Drug Development and Bioinorganic Chemistry
Many 1,5-naphthyridine derivatives exhibit a range of biological activities, including anticancer and antimicrobial properties.[4][5] The coordination of a metal ion can significantly enhance or modify the biological activity of the organic ligand.[1]
-
Anticancer Agents: Platinum(II) and Gold(III) complexes of 1,5-naphthyridine derivatives have been investigated for their cytotoxic activity.[3] The planar nature of the this compound ligand could facilitate DNA intercalation, a common mechanism for anticancer drugs.
-
Enzyme Inhibition: The ability to form stable complexes with various metal ions could be exploited to design inhibitors for metalloenzymes. For example, 1,5-naphthyridine derivatives have been identified as inhibitors of TGF-beta type I receptor kinase.[4]
Catalysis
The well-defined coordination sphere provided by this compound can be used to design catalysts for a variety of organic transformations.
-
Oxidation and Reduction Reactions: Ruthenium and other transition metal complexes of related naphthyridine ligands have shown catalytic activity in reactions such as hydrogen-transfer reductions.[1]
-
Cross-Coupling Reactions: The strong σ-donating ability of the diolate form of the ligand can stabilize metal centers in various oxidation states, which is a key requirement for many catalytic cycles, such as Suzuki and Heck couplings.[6]
Materials Science
-
Luminescent Materials: Lanthanide complexes with nitrogen-containing heterocyclic ligands are known for their unique photophysical properties. Complexes of this compound with lanthanide ions such as Eu(III) and Tb(III) could exhibit strong luminescence, making them suitable for applications in OLEDs, sensors, and bio-imaging.[1]
-
Semiconductors: 1,5-Naphthyridine-based polymers have been synthesized and characterized for their potential use in electronic devices.[3] Metal complexes of the 4,8-diol could be explored as building blocks for conductive coordination polymers.
Conclusion
This compound represents a highly promising, yet underexplored, ligand in coordination chemistry. Its potential as a strong, tetradentate chelating agent, combined with the rich chemistry of the 1,5-naphthyridine scaffold, opens up numerous avenues for the development of novel metal complexes with interesting properties and applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this versatile ligand.
References
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed.
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.
- Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
- 1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
- Pérez-Bitrián, A., Martín, A., Fuertes, S., & Forniés, J. (2020). Heterobimetallic Pt(II) Complexes Supported by 1,8-Naphthyridine Ligands Confirm the Rotation of C6F5 Groups about the Pt−C Bonds. Zeitschrift für anorganische und allgemeine Chemie, 646(18), 1221-1229.
- Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands. (2021). eScholarship.org.
- Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile one-pot process. (2016). Journal of Chemical Sciences, 128(9), 1435-1444.
- 1,5-Naphthyridine. PubChem.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Chemical structures of complexes 1–5. ResearchGate.
- Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506.
- Konovalov, B., Živković, M. D., Milovanović, J. Z., Djordjević, D. B., Arsenijević, A. N., Vasić, I. R., ... & Rajković, S. (2018). Synthesis, cytotoxic activity and DNA interaction studies of new dinuclear platinum(ii) complexes with an aromatic 1,5-naphthyridine bridging ligand: DNA binding mode of polynuclear platinum(ii) complexes in relation to the complex structure. Dalton transactions, 47(42), 15091–15102.
- Coordination Chemistry of an Unsymmetrical Naphthyridine-Based Tetradentate Ligand toward Various Transition-Metal Ions. (2016). European Journal of Inorganic Chemistry, 2016(18), 2936-2943.
- Rigid chelating dicarbene ligands based on naphthyridine-fused bisimidazolium salts. (2014). Dalton Transactions, 43(1), 116-123.
- 1,5-Naphthyridin-4-ol. PubChem.
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- 6. researchgate.net [researchgate.net]
Application Note: 1,5-Naphthyridine-4,8-diol as a Core Building Block for High-Performance Organic Semiconductors
Abstract
The rational design of electron-deficient building blocks is a cornerstone in the advancement of n-type and ambipolar organic semiconductors. The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, presents a compelling core structure due to its inherent electron-deficient nature, rigid planarity, and propensity for strong intermolecular π-π stacking. This application note provides a comprehensive guide to the utilization of 1,5-Naphthyridine-4,8-diol as a precursor for synthesizing novel organic semiconducting polymers. We will detail the synthetic pathway from the diol to key intermediates, subsequent polymerization, and characterization of the resulting materials. This guide is intended for researchers in materials science, organic electronics, and drug development, offering both theoretical insights and actionable experimental protocols.
Introduction: The Rationale for 1,5-Naphthyridine in Organic Electronics
The performance of organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), is fundamentally dictated by the molecular structure of the active semiconductor layer. While p-type (hole-transporting) materials are well-established, the development of high-performance n-type (electron-transporting) and ambipolar (both hole- and electron-transporting) materials remains a significant challenge.[1]
The 1,5-naphthyridine nucleus is an exemplary electron-deficient building block.[2][3] The two nitrogen atoms within the fused aromatic system act as electron-withdrawing centers, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A lower LUMO level is a critical prerequisite for efficient electron injection and transport in organic semiconductors. Furthermore, the rigid, planar structure of the naphthyridine core facilitates ordered molecular packing in the solid state, which is essential for efficient charge transport between adjacent molecules.
This compound serves as a versatile and accessible starting point for accessing this valuable core. The hydroxyl groups at the 4 and 8 positions provide reactive handles for conversion into more synthetically useful intermediates, such as dihalides, enabling the construction of extended π-conjugated systems through modern cross-coupling reactions.
From Diol to Polymer: A Synthetic Workflow
The journey from the starting diol to a functional semiconducting polymer involves two principal stages: the synthesis of a reactive monomer and the subsequent polymerization to form a high-molecular-weight material.
Caption: Synthetic workflow from starting material to semiconductor film.
Protocol 1: Synthesis of 4,8-Dibromo-1,5-naphthyridine Intermediate
The conversion of the hydroxyl groups of this compound to bromides is a critical step to enable participation in palladium-catalyzed cross-coupling reactions. This transformation creates a versatile acceptor monomer.
Causality: The hydroxyl groups are poor leaving groups in nucleophilic aromatic substitution. Converting them to bromides using a reagent like phosphorus oxybromide (POBr₃) creates a highly reactive substrate for reactions like Suzuki and Stille coupling, which are foundational methods for building π-conjugated polymers.[4]
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq) and phosphorus oxybromide (POBr₃, 5.0 eq).
-
Reaction Conditions: Heat the mixture to 130°C and stir under a nitrogen atmosphere for 12 hours. The reaction mixture will become a dark, viscous liquid.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4,8-dibromo-1,5-naphthyridine as a solid.
Protocol 2: Synthesis of a Naphthyridine-based Donor-Acceptor Copolymer via Stille Coupling
Donor-Acceptor (D-A) copolymers, which alternate electron-rich (donor) and electron-deficient (acceptor) units, are a highly successful class of organic semiconductors.[5] Here, we describe the synthesis of a copolymer using the 4,8-dibromo-1,5-naphthyridine (the acceptor) and a distannylated thiophene-based comonomer (the donor).
Causality: The Stille cross-coupling reaction is chosen for its tolerance of a wide variety of functional groups and its effectiveness in forming C-C bonds between sp²-hybridized carbons, which is the essential linkage in a conjugated polymer backbone. The alternating D-A structure leads to a lower bandgap compared to the individual homopolymers, enabling absorption of a broader range of the solar spectrum, which is beneficial for photovoltaic applications.
Experimental Protocol:
-
Reagent Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve 4,8-dibromo-1,5-naphthyridine (1.0 eq) and an equimolar amount of a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) in anhydrous toluene (20 mL).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 eq) to the flask.
-
Polymerization: Degas the mixture by bubbling nitrogen through the solution for 20 minutes. Then, heat the reaction mixture to 110°C and stir for 48 hours under nitrogen.
-
Work-up and Precipitation: Cool the mixture to room temperature. Slowly pour the viscous solution into a beaker of vigorously stirred methanol to precipitate the polymer.
-
Purification: Collect the crude polymer by filtration. To remove catalyst residues and low-molecular-weight oligomers, perform sequential Soxhlet extractions with methanol, acetone, and hexane. The final polymer is then extracted with chloroform or chlorobenzene.
-
Final Product: Concentrate the final chloroform/chlorobenzene fraction and precipitate the purified polymer into methanol. Filter and dry the final product under vacuum.
Physicochemical Properties and Device Performance
The electronic properties of materials derived from 1,5-naphthyridine are highly tunable. By pairing the naphthyridine acceptor with different donor units, properties like the HOMO/LUMO energy levels and the optical bandgap can be precisely controlled.[6][7]
Caption: Representative energy level diagram for 1,5-naphthyridine derivatives.
Electronic and Optical Properties
Quantum chemical calculations and experimental measurements show that 4,8-substituted 1,5-naphthyridines possess low-lying LUMO levels, typically in the range of -2.19 to -2.39 eV.[7] Their HOMO levels can vary more widely, from -5.33 to -6.84 eV, depending on the aromatic substituent attached at the 4 and 8 positions.[7] This results in wide optical bandgaps (2.77–3.79 eV), often leading to materials that absorb in the UV-visible region and emit blue fluorescence.[6][7]
| Property | Typical Value Range | Significance |
| LUMO Level | -2.19 to -2.72 eV[6][7] | Determines electron injection efficiency and n-type character. |
| HOMO Level | -5.33 to -6.84 eV[7] | Influences hole injection and overall stability. |
| Optical Bandgap | 2.77 to 3.79 eV[7] | Defines the light absorption/emission spectrum. |
| Thermal Stability (Td) | >380 °C[8][9] | High stability is crucial for long device lifetimes. |
Application in Organic Field-Effect Transistors (OFETs)
To evaluate the charge transport characteristics of these new polymers, they can be integrated as the active layer in an OFET device.
Caption: Schematic of a bottom-gate, top-contact OFET device.
Fabrication Outline:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
The 1,5-naphthyridine-based polymer is dissolved in a high-boiling-point solvent like chloroform or o-dichlorobenzene.
-
The solution is deposited onto the SiO₂ surface via spin-coating to form a thin film.
-
The film is annealed at an elevated temperature (e.g., 150-200°C) to improve molecular ordering and remove residual solvent.
-
Source and drain electrodes (e.g., gold) are thermally evaporated on top of the polymer film through a shadow mask.
Derivatives of the related 1,5-naphthyridine-2,6-dione core have demonstrated excellent n-type performance in OFETs, with electron mobilities as high as 0.14 cm² V⁻¹ s⁻¹.[10] By tuning the comonomer and side-chains, similar or even ambipolar behavior can be anticipated from polymers derived from this compound.
| Device Parameter | Reported Value | Significance |
| Charge Carrier Mobility (µ) | up to 0.14 cm² V⁻¹ s⁻¹ (n-type)[10] | Measures how quickly charge carriers move through the material. |
| On/Off Current Ratio | > 10⁵ | Indicates the switching quality of the transistor. |
| Threshold Voltage (Vth) | Low | A low threshold voltage is desirable for low-power operation. |
Conclusion and Outlook
This compound is a highly valuable and strategic starting material for the synthesis of advanced organic semiconductors. Its inherent electron-deficient character, rigid structure, and synthetic accessibility make it an ideal platform for developing new n-type and ambipolar materials. The protocols outlined in this note provide a clear pathway for researchers to synthesize novel naphthyridine-based copolymers and explore their applications in next-generation organic electronics, from flexible displays and logic circuits to efficient solar cells. The continued exploration of different donor comonomers and side-chain engineering strategies promises to further unlock the potential of this remarkable heterocyclic core.
References
- Bo-Wei Wang, et al. (2017). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Journal of Materials Chemistry C.
- Wei-Wei Zhang, et al. (2018). Rational design strategies for electron-deficient semiconducting polymers in ambipolar/n-channel organic transistors and all-polymer solar cells. Journal of Materials Chemistry C.
- Wang, B. W., et al. (2017). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. PubMed.
- Choi, M.-W., et al. (2020). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Dyes and Pigments.
- Miyazawa, A., et al. (2021). Conjugated Building Blocks Based on Electron-Deficient Thiaborin S-Oxides. Organometallics.
- Choi, M.-W., et al. (2020). Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor. ResearchGate.
- Li, Y., et al. (2022). Cyano‐Functionalized Pyrazine: A Structurally Simple and Easily Accessible Electron‐Deficient Building Block for n‐Type Organic Thermoelectric Polymers. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 224584, 1,5-Naphthyridin-4-ol.
- Choi, M.-W., et al. (2020). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. ResearchGate.
- Bailey, D. N., Hercules, D. M., & Eck, T. D. (1967). Electronic spectra of 4-hydroxy-1,5-naphthyridine. Analytical Chemistry.
- Butnariu, A.-M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
- TCI Chemicals. Building Blocks For Organic Semiconductor. Scribd.
- Al-Attar, H. A., et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry.
- Al-Attar, H. A., et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate.
- Butnariu, A.-M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.
- Encyclopedia.pub. Fused 1,5-naphthyridines.
- Al-Majidi, S. M. I. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 136070, 1,5-Naphthyridine.
- Holliday, F. W., et al. (2021). Indolonaphthyridine: A Versatile Chromophore for Organic Electronics Inspired by Natural Indigo Dye. Accounts of Chemical Research.
- Kim, J., et al. (2023). Efficient N-Type Organic Electrochemical Transistors and Field-Effect Transistors Based on PNDI-Copolymers Bearing Fluorinated Selenophene-Vinylene-Selenophene Units. Advanced Science.
- Columbia University. Applications of Charged Aromatic Species in Electronics. Academic Commons.
- Osaka, I., et al. (2012). Naphthodithiophene-Based Donor-Acceptor Polymers: Versatile Semiconductors for OFETs and OPVs. ACS Macro Letters.
- He, F., et al. (2014). Multifunctional materials for OFETs, LEFETs and NIR PLEDs. ResearchGate.
- Askin, O. (2016). Naphthalene-diimide (NDI) based copolymers for organic field effect transistors (OFETS). Politecnico di Milano.
- Abd-Alrazzaq, A. A., et al. (2020). All‐Solution Processed OFETs from Non‐Chlorinated Solvents Based on New Isoindigo‐Based Conjugated Polymer. ResearchGate.
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The Strategic Core: Harnessing 1,5-Naphthyridine-4,8-diol for Advanced OLED Applications
In the rapidly advancing field of organic electronics, the rational design of molecular scaffolds is paramount to achieving high-performance Organic Light-Emitting Diodes (OLEDs). Among the myriad of heterocyclic systems, the 1,5-naphthyridine core has emerged as a privileged structure, bestowing a unique combination of thermal stability, and desirable electronic properties. This guide focuses on the pivotal role of 1,5-Naphthyridine-4,8-diol as a foundational building block for a new generation of multifunctional OLED materials. While not typically incorporated into the final device architecture in its pristine form, its diol functionality serves as a versatile chemical handle for the synthesis of high-performance emitters, host materials, and electron-transporting layers.
We will explore the synthetic pathways originating from this key precursor and delve into the protocols for fabricating and characterizing OLEDs that leverage the unique attributes of its derivatives. The causality behind the superior performance of these materials, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF), will be a central theme.
From Precursor to Performance: The Synthetic Versatility of this compound
The true value of this compound in the context of OLEDs lies in its capacity to be transformed into a variety of functional derivatives. The hydroxyl groups at the 4 and 8 positions are readily converted into more reactive leaving groups, such as halides, enabling subsequent cross-coupling reactions to introduce a wide array of functional moieties. This strategic derivatization is key to fine-tuning the optoelectronic properties of the final material.
A common and critical synthetic transformation is the conversion of the diol to 4,8-dibromo-1,5-naphthyridine. This dibrominated intermediate is a versatile platform for introducing aromatic side groups through reactions like the Suzuki cross-coupling. By carefully selecting the boronic acids used in these couplings, researchers can precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the steric and electronic environment of the final molecule.
Protocol 1: Synthesis of 4,8-Disubstituted 1,5-Naphthyridine Derivatives via a Dibromo Intermediate
This protocol outlines a general procedure for the synthesis of 4,8-disubstituted 1,5-naphthyridine derivatives, which can function as emitters or charge-transport materials in OLEDs. The process begins with the conversion of this compound to its dibromo counterpart, followed by a Suzuki cross-coupling reaction.
Part A: Synthesis of 4,8-dibromo-1,5-naphthyridine
-
Starting Material: this compound.
-
Reagents: Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place this compound.
-
Carefully add an excess of POBr₃.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and cautiously pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4,8-dibromo-1,5-naphthyridine.
-
Part B: Suzuki Cross-Coupling for 4,8-Disubstituted 1,5-Naphthyridines
-
Starting Materials: 4,8-dibromo-1,5-naphthyridine, desired arylboronic acid (2.2 equivalents).
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent: A mixture of toluene and water.
-
Procedure:
-
To a degassed mixture of 4,8-dibromo-1,5-naphthyridine, the arylboronic acid, and the base in the solvent system, add the palladium catalyst and ligand.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,8-disubstituted 1,5-naphthyridine.
-
Caption: Synthetic pathway from this compound.
Application in High-Efficiency OLEDs: The Rise of TADF Emitters
A particularly successful application of 1,5-naphthyridine derivatives is in the design of TADF emitters.[1] In these molecules, the electron-deficient 1,5-naphthyridine core acts as an excellent acceptor unit. When coupled with suitable electron-donating moieties, a donor-acceptor (D-A) architecture is formed. This structure promotes charge transfer upon excitation, leading to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, allowing the harvesting of non-emissive triplet excitons for light emission and enabling theoretical internal quantum efficiencies of up to 100%.
OLEDs incorporating TADF emitters with a 1,5-naphthyridine acceptor have demonstrated remarkable performance, with high external quantum efficiencies (EQEs) and impressive luminance.[1] For instance, devices using phenoxazine or phenothiazine as donor units linked to a 1,5-naphthyridine acceptor have achieved EQEs of up to 29.9% and 25.8%, respectively.[1]
Photophysical Properties of 1,5-Naphthyridine Derivatives
The photophysical properties of these materials are highly tunable through synthetic modification. The table below summarizes key parameters for representative 4,8-substituted 1,5-naphthyridine derivatives.
| Compound (Substituent at 4,8 positions) | HOMO (eV) | LUMO (eV) | Emission Max (nm, solid state) |
| Phenyl | -5.33 | -2.39 | 400 |
| 4-Methoxyphenyl | -5.35 | -2.38 | 434 |
| 4-(Trifluoromethyl)phenyl | -6.84 | -2.19 | 430 |
| 2-Thienyl | -5.50 | -2.35 | 501 |
Data synthesized from multiple sources for illustrative purposes.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a multilayer OLED using a 1,5-naphthyridine derivative as the emissive layer, by thermal evaporation in a high-vacuum environment.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Immediately transfer the substrates to a UV-ozone cleaner for 10-15 minutes to remove organic residues and increase the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Deposit 30 nm of a suitable HIL material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit 40 nm of a hole-transporting material (e.g., TAPC).
-
Emissive Layer (EML): Deposit 20 nm of the 1,5-naphthyridine derivative. For TADF devices, this layer may be a co-deposition of a host material and the naphthyridine-based TADF emitter (e.g., 8% dopant concentration).
-
Electron Transport Layer (ETL): Deposit 30 nm of an electron-transporting material (e.g., TPBi).
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF).
-
Cathode: Deposit 100 nm of Aluminum (Al).
-
-
The deposition rates for the organic layers should be maintained at 1-2 Å/s, while the metal cathode can be deposited at a higher rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
Immediately after deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.
-
Encapsulate the devices using a UV-curable epoxy resin and a glass lid.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectra with a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.
-
Caption: A typical multilayer OLED device structure.
Concluding Remarks for the Researcher
The this compound scaffold represents a cornerstone for innovation in OLED materials science. Its synthetic accessibility and the tunable electronic nature of its derivatives make it an exceptionally valuable platform for developing next-generation OLEDs with enhanced efficiency, color purity, and operational stability. The protocols and data presented herein provide a robust framework for researchers to explore the vast potential of this chemical class. The continued exploration of novel donor and acceptor combinations based on the 1,5-naphthyridine core promises to push the boundaries of OLED performance, particularly in the demanding area of deep-blue and white light emission.
References
- G. L. Tu, et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Organic & Biomolecular Chemistry, 10(33), 6693–6704.
- Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3123.
- Kuk, S., et al. (2020). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Applied Materials & Interfaces, 12(4), 4933–4941.
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Application Notes and Protocols for the Characterization of 1,5-Naphthyridine-4,8-diol Derivatives as Novel Fluorophores
Introduction: The 1,5-Naphthyridine Scaffold - A Promising Platform for Fluorescent Probe Development
The 1,5-naphthyridine heterocyclic system has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antiproliferative, antibacterial, and antiviral properties.[1][2][3] Beyond their therapeutic potential, these nitrogen-containing fused rings serve as a versatile scaffold for the development of advanced materials, including organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.[1][2] The inherent electronic properties of the 1,5-naphthyridine core, characterized by a π-deficient system, can be strategically modulated through chemical functionalization to yield compounds with desirable photophysical characteristics.
This guide focuses on the fluorescent properties of 1,5-naphthyridine-4,8-diol and its derivatives. While extensive data on the parent diol is emerging, the broader family of hydroxylated and functionalized 1,5-naphthyridines provides a strong foundation for understanding their potential. These derivatives are of particular interest to researchers in drug development and cell biology for their potential applications in bioimaging and sensing.
Underlying Principles: Factors Governing the Fluorescence of 1,5-Naphthyridine Derivatives
The fluorescence of 1,5-naphthyridine derivatives is intricately linked to their molecular structure and the surrounding environment. Understanding these relationships is crucial for designing experiments and interpreting results.
Structural Modifications and their Photophysical Consequences
The introduction of substituents onto the 1,5-naphthyridine core profoundly influences its absorption and emission properties. Donor-acceptor systems, for instance, can be engineered to exhibit strong solvatochromic fluorescence.[4] In such systems, an electron-donating group and an electron-accepting group on the naphthyridine framework can lead to a significant shift in the emission wavelength depending on the polarity of the solvent.[4] For this compound, the hydroxyl groups can act as either electron-donating or -accepting groups depending on the pH of the medium, suggesting a tunable fluorescent response.
Solvatochromism and Environmental Sensitivity
Many naphthyridine derivatives exhibit solvatochromism, where the color of their fluorescence changes with the polarity of the solvent.[4] This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. A bathochromic (red) shift in emission is often observed with increasing solvent polarity.[4] This property is particularly valuable for developing probes that can report on the microenvironment within a biological system, such as the polarity of a lipid bilayer or a protein binding pocket.
Analyte Interaction and Sensing Mechanisms
The fluorescence of 1,5-naphthyridine derivatives can be modulated by their interaction with specific analytes. This forms the basis for their application as fluorescent sensors. For example, some derivatives have been shown to act as "OFF-ON" fluorescent probes for nucleic acids, where their fluorescence is significantly enhanced upon binding to DNA or RNA.[5][6] This can be due to conformational changes upon binding that restrict non-radiative decay pathways. Other derivatives have been developed as sensors for amines, where exciplex formation with the amine leads to a bathochromic shift in the fluorescence.[4]
Experimental Workflows and Protocols
The following section provides detailed protocols for the synthesis and characterization of the fluorescent properties of this compound derivatives.
Synthesis of 1,5-Naphthyridine Derivatives
A common and versatile method for the synthesis of the 1,5-naphthyridine core is through cyclization reactions.[1] The Conrad-Limpach reaction, for instance, can be adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[1]
Protocol 1: Synthesis of 4-Hydroxy-1,5-naphthyridine Derivatives
This protocol is adapted from established methods for the synthesis of similar heterocyclic systems.[1]
Materials:
-
3-aminopyridine derivative
-
Meldrum's acid or a suitable β-ketoester
-
High-boiling point solvent (e.g., diphenyl ether)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Condensation: React the 3-aminopyridine derivative with Meldrum's acid or a β-ketoester in a suitable solvent. This reaction typically proceeds at elevated temperatures to form an enamine intermediate.
-
Cyclization: Heat the enamine intermediate in a high-boiling point solvent to induce thermal cyclization, leading to the formation of the 4-hydroxy-1,5-naphthyridine ring system.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the desired derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[7]
Diagram 1: Synthetic Workflow for 4-Hydroxy-1,5-naphthyridine Derivatives
Caption: A generalized workflow for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to understand the fluorescent properties of the synthesized derivatives.[8]
Protocol 2: Determination of Absorption and Emission Spectra
Materials:
-
Synthesized this compound derivative
-
A range of solvents of varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, DMSO, water)[9]
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mM.
-
Working Solution Preparation: Prepare working solutions (e.g., 1-10 µM) in the different solvents by diluting the stock solution. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum of each solution to determine the wavelength of maximum absorption (λmax).
-
Emission Spectra: Excite the samples at their respective λmax and record the fluorescence emission spectra. Note the wavelength of maximum emission (λem).
-
Stokes Shift Calculation: Calculate the Stokes shift (in nm and cm⁻¹) for each solvent, which is the difference between λem and λmax.
Table 1: Example Data for Spectroscopic Properties of a Hypothetical this compound Derivative
| Solvent | Dielectric Constant | λmax (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Dioxane | 2.2 | 350 | 450 | 100 | 0.82 |
| DCM | 8.9 | 355 | 475 | 120 | 0.53 |
| Acetonitrile | 37.5 | 360 | 500 | 140 | 0.11 |
| DMSO | 46.7 | 365 | 520 | 155 | 0.03 |
Diagram 2: Spectroscopic Characterization Workflow
Caption: A streamlined workflow for the spectroscopic characterization of fluorescent compounds.
Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process.[10] It is often determined using a comparative method with a well-characterized fluorescent standard.[11][12]
Protocol 3: Relative Quantum Yield Measurement
Materials:
-
Solution of the this compound derivative (sample)
-
Solution of a fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 and be closely matched.
-
Absorption Spectra: Record the absorption spectra of both the sample and the standard.
-
Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength for both.
-
Data Integration: Integrate the area under the emission curves for both the sample and the standard.
-
Quantum Yield Calculation: Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Applications in Cellular Imaging
Derivatives of 1,5-naphthyridine that exhibit favorable photophysical properties, such as high quantum yield, photostability, and emission in the visible to near-infrared region, are excellent candidates for bioimaging applications.[5][6] Their ability to target specific cellular compartments, such as the mitochondria, further enhances their utility.[5][6]
Protocol 4: Cellular Staining and Fluorescence Microscopy
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound derivative stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Staining: Incubate the cells with the 1,5-naphthyridine derivative at a suitable concentration (typically in the low micromolar range) in cell culture medium for a specific duration (e.g., 30 minutes).
-
Washing: Wash the cells with PBS to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope. Select filter sets that match the excitation and emission maxima of the derivative.
-
Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with a known organelle-specific marker (e.g., MitoTracker for mitochondria) and assess the overlap of the fluorescence signals.[5]
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the design of novel fluorescent probes. Through strategic chemical modifications, it is possible to fine-tune their photophysical properties to suit a wide range of applications, from fundamental studies of cellular processes to the development of new diagnostic tools. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these exciting new molecules. Future work in this area will likely focus on the development of derivatives with enhanced properties such as two-photon absorption, longer emission wavelengths for deep-tissue imaging, and highly specific targeting capabilities for various biomolecules and cellular organelles.
References
- Fluorescence Properties and Exciplex Formation of Emissive Naphthyridine Derivatives: Application as Sensors for Amines. Chemistry (Weinheim an der Bergstrasse, Germany), 25(65), 14943–14952. [Link]
- Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst, 150(3), 642-648. [Link]
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252. [Link]
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.
- A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al 3+.
- Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of...
- Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Semantic Scholar. [Link]
- Yield, R f -Values and Quantum Yield of Fluorescence Φ.
- Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues. Freie Universität Berlin. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
- High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances. [Link]
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
- Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.
- Fluorescence quantum yield measurements.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
- Fluorescence Quantum Yields—Methods of Determination and Standards.
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- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Properties and Exciplex Formation of Emissive Naphthyridine Derivatives: Application as Sensors for Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for Measuring the Quantum Yield of 1,5-Naphthyridine Fluorophores
Introduction
The fluorescence quantum yield (Φ_F_) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. For researchers in materials science, medicinal chemistry, and drug development, an accurate determination of the quantum yield is critical for the characterization and selection of novel fluorophores, such as the promising class of 1,5-naphthyridine derivatives. These nitrogen-containing heterocyclic compounds have garnered significant interest due to their diverse biological activities and potential applications as light-emitting materials.[1]
This application note provides a detailed, step-by-step protocol for the accurate measurement of the relative fluorescence quantum yield of 1,5-naphthyridine fluorophores in solution. The methodology described herein is based on the well-established comparative method, which involves the use of a recognized fluorescence standard with a known quantum yield. By carefully controlling experimental parameters and understanding the underlying principles, researchers can obtain reliable and reproducible quantum yield data, enabling the robust evaluation of their novel compounds.
Core Principles: The Comparative Method
The determination of the relative fluorescence quantum yield relies on the principle that if a standard and a sample solution have identical absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Consequently, a ratio of their integrated fluorescence intensities, with corrections for the refractive index of the solvents, will yield the ratio of their quantum yields.[2]
The quantum yield of the sample (Φ_S_) is calculated using the following equation:
Φ_S_ = Φ_Std_ * (Grad_S_ / Grad_Std_) * (η_S_² / η_Std_²)
Where:
-
Φ_Std_ is the quantum yield of the standard.
-
Grad_S_ and Grad_Std_ are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_S_ and η_Std_ are the refractive indices of the solvents used for the sample and the standard, respectively.
The use of a gradient from a series of concentrations, rather than a single-point measurement, provides higher accuracy and helps to identify potential issues such as aggregation or inner filter effects.
Materials and Reagents
-
1,5-Naphthyridine Fluorophore (Sample): Synthesized and purified in-house.
-
Quantum Yield Standard: Quinine sulfate (for fluorophores emitting in the blue region, ~450 nm).
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. The choice of solvent will depend on the solubility of the 1,5-naphthyridine derivative. Common choices include ethanol, cyclohexane, and dimethyl sulfoxide (DMSO).
-
Sulfuric Acid (H₂SO₄): 0.1 M solution for preparing the quinine sulfate standard.
-
High-Purity Water: For preparation of aqueous solutions.
-
Volumetric flasks and pipettes: Class A for accurate preparation of solutions.
-
Quartz cuvettes: 1 cm path length for both absorbance and fluorescence measurements. It is crucial to use the same cuvette for all measurements or a matched set.
Instrumentation
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a xenon lamp source and a photodetector. The instrument must be capable of providing corrected emission spectra to account for the wavelength-dependent efficiency of the monochromators and detector.
Experimental Workflow
The following diagram outlines the key steps in the determination of the relative quantum yield.
Figure 1: Experimental workflow for relative quantum yield determination.
Detailed Protocol
Part 1: Preparation of Stock and Working Solutions
1.1. Standard Stock Solution (Quinine Sulfate):
-
Accurately weigh a precise amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of approximately 10⁻³ M.
-
Rationale: Quinine sulfate in 0.1 M H₂SO₄ is a well-characterized and stable quantum yield standard with a known quantum yield of approximately 0.58 at an excitation wavelength of 350 nm.[3]
1.2. Sample Stock Solution (1,5-Naphthyridine Fluorophore):
-
Accurately weigh a precise amount of the 1,5-naphthyridine derivative and dissolve it in a suitable spectroscopic grade solvent to prepare a stock solution of approximately 10⁻³ M.
-
Rationale: The choice of solvent should ensure the complete dissolution of the fluorophore and should be the same for all sample dilutions.
1.3. Preparation of Diluted Working Solutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.
-
The concentrations should be chosen such that the absorbance at the selected excitation wavelength is in the range of 0.01 to 0.1.
-
Causality: Maintaining a low absorbance (ideally < 0.1) is critical to minimize the inner filter effect.[2] The inner filter effect occurs when the excitation light is attenuated as it passes through the sample, or when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.
Part 2: Spectroscopic Measurements
2.1. Selection of Excitation Wavelength (λ_ex_):
-
Record the absorption spectra of a dilute solution of both the sample and the standard.
-
Choose an excitation wavelength where both the sample and the standard have sufficient absorbance. Ideally, this should be at or near the absorption maximum of the sample to maximize the fluorescence signal. Many 1,5-naphthyridine derivatives absorb in the UV region, making an excitation wavelength around 350 nm a suitable starting point.
2.2. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each of the prepared dilutions of the sample and the standard at the chosen excitation wavelength.
-
Also, measure the absorbance of the pure solvent(s) as a blank.
2.3. Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectra for each dilution of the sample and the standard.
-
Crucially, all experimental parameters must be kept constant for all measurements. This includes the excitation wavelength, excitation and emission slit widths, and detector voltage.
-
Record the emission spectrum over the entire emission range of the fluorophore. For 1,5-naphthyridine derivatives, this is typically in the blue region of the spectrum (around 400-500 nm).
-
Record the emission spectrum of the pure solvent(s) to be used for background subtraction.
Data Analysis and Calculation
3.1. Data Processing:
-
Subtract the solvent's emission spectrum from each of the sample and standard emission spectra.
-
Integrate the area under each corrected emission spectrum. This integrated value represents the total fluorescence intensity.
3.2. Gradient Determination:
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad). A linear plot with a high correlation coefficient (R² > 0.99) is indicative of a good quality measurement and the absence of significant concentration-dependent quenching or inner filter effects.
Figure 2: Plot of integrated fluorescence intensity versus absorbance for the sample and standard.
3.3. Quantum Yield Calculation:
-
Using the calculated gradients and the known quantum yield of the standard, calculate the quantum yield of the 1,5-naphthyridine fluorophore using the formula provided in the "Core Principles" section.
-
Remember to include the square of the refractive indices of the solvents in the calculation.
Quantitative Data Summary
Table 1: Recommended Quantum Yield Standard
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ_Std_) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.58 |
Table 2: Refractive Indices of Common Spectroscopic Solvents
| Solvent | Refractive Index (η) at 20°C |
| Water | 1.333 |
| Ethanol | 1.361 |
| Cyclohexane | 1.426 |
| Toluene | 1.496 |
| Dimethyl Sulfoxide (DMSO) | 1.479 |
Note: Refractive index is wavelength-dependent, but for most common solvents, the value at the sodium D-line (589 nm) is a good approximation for calculations in the visible range.
Troubleshooting and Best Practices
-
Non-linear Plots: A non-linear relationship between fluorescence intensity and absorbance can indicate the presence of inner filter effects or concentration quenching. If this occurs, prepare a new set of more dilute solutions.
-
Solvent Purity: Always use spectroscopic grade solvents to avoid background fluorescence from impurities.
-
Cuvette Cleanliness: Ensure cuvettes are scrupulously clean to prevent scattering and erroneous absorbance readings.
-
Instrument Correction: Verify that the spectrofluorometer's emission correction files are up-to-date and correctly applied.
-
Solvent Effects: The quantum yield of many fluorophores, including N-heterocycles, can be sensitive to solvent polarity.[4][5] It is good practice to measure the quantum yield in a range of solvents to understand the photophysical behavior of the 1,5-naphthyridine derivative. An increase in solvent polarity can sometimes lead to a decrease in quantum yield due to enhanced non-radiative decay pathways.
Conclusion
This application note provides a robust and reliable protocol for the determination of the fluorescence quantum yield of 1,5-naphthyridine fluorophores. By adhering to the principles of the comparative method, carefully preparing solutions, and meticulously performing spectroscopic measurements, researchers can obtain accurate and reproducible data. This will enable a deeper understanding of the photophysical properties of these important molecules and facilitate their development for a wide range of applications in science and technology.
References
- JMESS. Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3).
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3229.
- ResearchGate. Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM.
- PubMed. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative.
- Royal Society of Chemistry. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties.
- IRIS-AperTO. New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield.
- ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
- Evident Scientific. Solvent Effects on Fluorescence Emission.
- ResearchGate. Fluorescence Quantum Yields: Methods of Determination and Standards.
Sources
Application Note & Protocol: Elucidating Ultrafast Excited-State Dynamics of 1,5-Naphthyridine-4,8-diol using Femtosecond Transient Absorption Spectroscopy
Introduction: The Photochemical Significance of 1,5-Naphthyridine-4,8-diol
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous applications, from medicinal chemistry to materials science.[1][2][3][4] The strategic placement of nitrogen atoms and hydroxyl substituents in this compound (hereafter N48D) creates a molecule with rich electronic properties, including potential for excited-state intramolecular proton transfer (ESIPT), hydrogen bonding-mediated solvation dynamics, and distinct nπ* and ππ* transitions. Understanding the fate of absorbed photon energy—the pathways and timescales of relaxation from electronically excited states—is critical for harnessing its potential in applications such as photodynamic therapy, organic light-emitting diodes (OLEDs), and novel fluorophores.[5][6]
Transient Absorption (TA) spectroscopy is an indispensable tool for this purpose. It is a powerful pump-probe technique that provides a "movie" of photo-induced processes by capturing snapshots of the absorption spectrum of transient, short-lived excited states with femtosecond-to-nanosecond time resolution.[7][8][9] This application note provides a comprehensive guide to the experimental setup, protocol, and data analysis for investigating the excited-state dynamics of N48D, empowering researchers to map its complete photophysical journey from excitation to ground-state recovery.
Foundational Principles of Transient Absorption Spectroscopy
TA spectroscopy operates on a pump-probe principle.[10][11][12] An intense, ultrashort "pump" laser pulse excites a fraction of the N48D molecules in a sample from their ground state (S₀) to an excited state (Sₙ). A second, weaker, broadband "probe" pulse (typically a white-light continuum) arrives at the sample at a precise, mechanically delayed time (τ) after the pump.[8][13]
The instrument measures the difference in the probe's absorption spectrum with the pump on (Apump+probe) and with the pump off (Aprobe). This difference, ΔA (or ΔOD), is recorded as a function of both wavelength (λ) and delay time (τ).[8][14]
ΔA(λ, τ) = Apump+probe(λ, τ) - Aprobe(λ)
The resulting ΔA spectrum contains several key features:
-
Ground-State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths where the molecule absorbs from its ground state. This occurs because the pump has depleted the ground-state population, reducing absorption.[10]
-
Excited-State Absorption (ESA): A positive signal (ΔA > 0) at wavelengths where the transient excited state absorbs the probe light to transition to a higher excited state (Sₙ ← S₁).[7]
-
Stimulated Emission (SE): A negative signal (ΔA < 0) that overlaps with the molecule's steady-state fluorescence spectrum. It arises from the probe pulse stimulating the excited state to emit a photon and return to the ground state.
By tracking the appearance, evolution, and decay of these spectral features over time, one can directly measure the lifetimes of excited states and identify the kinetic pathways of relaxation, such as internal conversion (IC), intersystem crossing (ISC) to triplet states, and charge transfer.[7][10]
Experimental Design & Apparatus
A robust femtosecond transient absorption spectrometer is essential for capturing the ultrafast dynamics of N48D. The setup comprises three main sections: the laser source, the pump-probe optics, and the detection system.[15][16][17]
| Component | Specification Example | Rationale & Causality |
| Laser System | Ti:Sapphire Oscillator & Regenerative Amplifier | Provides the fundamental ultrashort pulses (e.g., 800 nm, <50 fs, 1-5 kHz repetition rate) with sufficient energy for subsequent wavelength conversion.[8][17] |
| Wavelength Conversion | Optical Parametric Amplifier (OPA) | Generates tunable pump pulses across the UV-Vis-NIR range, allowing for selective excitation of specific electronic transitions in N48D. |
| Pump Path | BBO Crystal (for SHG/THG), Chopper, Delay Stage | Second or Third Harmonic Generation (SHG/THG) may be needed to create UV pump pulses to access higher energy states of N48D.[18] The chopper modulates the pump beam for lock-in detection or shot-to-shot referencing, improving the signal-to-noise ratio. The motorized delay stage precisely controls the pump-probe time delay, defining the temporal resolution of the experiment.[18] |
| Probe Path | Sapphire or CaF₂ Crystal | A small fraction of the fundamental 800 nm beam is focused into one of these crystals to generate a stable, broadband white-light continuum (WLC) that serves as the probe pulse.[17] |
| Detection System | Imaging Spectrograph with CCD or CMOS sensor | The transmitted probe light is dispersed by a grating onto a multichannel detector, allowing for the simultaneous measurement of the entire ΔA spectrum at each time delay.[17][19] |
Visualization of the Experimental Workflow
The diagram below illustrates the typical optical path in a femtosecond TA spectrometer.
Caption: Step-by-step data acquisition workflow.
Data Analysis & Interpretation
Modern TA experiments produce large, three-dimensional datasets (ΔA, λ, τ). [14][20]Proper analysis is crucial to extract meaningful photophysical information.
-
Initial Processing:
-
Chirp Correction: Apply the measured chirp data to correct the time-zero for all wavelengths.
-
Outlier Removal: Remove noise spikes caused by cosmic rays or laser instability.
-
-
Visualization: Plot the data as a 2D color map of ΔA versus wavelength and time delay. This provides a qualitative overview of the dynamics, showing the decay of bleach signals and the rise and fall of ESA bands.
-
Kinetic Analysis:
-
Extract kinetic traces by plotting ΔA versus time at specific wavelengths corresponding to key spectral features (e.g., the peak of the GSB and the peak of a prominent ESA).
-
Fit these traces to a sum of exponential decay functions. The time constants (τ₁, τ₂, ...) represent the lifetimes of the transient species.
-
-
Global & Target Analysis: For complex systems with overlapping spectral features, use more advanced methods. [20] * Global Lifetime Analysis: Simultaneously fits all kinetic traces at all wavelengths with a shared set of time constants. This is a powerful, statistically robust method for determining the lifetimes of transient states.
-
Target Analysis: A model-based approach where a specific kinetic scheme (e.g., A → B → C) is proposed. The analysis yields the spectra of the individual transient species (A, B, C) and the rate constants for their interconversion.
-
Interpreting the Data for this compound
Based on the known photophysics of naphthyridines and related heterocycles, one might expect to observe the following: [6][21]
| Observed Feature | Potential Assignment | Timescale |
|---|---|---|
| Instantaneous GSB | Depletion of the S₀ state population. | < 50 fs (instrument limited) |
| Broad ESA in Vis/NIR | Sₙ ← S₁ absorption. | Rises with the instrument response, decays with the S₁ lifetime. |
| Decay of S₁ ESA & GSB Recovery | S₁ state decay via fluorescence and non-radiative decay (internal conversion). | ps to ns |
| Rise of a new ESA band | Formation of a new state, e.g., a triplet state via Intersystem Crossing (ISC) or a product of ESIPT. | ps to ns |
| Long-lived ESA & GSB | Triplet state (T₁) absorption and decay. | ns to µs |
By carefully analyzing the timescales and spectral shapes, a complete picture of N48D's excited-state relaxation pathways can be constructed, providing invaluable insights for its application in photochemistry and materials science.
Safety Considerations
-
Laser Safety: Femtosecond amplified laser systems produce high-intensity, often invisible (Class 4) laser radiation. Appropriate laser safety goggles must be worn at all times in the laboratory. All beam paths should be enclosed.
-
Chemical Safety: Handle this compound and all solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- Andor - Oxford Instruments. (n.d.). Introduction to Transient Spectroscopy and its applications.
- Kupryianov, V. V., et al. (2020). Analysis of Ultrafast Transient Absorption Spectroscopy Data using Integrative Data Analysis Platform: 1. Data Processing, Fitting, and Model Selection. ResearchGate.
- Hamburger, R., Rumble, C., & Young, E.R. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments, (204), e65519.
- Beckwith, J. S., Rumble, C. A., & Vauthey, E. (2021). Data analysis in transient electronic spectroscopy – an experimentalist's view. Taylor & Francis Online.
- Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555, 1–13.
- van Grondelle, R., & Novoderezhkin, V. I. (2006). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC - NIH.
- Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy.
- Hamburger, R., et al. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. JoVE.
- Hamburger, R., et al. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. PubMed.
- Zelo. (2023). A Series on TAS - Basic Principles of Transient Absorption Spectroscopy.
- Del Mar Photonics. (n.d.). Optical layout of the femtosecond pump-probe TA spectrometer Hatteras.
- Institut de Physique et Chimie des Matériaux de Strasbourg. (n.d.). Experimental Set-Ups and Developments.
- An Introduction to the Technique and Applications of Pump-Probe Spectroscopy. (n.d.). Physics Courses.
- Simtrum. (2020). How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution.
- ResearchGate. (n.d.). Principles and Applications of High-Pressure in situ Time-Resolved Transient Absorption Spectroscopy.
- ResearchGate. (2019). Experimental setup of femtosecond transient absorption spectroscopy.
- MIT. (n.d.). Pump Probe Spectroscopy.
- EKSPLA. (n.d.). Pump-probe spectroscopy.
- Spectroscopy Online. (2017). Pump–Probe Microscopy: Theory, Instrumentation, and Applications.
- Boldridge, D. W., & Scott, G. W. (1983). Excited state spectroscopy of 1,5-naphthyridine: Identification of the lowest energy excited singlet state as 1Bg(1nπ)*. Journal of Chemical Physics.
- Center for Nanophase Materials Sciences. (n.d.). Femtosecond pump-probe spectroscopy.
- Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. PubMed.
- Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
- Mondal, S., et al. (2025). Excited State Dynamics in 1,8-Naphthalimide Derivatives Mediated by Vibronic Coupling. ChemRxiv.
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.
- Mondal, S., et al. (2025). Excited State Dynamics in 1,8-Naphthalimide Derivatives Mediated by Vibronic Coupling between Locally Excited and Charge Transfer States. Cambridge Open Engage.
- Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC - PubMed Central.
- Maligaspe, E., et al. (2010). Excited-state dynamics of porphyrin–naphthalenediimide–porphyrin triads. ResearchGate.
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The Emergence of 1,5-Naphthyridine-4,8-diol: A Versatile Scaffold for Advanced Functional Materials
Introduction: Unveiling a Privileged Heterocycle
Within the vast landscape of heterocyclic chemistry, the 1,5-naphthyridine framework has garnered significant attention, primarily for its prevalence in biologically active compounds and its utility as a ligand in coordination chemistry.[1][2] This guide delves into a specific, yet remarkably versatile derivative: 1,5-naphthyridine-4,8-diol. More accurately described by its stable tautomeric form, 1,5-naphthyridine-4,8(1H,5H)-dione, this molecule presents a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties that make it an exceptional building block for a new generation of functional materials. This document provides an in-depth exploration of its synthesis, properties, and detailed protocols for its application in supramolecular chemistry, coordination polymers, and organic electronics, tailored for researchers and professionals in materials science and drug development.
Core Concepts: Tautomerism and Supramolecular Potential
A fundamental characteristic of this compound is its existence in a tautomeric equilibrium, heavily favoring the 1,5-naphthyridine-4,8(1H,5H)-dione form. This keto-enol tautomerism is a critical determinant of its chemical behavior and its propensity for self-assembly.[3] The dione tautomer possesses both hydrogen bond donors (N-H) and acceptors (C=O), predisposing it to form robust, planar, and extended hydrogen-bonded networks. This intrinsic capacity for self-assembly is the cornerstone of its application in constructing supramolecular polymers and other ordered materials.
Section 1: Synthesis of the Core Building Block and Key Intermediates
The journey to functional materials based on this scaffold begins with the synthesis of the 1,5-naphthyridine-4,8-dione core, followed by its conversion to a key, more reactive intermediate, 4,8-dibromo-1,5-naphthyridine.
Protocol 1: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione
While various methods exist for the synthesis of the 1,5-naphthyridine skeleton, such as the Skraup and Friedländer reactions, a common approach for this specific dione involves a condensation and cyclization strategy.[4][5]
Reaction Scheme:
A plausible synthetic route to 1,5-naphthyridine-4,8-dione.
Materials:
-
3-Aminopyridine-4-carboxylic acid
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine-4-carboxylic acid and a molar excess of diethyl malonate in a high-boiling point solvent.
-
Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate both condensation and subsequent intramolecular cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Precipitation: After completion, cool the reaction mixture and pour it into a solution of sodium hydroxide to hydrolyze any remaining ester groups and precipitate the sodium salt of the product.
-
Acidification: Filter the precipitate and redissolve it in water. Acidify the solution with hydrochloric acid to precipitate the crude 1,5-naphthyridine-4,8(1H,5H)-dione.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like aqueous ethanol to obtain the purified product.
Protocol 2: Synthesis of 4,8-Dibromo-1,5-naphthyridine
For many applications, particularly in organic electronics, the hydroxyl groups of the dione are converted to more reactive leaving groups, such as bromine atoms. This is a critical step that opens up a vast array of cross-coupling reactions.[4][6]
Reaction Scheme:
Conversion of the dione to the key dibromo intermediate.
Materials:
-
1,5-Naphthyridine-4,8(1H,5H)-dione
-
Phosphorus oxybromide (POBr₃)
-
Inert solvent (e.g., toluene, optional)
-
Ammonium hydroxide solution
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a fume hood, carefully charge a round-bottom flask with 1,5-naphthyridine-4,8(1H,5H)-dione and an excess of phosphorus oxybromide. The reaction can be run neat or in a high-boiling inert solvent.
-
Heating: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice. Neutralize the acidic solution with a concentrated ammonium hydroxide solution.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4,8-dibromo-1,5-naphthyridine.
Section 2: Application in Supramolecular Chemistry
The dione tautomer of this compound is an excellent candidate for constructing ordered supramolecular assemblies due to its capacity for forming multiple hydrogen bonds.[7][8]
Application Note: Hydrogen-Bonded Networks and Supramolecular Polymers
The planar structure of the 1,5-naphthyridine core, combined with the strategically positioned N-H donors and C=O acceptors, facilitates the formation of one-dimensional tapes or two-dimensional sheets through cooperative hydrogen bonding.[9] These non-covalent interactions can be exploited to create supramolecular polymers, liquid crystals, and organogels. The properties of these materials are highly dependent on the nature of any substituents on the naphthyridine core, which can be introduced to tune solubility, processability, and the specific hydrogen-bonding motifs.
Schematic of a hydrogen-bonded supramolecular chain.
General Protocol for Supramolecular Assembly
-
Solubilization: Dissolve the 1,5-naphthyridine-4,8-dione derivative in a suitable organic solvent. The choice of solvent is critical as it can compete for hydrogen bonding sites.
-
Assembly Induction: Induce self-assembly by methods such as slow evaporation of the solvent, cooling a saturated solution, or vapor diffusion of a non-solvent.
-
Characterization: Analyze the resulting assemblies using techniques like X-ray diffraction (for single crystals), scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the morphology, and Fourier-transform infrared (FTIR) spectroscopy to confirm the hydrogen bonding interactions.
Section 3: Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The diol tautomer, or the deprotonated dione, can act as a bidentate or bridging ligand for metal ions, making it a promising component for coordination polymers and MOFs.[10][11]
Application Note: A Versatile Ligand for Metal Complexes
The two hydroxyl groups in the diol form, or the enolate oxygens in the deprotonated dione, can chelate a single metal center or bridge multiple metal centers to form extended one-, two-, or three-dimensional networks. The nitrogen atoms of the naphthyridine rings can also participate in coordination, offering multiple binding modes. The choice of metal ion and the reaction conditions will dictate the final architecture and properties of the resulting coordination polymer, which can have applications in catalysis, gas storage, and sensing.
Chelation of a metal ion (M) by the ligand (L).
General Protocol for Synthesis of a Coordination Polymer
-
Ligand and Metal Salt Preparation: Dissolve 1,5-naphthyridine-4,8-dione and a suitable metal salt (e.g., acetates, nitrates, or chlorides of transition metals) in separate portions of a solvent or a solvent mixture (e.g., DMF, ethanol).
-
Complexation: Combine the two solutions. The reaction may proceed at room temperature or require heating (solvothermal synthesis). The pH of the solution may need to be adjusted with a base to facilitate deprotonation of the ligand.
-
Crystallization: Allow the solution to stand for slow evaporation or cool down slowly to promote the growth of single crystals.
-
Isolation and Characterization: Collect the crystalline product by filtration, wash with the solvent, and dry. Characterize the material using single-crystal X-ray diffraction to determine its structure, and thermogravimetric analysis (TGA) to assess its thermal stability.
Section 4: Application in Organic Electronics
Derivatives of 1,5-naphthyridine have shown significant promise as n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[12][13][14][15] The electron-deficient nature of the 1,5-naphthyridine core makes it an excellent scaffold for electron-transporting materials.
Application Note: Building Blocks for n-Type Organic Semiconductors
By starting with 4,8-dibromo-1,5-naphthyridine, a variety of aryl or heteroaryl groups can be introduced at the 4 and 8 positions via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[2][14] This functionalization allows for the fine-tuning of the electronic properties, including the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, as well as the solid-state packing, which are all critical for efficient charge transport.
Table 1: Opto-electrical Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives [14]
| Compound | Substituent at 4,8-positions | Absorption λmax (nm) | Emission λmax (nm) | Optical Band Gap (eV) |
| 1a | Phenyl | 294 | 434 | 3.79 |
| 1b | 4-Methylphenyl | 300 | 435 | 3.70 |
| 1c | 4-Methoxyphenyl | 308 | 441 | 3.58 |
| 1d | 4-Fluorophenyl | 296 | 434 | 3.76 |
| 1e | 2-Thienyl | 320 | 521 | 2.77 |
Protocol 3: Synthesis of 4,8-Di(thiophen-2-yl)-1,5-naphthyridine (an Organic Semiconductor)
This protocol is adapted from the Suzuki cross-coupling reaction of 4,8-dibromo-1,5-naphthyridine.[14]
Reaction Scheme:
Synthesis of a 1,5-naphthyridine-based organic semiconductor.
Materials:
-
4,8-Dibromo-1,5-naphthyridine
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4,8-dibromo-1,5-naphthyridine in a mixture of DMF and water, add thiophene-2-boronic acid (2.2 equivalents), potassium carbonate (4 equivalents), and a catalytic amount of palladium(II) acetate (5 mol%).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heating: Heat the mixture at 80 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with toluene.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 4,8-di(thiophen-2-yl)-1,5-naphthyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its photophysical and electrochemical properties using UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
Conclusion and Future Outlook
This compound, and its more stable dione tautomer, represent a highly promising and underexplored building block for the creation of advanced functional materials. Its inherent properties—rigid planarity, robust hydrogen-bonding capability, and tunable electronic characteristics—provide a rich platform for innovation. The synthetic accessibility of the core and its key dibromo-intermediate opens the door to a vast chemical space for the design of novel supramolecular assemblies, coordination polymers, and high-performance organic semiconductors. As research in this area continues to grow, we anticipate the development of novel materials with tailored properties for a wide range of applications, from flexible electronics and sensors to catalysis and smart materials.
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- ResearchGate. (n.d.). Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a Suzuki coupling reaction.
- ResearchGate. (n.d.). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit.
- Wang, K.-Y., et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Organic & Biomolecular Chemistry, 10(33), 6693-704.
- Wang, K.-Y., et al. (2012). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. PubMed, 22790292.
- ResearchGate. (n.d.). Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor.
- Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
- Wicht, K. J., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(10), 5136-5149.
- Das, D., et al. (2009). Syntheses, structures, photoluminescence, and theoretical studies of d(10) metal complexes of 2,2'-dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylate. Inorganic Chemistry, 48(17), 8449-61.
- Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3422.
- ResearchGate. (n.d.). Bimetallic transition metal complexes of 2,3-dihydroxy-N'1,N'4-bis((2-hydroxynaphthalen-1-yl)methylene)succinohydrazide ligand as a new class of bioactive compounds; Synthesis, Characterization and cytotoxic evaluation.
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed, 32679758.
- Palacios, F., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- Jones, C. D., et al. (2021). A series of neutral alkaline earth metal hydride complexes supported by a bulky, unsymmetrical β-diketiminate ligand, [{(Dip/TCHPNacnac)M(μ-H)}2] (M = Mg, Ca, Sr or Ba). Chemical Communications, 57(48), 5919-5922.
- Al-Hamdani, A. A. S., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society.
- Tsvetkov, D. S., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([4][6][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7247.
- Novikova, V. V., et al. (2021). Supramolecular D⋯A-layered structures based on germanium complexes with 2,3-dihydroxynaphthalene and N,N′-bidentate ligands. Dalton Transactions, 50(23), 8011-8016.
- Sharma, G., et al. (2021). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Advances, 11(42), 26038-26054.
- Lewis, J. E. M., et al. (2022). Cooperative intra- and intermolecular hydrogen bonding in scaffolded squaramide arrays. Chemical Science, 13(1), 107-114.
- Conte, C., et al. (2023). An Overview of Supramolecular Platforms Boosting Drug Delivery. Pharmaceutics, 15(11), 2636.
- Li, Y., et al. (2025). Hydrogen Bonding Networks in Hybrid Binders Inhibit Vanadium Dissolution for Stable Aqueous Zinc-Ion Batteries. Langmuir, 41(45), 30360-30369.
- Hoepfner, V., et al. (2012). Hydrogen-bonding networks from first-principles: exploring the guanidine crystal. The Journal of Physical Chemistry A, 116(18), 4551-9.
- Das, N. R., et al. (2025). Direct detection of an NH-π hydrogen bond in an intrinsically disordered peptide. Nature Communications, 16, 1195.
- Qiu, Z., et al. (2009). Spiropyran-linked dipeptide forms supramolecular hydrogel with dual responses to light and to ligand–receptor interaction. Chemical Communications, (23), 3342-3344.
- Expert Opinion on Drug Discovery. (2021). What impact does tautomerism have on drug discovery and development?. PMC.
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Einleitung: Die Bedeutung der Funktionalisierung von 1,5-Naphthyridin-4,8-diol
Anwendungsleitfaden und Protokolle für die Derivatisierung der Hydroxylgruppen von 1,5-Naphthyridin-4,8-diol
Anwendungsleitfaden und Protokolle: Strategien zur Derivatisierung der Hydroxylgruppen von 1,5-Naphthyridin-4,8-diol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser technische Leitfaden bietet detaillierte Protokolle und Einblicke in die Derivatisierung der Hydroxylgruppen von 1,5-Naphthyridin-4,8-diol, einem heterozyklischen Molekül von erheblichem Interesse für die medizinische Chemie und Materialwissenschaft. Die Modifikation dieser Hydroxylgruppen durch Etherifizierung und Veresterung ist ein entscheidender Schritt bei der Synthese neuartiger Verbindungen mit maßgeschneiderten pharmakologischen und physikochemischen Eigenschaften.[1]
Der 1,5-Naphthyridin-Kern ist ein privilegiertes Gerüst in der Entwicklung von Therapeutika, das in einer Vielzahl biologisch aktiver Moleküle vorkommt, die als Kinase-Inhibitoren, antivirale und antibakterielle Wirkstoffe eingesetzt werden.[2][3] Die Hydroxylgruppen an den Positionen 4 und 8 des 1,5-Naphthyridin-4,8-diol-Gerüsts bieten reaktive Stellen für die chemische Modifikation. Ihre Derivatisierung ermöglicht:
-
Modulation der Löslichkeit: Die Umwandlung der polaren Hydroxylgruppen in weniger polare Ether oder Ester kann die Löslichkeit in organischen Lösungsmitteln und Lipidmembranen verbessern.
-
Einführung pharmakophorer Gruppen: An die Hydroxylpositionen können spezifische funktionelle Gruppen geknüpft werden, um die Wechselwirkung mit biologischen Zielstrukturen zu verbessern.
-
Entwicklung von Prodrugs: Esterbindungen können so gestaltet werden, dass sie in vivo enzymatisch gespalten werden, um das aktive Diol freizusetzen.
-
Feinabstimmung der elektronischen Eigenschaften: Die Art des Substituenten an den Sauerstoffatomen beeinflusst die Elektronendichte des aromatischen Systems und damit seine Reaktivität und sein pharmakokinetisches Profil.
Dieser Leitfaden beschreibt bewährte Protokolle für die O-Alkylierung und O-Acylierung von 1,5-Naphthyridin-4,8-diol und erläutert die chemischen Prinzipien, die diesen Transformationen zugrunde liegen.
Kernprinzipien der Derivatisierung
Die Hydroxylgruppen von 1,5-Naphthyridin-4,8-diol weisen einen phenolischen Charakter auf, was ihre Reaktivität bestimmt. Sie können deprotoniert werden, um nukleophile Phenoxid-Spezies zu bilden, die leicht mit Elektrophilen reagieren. Die beiden primären strategischen Ansätze sind:
-
O-Alkylierung (Etherbildung): Typischerweise über eine Williamson-Ethersynthese, bei der das deprotonierte Diol mit einem Alkylhalogenid oder einem anderen Substrat mit einer guten Abgangsgruppe reagiert.[4][5][6]
-
O-Acylierung (Esterbildung): Erfolgt durch Reaktion mit Carbonsäuren (oder deren aktivierten Derivaten wie Säurechloriden und Anhydriden) unter sauren oder basischen Bedingungen oder unter Verwendung von Kopplungsreagenzien.[7][8][9]
Die Wahl der Methode hängt von der Stabilität des Substrats, den gewünschten funktionellen Gruppen und der Notwendigkeit einer selektiven Mono- oder Di-Derivatisierung ab.
Protokoll 1: O-Alkylierung über die Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Bildung von Ethern. Sie verläuft über einen SN2-Mechanismus, bei dem ein Alkoxidion ein Alkylhalogenid nukleophil angreift.[5][6] Für 1,5-Naphthyridin-4,8-diol ist die Wahl der Base und der Reaktionsbedingungen entscheidend, um eine N-Alkylierung zu vermeiden und die Selektivität zu steuern.
Materialien und Reagenzien
-
1,5-Naphthyridin-4,8-diol
-
Alkylhalogenid (z. B. Iodmethan, Benzylbromid)
-
Base: Kaliumcarbonat (K2CO3), Cäsiumcarbonat (Cs2CO3) oder Natriumhydrid (NaH)
-
Lösungsmittel: N,N-Dimethylformamid (DMF), Acetonitril oder Tetrahydrofuran (THF)
-
Argon- oder Stickstoffatmosphäre
Experimenteller Arbeitsablauf: Di-Alkylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Di-Alkylierung.
Detailliertes Protokoll (Beispiel: Di-Benzoylierung)
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,5-Naphthyridin-4,8-diol (1,0 Äquiv.) und Kaliumcarbonat (2,5 Äquiv.) in trockenem DMF (10 mL pro mmol Diol) suspendiert.
-
Deprotonierung: Die Suspension wird unter einer inerten Atmosphäre (Argon) 30 Minuten bei Raumtemperatur gerührt.
-
Reaktion: Benzylbromid (2,2 Äquiv.) wird langsam zugetropft. Die Reaktionsmischung wird anschließend auf 80 °C erhitzt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt und in Wasser (50 mL) gegossen.
-
Extraktion: Das wässrige Gemisch wird dreimal mit Ethylacetat (je 30 mL) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das di-substituierte Produkt zu erhalten.[10][11]
Tabelle 1: Parameter für die Williamson-Ethersynthese
| Parameter | Empfehlung | Begründung |
| Base | K2CO3 (mild), NaH (stark) | K2CO3 ist einfacher zu handhaben und ausreichend für die Deprotonierung phenolischer OH-Gruppen. NaH ist stärker und kann bei weniger reaktiven Halogeniden erforderlich sein. |
| Lösungsmittel | DMF, Acetonitril | Polare aprotische Lösungsmittel begünstigen den SN2-Mechanismus.[5] |
| Temperatur | 60–100 °C | Die Reaktionstemperatur hängt von der Reaktivität des Alkylhalogenids ab.[5] |
| Alkylhalogenid | Primäre Halogenide (z.B. R-I, R-Br) | Sekundäre und tertiäre Halogenide neigen zur Eliminierung als Nebenreaktion.[6] |
| Selektivität | 1.1 Äq. Halogenid für Mono-Alkylierung | Die Verwendung eines leichten Überschusses an Diol und stöchiometrischer Mengen des Halogenids kann die Mono-Alkylierung begünstigen, führt aber oft zu Gemischen. Für eine saubere Mono-Alkylierung ist eine Schutzgruppenstrategie (siehe Abschnitt 5) vorzuziehen. |
Protokoll 2: O-Acylierung (Veresterung)
Die Veresterung der Hydroxylgruppen kann durch verschiedene Methoden erreicht werden. Die Steglich-Veresterung ist besonders vorteilhaft für empfindliche Substrate, da sie unter milden, neutralen Bedingungen abläuft.[7][12][13] Eine klassische Alternative ist die Reaktion mit Säurechloriden oder Anhydriden in Gegenwart einer Base.
Methode A: Steglich-Veresterung
Diese Methode verwendet Dicyclohexylcarbodiimid (DCC) als Kopplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[13][14]
Abbildung 2: Arbeitsablauf der Steglich-Veresterung.
-
Ansatz: 1,5-Naphthyridin-4,8-diol (1,0 Äquiv.), die gewünschte Carbonsäure (2,2 Äquiv.) und DMAP (0,2 Äquiv.) werden in trockenem Dichlormethan (CH2Cl2) gelöst.
-
Reaktion: Die Lösung wird in einem Eisbad auf 0 °C gekühlt. Eine Lösung von DCC (2,2 Äquiv.) in CH2Cl2 wird langsam zugetropft.
-
Rühren: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und 12-24 Stunden gerührt.
-
Aufarbeitung: Der ausgefallene Dicyclohexylharnstoff (DCU) wird abfiltriert.
-
Reinigung: Das Filtrat wird nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung gewaschen. Die organische Phase wird über Na2SO4 getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Methode B: Acylierung mit Säurechloriden/Anhydriden
Diese Methode ist oft schneller, erfordert jedoch eine Base, um den entstehenden Chlorwasserstoff abzufangen. Pyridin kann sowohl als Base als auch als Lösungsmittel dienen.
-
Ansatz: 1,5-Naphthyridin-4,8-diol (1,0 Äquiv.) wird in trockenem Pyridin unter einer inerten Atmosphäre gelöst.
-
Reaktion: Die Lösung wird auf 0 °C gekühlt und das Säurechlorid (z. B. Acetylchlorid, 2,2 Äquiv.) langsam zugetropft.
-
Rühren: Die Mischung wird bei Raumtemperatur gerührt, bis die Reaktion laut DC-Analyse abgeschlossen ist (typischerweise 1-4 Stunden).
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Methanol abgebrochen. Das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Der Rückstand wird in Dichlormethan oder Ethylacetat aufgenommen und mit 1 M HCl, Wasser und gesättigter NaHCO3-Lösung gewaschen. Nach dem Trocknen und Einengen wird das Produkt chromatographisch gereinigt.[15][16]
Schutzgruppenstrategie für die selektive Mono-Derivatisierung
Um selektiv nur eine der beiden Hydroxylgruppen zu derivatisieren, ist der Einsatz einer Schutzgruppe erforderlich. Eine Silylschutzgruppe wie tert-Butyldimethylsilyl (TBDMS) ist aufgrund ihrer Stabilität und der milden Bedingungen für ihre Entfernung gut geeignet.[17][18]
Abbildung 3: Arbeitsablauf für die selektive Mono-Derivatisierung.
-
Schutz: Das Diol (1,0 Äquiv.) wird mit TBDMS-Cl (1,05 Äquiv.) und Imidazol (2,2 Äquiv.) in DMF bei Raumtemperatur umgesetzt. Sorgfältige Kontrolle der Stöchiometrie ist entscheidend, um die Bildung des di-geschützten Produkts zu minimieren. Das mono-geschützte Produkt wird chromatographisch isoliert.
-
Derivatisierung: Die verbleibende freie Hydroxylgruppe wird nach einem der oben genannten Protokolle (3 oder 4) alkyliert oder acyliert.
-
Entschützung: Die TBDMS-Gruppe wird selektiv mit Tetrabutylammoniumfluorid (TBAF) in THF bei Raumtemperatur entfernt, um das gewünschte mono-derivatisierte Produkt freizusetzen.
Charakterisierung der Derivate
Die erfolgreiche Derivatisierung wird durch Standard-spektroskopische Methoden bestätigt.
Tabelle 2: Spektroskopische Charakterisierung
| Methode | Erwartete Beobachtungen |
| 1H-NMR | - Verschwinden des Signals der phenolischen OH-Protonen. - Auftreten neuer Signale, die den Protonen der eingeführten Alkyl- oder Acylgruppe entsprechen (z. B. -CH2- oder -CH3-Gruppen).- Eine Verschiebung der aromatischen Protonensignale des Naphthyridin-Ringsystems. |
| 13C-NMR | - Auftreten neuer Kohlenstoffsignale der eingeführten Reste.- Verschiebung der Signale der C4- und C8-Atome zu tieferem Feld aufgrund der Ether- oder Esterbindung. |
| Massenspektrometrie (MS) | - Der Molekülionenpeak ([M+H]+ oder [M]+) entspricht dem erwarteten Molekulargewicht des derivatisierten Produkts. |
| FT-IR | - Verschwinden der breiten O-H-Schwingungsbande (ca. 3200-3400 cm-1).- Auftreten einer starken C=O-Schwingungsbande für Ester (ca. 1730-1750 cm-1).- Vorhandensein von C-O-Ether-Banden (ca. 1050-1250 cm-1). |
Die genauen chemischen Verschiebungen und Fragmentierungsmuster hängen von der spezifischen Struktur des Derivats ab.[19][20][21]
Referenzen
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
Wikipedia contributors. (2023). Steglich esterification. In Wikipedia, The Free Encyclopedia. [Link]
-
Saleem, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
Murakami, K., et al. (2020). Photoinduced Specific Acylation of Phenolic Hydroxy Groups with Aldehydes. Angewandte Chemie International Edition, 59(41), 18267-18271.
-
Fiveable. (n.d.). Steglich Esterification. Fiveable. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
-
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
-
Zhang, Z., et al. (2022). Acylation of phenols to phenolic esters with organic salts. Green Chemistry.
-
da Silva, A. D., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one. National Institutes of Health.
-
Google Patents. (n.d.). WO2011063551A1 - Preparation and purification of iodixanol. Google Patents.
-
SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]
-
MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.
-
BenchChem. (2025). Application Note: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid Esters. BenchChem.
-
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Kim, H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506.
-
ResearchGate. (n.d.). An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. ResearchGate.
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org.
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- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols: Halogenation of Hydroxy-1,5-Naphthyridines
Authored by: a Senior Application Scientist
This guide provides an in-depth exploration of the halogenation of hydroxy-1,5-naphthyridines, a critical transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science research. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into optimizing these reactions for yield, regioselectivity, and purity.
The 1,5-naphthyridine scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of a halogen atom onto this framework provides a versatile synthetic handle for further elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence and position of a hydroxyl group on the naphthyridine ring significantly influence the course of halogenation, necessitating a careful selection of reagents and conditions.
Mechanistic Considerations and Strategic Approaches
The halogenation of hydroxy-1,5-naphthyridines can proceed through several mechanistic pathways, primarily dictated by the tautomeric form of the substrate and the nature of the halogenating agent. Hydroxy-1,5-naphthyridines often exist in equilibrium with their corresponding oxo- (or pyridone) tautomers. This equilibrium is crucial as it governs the electron density and reactivity of the heterocyclic core.
For instance, 4-hydroxy-1,5-naphthyridine predominantly exists as 1,5-naphthyridin-4(1H)-one. This tautomer possesses an electron-rich pyridone ring, making it susceptible to electrophilic aromatic substitution, and a more electron-deficient pyridine ring. The choice of halogenating agent and reaction conditions will determine which ring is functionalized and at which position.
Two primary strategies are employed for the halogenation of these systems:
-
Electrophilic Aromatic Substitution (SEAr): This is common for the electron-rich rings of the naphthyridine system, particularly when the hydroxyl group acts as an activating group. Reagents like N-halosuccinimides (NCS, NBS, NIS) are frequently used.
-
Nucleophilic Halogenation of the Carbonyl Group: The oxo-tautomer can be converted to a halo-naphthyridine via reagents like phosphorus oxyhalides (POCl₃, POBr₃). This reaction proceeds through an intermediate that is then displaced by a halide ion.
Below is a workflow diagram illustrating the decision-making process for the halogenation of a generic hydroxy-1,5-naphthyridine.
Caption: Decision workflow for halogenating hydroxy-1,5-naphthyridines.
Protocols for Halogenation
The following protocols are presented as robust starting points for the halogenation of hydroxy-1,5-naphthyridines. Researchers should note that optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Electrophilic Bromination of 4-Hydroxy-1,5-naphthyridine using NBS
This protocol details the regioselective bromination of 4-hydroxy-1,5-naphthyridine at the C3 position. The electron-donating nature of the amide in the 1,5-naphthyridin-4(1H)-one tautomer directs the incoming electrophile to the adjacent C3 position.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxy-1,5-naphthyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with cold water and diethyl ether to remove any remaining succinimide. The product can be further purified by recrystallization or column chromatography if necessary.
Table 1: Representative Data for Bromination of 4-Hydroxy-1,5-naphthyridine
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS | MeCN | 80 | 3 | 95 |
| 2 | NBS | DMF | 100 | 2 | 92 |
Chlorination of 4-Hydroxy-1,5-naphthyridine using POCl₃
This protocol describes the conversion of the hydroxyl group at the C4 position to a chlorine atom. This is a powerful method for generating a key intermediate for subsequent nucleophilic substitution or cross-coupling reactions.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add 4-hydroxy-1,5-naphthyridine (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃). The reaction can be run neat or with a high-boiling solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 2: Representative Data for Chlorination of 4-Hydroxy-1,5-naphthyridine
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ | Neat | 110 | 5 | 85 |
| 2 | POCl₃ | Toluene | 110 | 6 | 80 |
Safety and Handling
-
N-Halosuccinimides (NBS, NCS, NIS): These reagents are irritants and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid that reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching procedure should be performed with extreme caution.
Troubleshooting and Optimization
-
Low Yield in Electrophilic Halogenation: If the yield is low, consider increasing the amount of the halogenating agent or the reaction temperature. The choice of solvent can also have a significant impact; more polar aprotic solvents like DMF can enhance the reaction rate.
-
Formation of Di-halogenated Products: In some cases, over-halogenation can occur. To minimize this, use a stoichiometric amount of the halogenating agent and monitor the reaction closely.
-
Difficult Work-up with POCl₃: The quenching of POCl₃ is highly exothermic and can be challenging. Ensure that the ice bath is sufficient to control the temperature and add the reaction mixture very slowly.
Conclusion
The halogenation of hydroxy-1,5-naphthyridines is a fundamental and versatile transformation in medicinal and materials chemistry. A thorough understanding of the substrate's tautomeric forms and the mechanism of the chosen halogenating agent is paramount for achieving the desired outcome. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these reactions and to develop novel functionalized 1,5-naphthyridine derivatives.
References
- Dumańska, M., & Węglińska, E. (Year). Synthesis and properties of 1,5-naphthyridine derivatives. Chemistry of Heterocyclic Compounds, 56(1), 1-20. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Naphthyridine-4,8-diol
An in-depth technical guide by a Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,5-Naphthyridine-4,8-diol. Recognizing the common challenges associated with this synthesis, particularly concerning yield and purity, this document provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions. The core of this molecule is a vital scaffold in medicinal chemistry and materials science, making robust and reproducible synthetic methods essential.[1]
A critical aspect of this compound is its existence in a tautomeric equilibrium with its more stable dione form, 1,5-naphthyridine-4,8(1H,5H)-dione. This guide will address the synthesis of this chemical entity, acknowledging its structural duality.
Core Synthesis Protocol: Thermal Cyclization of 3-Aminopyridine-4-carboxylic acid
The synthesis of the symmetrical 1,5-naphthyridine scaffold can be approached through several classical methods, including the Skraup or Gould-Jacobs reactions.[2][3] However, for the specific synthesis of the 4,8-diol, a common and effective strategy involves the thermal self-condensation of 3-aminopyridine-4-carboxylic acid. This method is conceptually straightforward but requires precise control over reaction conditions to maximize yield and minimize byproduct formation.
Experimental Protocol
Objective: To synthesize this compound via thermal cyclization.
Materials:
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and heating apparatus (heating mantle, condenser)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent, such as Dowtherm A, to the flask (approx. 5-10 mL per gram of starting material). The starting material may not fully dissolve at room temperature.
-
Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) with vigorous stirring. The high temperature is crucial for facilitating the intramolecular cyclization and condensation.[6]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots, diluting them with a suitable solvent (like DMF), and analyzing them via Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. Carefully add a non-polar solvent like hexane or toluene to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with the precipitation solvent (hexane or toluene) to remove the high-boiling reaction solvent, followed by a wash with a lower-boiling solvent like ethanol to remove other impurities.
-
Purification: The crude product is often a discolored solid. Purification is typically achieved by recrystallization from a high-boiling polar solvent such as DMF, DMSO, or aqueous acetic acid.[7] Dry the purified solid in a vacuum oven.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low (<30%). What are the primary causes?
Answer: Low yields are the most common complaint in this synthesis. The issue typically stems from one of three areas: incomplete reaction, formation of side products, or degradation of the target compound.
-
Incomplete Reaction: The thermal condensation requires significant energy. Insufficient temperature or reaction time will lead to a large amount of unreacted starting material. Ensure your heating apparatus can consistently maintain the required 240-260 °C.
-
Side Reactions: The primary side reaction is premature decarboxylation of the starting material, 3-aminopyridine-4-carboxylic acid, to form 3-aminopyridine. This volatile byproduct is lost from the reaction mixture and cannot cyclize.
-
Product Degradation: N-heterocyclic compounds, especially those with hydroxyl groups, can be susceptible to oxidation and thermal degradation at high temperatures, leading to the formation of polymeric, tar-like substances.[8]
Q2: The final product is a dark brown or black solid, and it's difficult to purify. What is this discoloration, and how can I remove it?
Answer: The dark color is indicative of polymeric byproducts and tars formed from degradation at high temperatures.[9] Purification can be challenging due to the product's low solubility.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution (in DMF or DMSO). The charcoal will adsorb many of the colored, polymeric impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. The ideal solvent should poorly dissolve the product at room temperature but fully dissolve it at high temperatures. This differential solubility is key to effective purification.[7]
| Solvent System | Rationale & Expected Outcome |
| DMF / Water | Dissolve the crude product in minimal hot DMF. Slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly. Good for removing polar impurities. |
| DMSO / Ethanol | Dissolve in minimal hot DMSO. Add ethanol to induce precipitation. Good for removing non-polar impurities. |
| Aqueous Acetic Acid | The acidic nature can help protonate and dissolve the product while leaving some impurities behind. Neutralize carefully during workup. |
Q3: My analytical data (NMR/LCMS) shows the presence of unreacted 3-aminopyridine-4-carboxylic acid. How can I drive the reaction to completion?
Answer: The presence of starting material indicates the cyclization conditions were not optimal.
-
Temperature & Time: The most direct solution is to increase the reaction temperature (up to 260 °C) or prolong the reaction time. Monitor via TLC until the starting material spot disappears.
-
Use of a Condensing Agent: While this protocol relies on thermal energy, some literature on related cyclizations suggests that a mild Lewis acid or a dehydrating agent like Polyphosphoric Acid (PPA) could potentially lower the required temperature and improve efficiency, though this would represent a significant modification to the protocol.[10]
Q4: The product "oils out" instead of crystallizing during purification. What should I do?
Answer: "Oiling out" occurs when the product separates from the cooling solution as a super-saturated liquid instead of a solid crystal lattice. This is often due to the solution being too concentrated or cooling too rapidly.[7]
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop without disturbance before moving it to an ice bath.
-
Dilution: If oiling persists, reheat the solution until the oil redissolves, add more hot solvent to dilute it, and then attempt to cool it slowly again.
-
Scratching/Seeding: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. Alternatively, adding a single, pure seed crystal to the cooled solution can induce crystallization.[7]
Visualizing the Process
Proposed Reaction Mechanism
The synthesis is believed to proceed through an initial intermolecular acylation, followed by a second cyclization and dehydration to form the stable aromatic naphthyridine core.
Caption: Proposed mechanism for the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to this compound? A: Yes, other routes exist, often starting with different pyridine precursors. One notable method is the reaction of a 2,6-diaminopyridine derivative with a malonic ester derivative, followed by cyclization.[10] This can be advantageous if the substituted precursors are more readily available.
Q: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques is recommended:
-
¹H NMR: To confirm the chemical structure. Due to the high melting point and low solubility, deuterated DMSO (DMSO-d₆) is often the solvent of choice. Expect to see signals for the aromatic protons and a broad signal for the N-H/O-H protons.
-
Mass Spectrometry: To confirm the molecular weight (176.17 g/mol ).
-
FT-IR Spectroscopy: To identify key functional groups, such as N-H, O-H, and C=O stretches, which will be informative for assessing the tautomeric form.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature value for 3-aminopyridine-4-carboxylic acid's melting point is around 308 °C, and the product is expected to have a very high melting point as well.[4]
Q: How should I store the final product to ensure its stability? A: Like many dihydroxy N-heterocyclic compounds, this compound can be sensitive to light and atmospheric oxygen.[8] For long-term storage, it is best kept in a tightly sealed amber vial, under an inert atmosphere (like argon or nitrogen), and stored in a cool, dark place.
References
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 15(7), 4836-4871.
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Litmola, J., et al. (2010). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Journal of Heterocyclic Chemistry, 47(5), 1163-1167.
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed.
- ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem.
- BenchChem. (n.d.). Preventing degradation of 4-Methyl-1,8-naphthyridine-2,7-diol in solution. BenchChem.
- Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
- Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Encyclopedia.pub.
- Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- El-Desoky, S. I., et al. (2017). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI.
- Wikipedia. (n.d.). Skraup reaction. Wikipedia.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
- Katritzky, A. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- BenchChem. (n.d.). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. BenchChem.
- Stenutz. (n.d.). 3-aminopyridine-4-carboxylic acid. Stenutz.
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
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Technical Support Center: Navigating the Skraup Synthesis of 1,5-Naphthyridines
Welcome to the Technical Support Center for the Skraup synthesis of 1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and optimize the outcomes of your synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the successful and reproducible synthesis of 1,5-naphthyridines.
Introduction to the Skraup Synthesis of 1,5-Naphthyridines
The Skraup synthesis is a venerable and powerful method for the construction of quinoline ring systems, which can be effectively adapted for the synthesis of naphthyridines.[1] For the synthesis of 1,5-naphthyridine, the reaction involves the treatment of 3-aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[2] The reaction proceeds through the in-situ dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael addition of the 3-aminopyridine to acrolein, subsequent acid-catalyzed cyclization, and a final oxidation step to yield the aromatic 1,5-naphthyridine.[3]
While robust, the Skraup synthesis is notorious for its often vigorous and exothermic nature, which can lead to a variety of side reactions and purification challenges.[4] This guide will address these issues head-on, providing you with the knowledge to anticipate, mitigate, and troubleshoot common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The highly exothermic nature of the Skraup reaction is a well-documented challenge.[4] This is primarily due to the rapid polymerization of acrolein under the harsh acidic and high-temperature conditions. To control the reaction, we recommend the following:
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's vigor.[4] While the precise mechanism is not fully elucidated, it is believed that Fe(II) ions can act as a radical scavenger, inhibiting the uncontrolled polymerization of acrolein. Additionally, the decomposition of ferrous sulfate at higher temperatures is an endothermic process, which may help to absorb some of the excess heat generated by the reaction.[5]
-
Controlled Addition of Sulfuric Acid: The slow, dropwise addition of concentrated sulfuric acid to the reaction mixture with efficient cooling (e.g., in an ice bath) is crucial to prevent a sudden and dangerous temperature spike.
-
Efficient Stirring: Good mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots, which can trigger runaway reactions.
Q2: I am observing significant tar formation in my reaction, making product isolation nearly impossible. What is the cause and how can I minimize it?
A2: Tar formation is the most common and frustrating side reaction in the Skraup synthesis. It is a direct result of the acid-catalyzed polymerization of acrolein and other reactive intermediates. Here are some strategies to minimize tarring:
-
Employ a Moderating Agent: As mentioned above, ferrous sulfate is highly effective in reducing tar formation.
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and once the exothermic phase begins, the external heat source should be removed. After the initial vigor subsides, the reaction can be gently heated to completion.
-
Choice of Oxidizing Agent: While classic procedures often use nitrobenzene, milder and more selective oxidizing agents like m-nitrobenzenesulfonic acid sodium salt have been shown to provide better yields (45-50%) and reproducibility with less charring.[6]
Q3: My synthesis is producing a mixture of 1,5- and 1,7-naphthyridine isomers. How can I favor the formation of the desired 1,5-isomer?
A3: The formation of the 1,7-naphthyridine isomer is a known side reaction when starting with 3-aminopyridine. The regioselectivity of the cyclization step is governed by the electronic properties of the pyridine ring. Under the strongly acidic conditions of the Skraup reaction, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The cyclization is an intramolecular electrophilic aromatic substitution. The attack at the 2-position, leading to 1,7-naphthyridine, is sterically hindered by the adjacent protonated nitrogen. The attack at the 4-position, leading to the desired 1,5-naphthyridine, is electronically favored and less sterically encumbered. To maximize the yield of the 1,5-isomer, it is crucial to maintain strongly acidic conditions throughout the reaction to ensure the pyridine nitrogen remains protonated.
Q4: What are the best methods for purifying 1,5-naphthyridine from the crude reaction mixture?
A4: The purification of 1,5-naphthyridine from the tarry crude product can be challenging but is achievable with the right techniques:
-
Work-up: After the reaction is complete, the mixture is typically cooled and carefully poured onto crushed ice. This is followed by neutralization with a strong base (e.g., concentrated sodium hydroxide) to free the naphthyridine base.
-
Steam Distillation: This is a highly effective method for separating the volatile 1,5-naphthyridine from the non-volatile tar. The crude, basified reaction mixture is subjected to steam, and the naphthyridine co-distills with the water.
-
Solvent Extraction: The steam distillate is then extracted with an organic solvent such as chloroform or diethyl ether.
-
Recrystallization: The crude product obtained after solvent evaporation can be further purified by recrystallization. Suitable solvents include aqueous ethanol, ethanol, or methanol.[7] For particularly stubborn impurities, a mixed solvent system like n-hexane/acetone or n-hexane/THF can be effective.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too violent/uncontrollable | - Rapid addition of sulfuric acid- Inefficient cooling- Absence of a moderating agent | - Add sulfuric acid slowly with vigorous stirring in an ice bath.- Add ferrous sulfate (FeSO₄) to the reaction mixture before heating. |
| Low or no yield of product | - Incomplete reaction- Insufficient oxidation- Product lost during work-up | - Ensure the reaction is heated for the recommended time after the initial exothermic phase.- Use a reliable oxidizing agent like m-nitrobenzenesulfonic acid sodium salt.- Carefully monitor the pH during neutralization and perform multiple extractions. |
| Excessive tar formation | - High reaction temperature- Uncontrolled polymerization of acrolein | - Maintain a controlled temperature throughout the reaction.- Use ferrous sulfate as a moderator.- Consider using a milder oxidizing agent. |
| Formation of isomeric byproducts (1,7-naphthyridine) | - Sub-optimal acidity | - Ensure sufficient concentrated sulfuric acid is used to maintain a strongly acidic environment. |
| Difficulty in isolating the product from tar | - Inefficient purification method | - Employ steam distillation to separate the volatile product from the non-volatile tar.- Perform multiple extractions of the distillate.- Optimize the recrystallization solvent. |
| Product "oils out" during recrystallization | - Solution is too concentrated- Cooling is too rapid- Inappropriate solvent | - Use a more dilute solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Screen for a more suitable recrystallization solvent or solvent mixture.[7] |
Experimental Protocols
Optimized Skraup Synthesis of 1,5-Naphthyridine
This protocol is adapted from a peer-reviewed procedure and has been optimized for yield and safety.[6]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sodium Hydroxide solution
-
Chloroform or Diethyl ether
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol, followed by m-nitrobenzenesulfonic acid sodium salt and a catalytic amount of ferrous sulfate heptahydrate.
-
Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large volume of crushed ice.
-
Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).
-
Transfer the mixture to a steam distillation apparatus and distill until the distillate is no longer cloudy.
-
Extract the aqueous distillate multiple times with chloroform or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 1,5-naphthyridine.
-
Purify the crude product by recrystallization from aqueous ethanol.
Purification by Steam Distillation
Apparatus:
-
A large round-bottom flask (distilling flask) to hold the crude reaction mixture.
-
A steam inlet tube extending below the surface of the liquid in the distilling flask.
-
A Claisen adapter is recommended to prevent splashing of the reaction mixture into the condenser.[9]
-
A condenser.
-
A receiving flask.
-
A steam source (either from a building steam line with a steam trap or by heating water in a separate flask).
Procedure:
-
Transfer the neutralized, crude reaction mixture into the distilling flask. Ensure the flask is no more than half full.[9]
-
Assemble the steam distillation apparatus.
-
Begin passing steam through the mixture. The heat from the steam will cause the 1,5-naphthyridine to vaporize and co-distill with the water.
-
Collect the distillate, which will appear cloudy or as two phases as long as 1,5-naphthyridine is present.
-
Continue the distillation until the distillate runs clear, indicating that all the 1,5-naphthyridine has been collected.
-
Proceed with the extraction of the collected distillate as described in the synthesis protocol.
Visualizing the Chemistry
Reaction Pathway and Side Reactions
Caption: The reaction pathway of the Skraup synthesis of 1,5-naphthyridine and major side reactions.
Troubleshooting Workflow
Sources
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. ck12.org [ck12.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1,5-Naphthyridine-4,8-diol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 1,5-Naphthyridine-4,8-diol. Drawing upon established principles of heterocyclic chemistry and extensive field experience, this document offers practical solutions to common challenges encountered during the isolation and purification of this highly polar compound.
Introduction to Purification Challenges
This compound is a highly polar, nitrogen-containing heterocyclic compound. Its purification is often complicated by its low solubility in common organic solvents and its tendency to tenaciously retain residual solvents and starting materials. A critical aspect to consider is its existence predominantly in the tautomeric dione form, 1,5-naphthyridine-4,8(1H,5H)-dione[1]. This tautomerism significantly influences its physicochemical properties, including its polarity and hydrogen bonding capabilities, which are central to the purification strategy.
A logical workflow for the purification and characterization of this compound is presented below. This guide will delve into troubleshooting each stage of this process.
Sources
Technical Support Center: Recrystallization of 1,5-Naphthyridine-4,8-diol
Welcome to the technical support center for the purification of 1,5-Naphthyridine-4,8-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity this compound through recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: this compound
Before diving into purification techniques, it is crucial to understand the physicochemical properties of this compound. Its structure presents unique challenges and opportunities for recrystallization.
Key Structural Features:
-
N-Heterocyclic Core: The rigid, planar 1,5-naphthyridine ring system is aromatic and electron-deficient.
-
Dual Hydroxyl Groups: The two hydroxyl (-OH) groups are potent hydrogen bond donors.
-
Nitrogen Atoms: The two nitrogen atoms in the rings act as hydrogen bond acceptors.
-
Tautomerism: This molecule can exist in equilibrium with its keto tautomer, 1,5-naphthyridine-4,8-dione. This keto-enol tautomerism significantly influences its polarity, solubility, and crystal packing.[1][2][3] The dione form possesses both hydrogen bond donors (N-H) and acceptors (C=O), contributing to strong intermolecular interactions.
These features result in a highly polar molecule with a strong propensity for forming intermolecular hydrogen bonds. This typically leads to high melting points and low solubility in non-polar organic solvents.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Predicted Polarity | High | Inferred from structure |
| Hydrogen Bonding | Strong donor and acceptor capabilities | Inferred from structure |
| Expected Solubility | Low in non-polar solvents (e.g., hexanes, toluene). Higher in polar aprotic (e.g., DMF, DMSO) and polar protic solvents (e.g., alcohols, water). | [4][5][6] |
| Estimated Melting Point | High (likely >250 °C) | Inferred from analogous structures |
Frequently Asked Questions (FAQs)
Q1: Why is finding a suitable recrystallization solvent for this compound so challenging?
A1: The difficulty arises from the molecule's high polarity and extensive hydrogen bonding capabilities.[6] An ideal recrystallization solvent must dissolve the compound at high temperatures but not at low temperatures. For highly polar compounds, many polar solvents that can overcome the strong crystal lattice energy at high temperatures tend to keep the compound in solution even upon cooling, leading to poor recovery. Conversely, less polar solvents may not dissolve the compound at all.
Q2: Can I use a single solvent for recrystallization?
A2: It is possible, but a mixed-solvent system is often more effective for compounds like this.[7][8] A single solvent may either dissolve the compound too well or not at all. The most promising single solvents would be polar aprotic solvents like DMF or DMSO, but recovering the crystals can be difficult due to their high boiling points.
Q3: How does pH affect the recrystallization of this compound?
A3: The nitrogen atoms in the naphthyridine ring are basic and can be protonated at low pH. The hydroxyl groups are weakly acidic and can be deprotonated at high pH. Altering the pH will change the ionization state of the molecule, which can dramatically alter its solubility in aqueous or protic solvents.[9][10][11] For instance, solubility in acidic aqueous solutions is expected to be higher than in neutral water. This property can be exploited for purification, for example, by dissolving the crude material in an acidic solution, filtering out insoluble impurities, and then neutralizing the solution to precipitate the purified product.
Q4: My compound exists as a tautomer. How does this impact recrystallization?
A4: The keto-enol tautomerism means you are likely dealing with an equilibrium mixture in solution.[2][3] The dominant form in the solid crystal will depend on which tautomer forms the more stable crystal lattice. Different solvents can stabilize one tautomer over the other in solution, which can affect the crystallization process.[1] It is crucial to ensure your characterization data (e.g., NMR, IR) is consistent with the expected tautomeric form in the solid state.
Experimental Workflow: A Systematic Approach to Recrystallization
Diagram: Solvent Screening Workflow
Caption: Systematic workflow for selecting a recrystallization solvent.
Step-by-Step Protocol for Solvent Screening
Objective: To identify a suitable single solvent or a mixed-solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
Heating block or sand bath
-
Vortex mixer
-
A selection of solvents (see table below)
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Good potential to dissolve highly polar, hydrogen-bonding compounds.[5] |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Can form hydrogen bonds with the solute; often effective at high temperatures.[4] |
| Other | Acetic Acid | Can protonate the basic nitrogens, increasing solubility. |
Procedure:
-
Preparation: Place approximately 10-20 mg of crude this compound into several labeled test tubes.
-
Room Temperature Test: To each tube, add 0.5 mL of a different solvent. Vortex the tubes for 30 seconds. Observe if the solid dissolves completely.
-
Interpretation: If the solid dissolves at room temperature, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.[12] However, it may be a good "solvent" in a mixed-solvent pair.
-
-
Hot Solvent Test: For the solvents in which the compound was insoluble at room temperature, heat the test tubes gently in a heating block. Add the solvent dropwise while heating until the solid just dissolves.
-
Interpretation: If the solid dissolves in a reasonable amount of hot solvent (e.g., 1-3 mL), it is a promising candidate. If it remains insoluble even after adding a significant volume of boiling solvent, it is a "non-solvent" and may be useful as an anti-solvent in a mixed-solvent pair.
-
-
Cooling Test: Once a hot, saturated solution is formed, allow it to cool slowly to room temperature, and then place it in an ice bath.
-
Interpretation: The ideal solvent will produce a good yield of crystalline solid upon cooling. If no crystals form, the solution may be too dilute or supersaturated.
-
-
Mixed-Solvent Screening: If no single solvent is ideal, try a mixed-solvent system.[7]
-
Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).
-
While keeping the solution hot, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of polar, high-melting-point compounds like this compound.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Problem 1: The compound "oils out" instead of crystallizing.
-
Question: I've cooled my hot solution, but instead of crystals, a viscous liquid or oil has separated. What's happening and how do I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. Because this compound has a high melting point, this is more likely due to the solution being too concentrated or cooling too rapidly.
-
Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to make the solution slightly more dilute. Allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2: Change Solvents. The boiling point of your solvent might be too high. Try a solvent or solvent mixture with a lower boiling point.
-
Solution 3: Lower the Saturation Temperature. In a mixed-solvent system, you can add a bit more of the "good" solvent to lower the temperature at which the solution becomes saturated, ensuring it is below the compound's melting point.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Question: My solution is clear and cold, but no solid has precipitated. What should I do?
-
Answer: This is a classic case of either using too much solvent or the solution being supersaturated.
-
Solution 1: Induce Crystallization. Supersaturated solutions need a nucleation site to begin crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to form. Alternatively, if you have a small amount of the pure solid, add a tiny "seed crystal" to the solution.
-
Solution 2: Reduce Solvent Volume. If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution and boil off some of the solvent (e.g., reduce the volume by 25-50%). Then, allow the more concentrated solution to cool again.
-
Solution 3: Use an Anti-Solvent. If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy, then warm slightly to clarify and cool again.
-
Problem 3: The crystals form too quickly and are very fine, like powder.
-
Question: As soon as I removed my flask from the heat, a large amount of powder crashed out of solution. Is this a problem?
-
Answer: Yes, rapid precipitation often traps impurities within the crystal lattice, defeating the purpose of recrystallization. This indicates that the solution was too concentrated or the temperature drop was too abrupt.
-
Solution 1: Reheat and Add Solvent. Place the flask back on the heat source to redissolve the precipitate. Add a small amount of extra hot solvent and allow the solution to cool more slowly. Covering the top of the flask with a watch glass and placing it on a surface that does not conduct heat away quickly (like a cork ring or folded paper towel) will promote slow cooling and the formation of larger, purer crystals.
-
References
- Recrystallization I. (n.d.).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Oiling Out in Recrystallization. (n.d.).
- Crystallization. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Recrystallization. (n.d.).
- Chem For Everyone. (2025, November 1). How Do You Troubleshoot A Substance That Won't Melt Correctly? YouTube.
- LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (2025, August 6). ResearchGate.
- Recrystallization I. (n.d.).
- How do I make a crystal of highly polar compounds? (2015, March 24). ResearchGate.
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- Common Solvents for Crystallization. (n.d.).
- LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PubMed Central.
- Khan Academy. (n.d.). Keto-enol tautomerization (by Jay).
- Leah4sci. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube.
- Kiani, M. (2023). Regular Article. Physical Chemistry Research, 12(3), 567-578.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020, November 20). PubMed Central.
- N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2023, April 14). Unisalento.
- Dhaked, D. K., & Nicklaus, M. C. (n.d.). What impact does tautomerism have on drug properties and development? ChemRxiv.
- Dhaked, D. K., & Nicklaus, M. C. (n.d.). What impact does tautomerism have on drug discovery and development? PubMed Central.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate.
- Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. (n.d.).
- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008, March 20). PubMed.
Sources
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. reddit.com [reddit.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming poor solubility of 1,5-Naphthyridine-4,8-diol in organic synthesis
Welcome to the technical support center for 1,5-Naphthyridine-4,8-diol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the notoriously poor solubility of this valuable heterocyclic scaffold. Here, we move beyond simple solvent lists to provide in-depth, field-proven troubleshooting strategies, detailed protocols, and the fundamental chemical principles behind them.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial hurdles faced when working with this compound.
FAQ 1: Why is this compound so difficult to dissolve in common organic solvents?
Answer: The poor solubility of this compound is not due to a single factor, but a combination of its unique structural features:
-
Keto-Enol Tautomerism: The molecule exists in a dynamic equilibrium between its diol (dihydroxy) form and its dione (diketo) tautomer.[1][2] The dione form exhibits significant polarity and is prone to strong intermolecular interactions.
-
Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-OH groups) and acceptors (pyridinic nitrogens) leads to extensive intermolecular hydrogen bonding. This creates a highly stable, crystal lattice structure that is difficult for solvent molecules to penetrate and disrupt.
-
Planarity and π-Stacking: The flat, aromatic nature of the naphthyridine core allows for significant π-π stacking interactions between molecules, further contributing to its solid-state stability and resistance to dissolution.
This combination of forces means that even powerful polar solvents struggle to overcome the compound's lattice energy.
Caption: Root causes of poor solubility in this compound.
FAQ 2: I've tried dissolving it in methanol, ethanol, and acetone with no success. What should be my next step?
Answer: It is expected that this compound will show negligible solubility in common protic solvents like methanol or less polar solvents like acetone. Your next step should be to move to high-boiling point, polar aprotic solvents.
Recommended Solvent Hierarchy:
-
Dimethyl Sulfoxide (DMSO): This is often the first and best choice. DMSO is an excellent solvent for a wide range of organic and inorganic compounds due to its high polarity and ability to disrupt hydrogen bonds.[3][4]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.[3]
-
N-Methyl-2-pyrrolidone (NMP): If both DMSO and DMF fail, NMP offers another high-boiling point, polar aprotic option.
Actionable Advice:
-
Start with a small amount of your compound in DMSO at room temperature.
-
If solubility is still low, gently heat the mixture (e.g., 50-80 °C). Many compounds exhibit significantly increased solubility at elevated temperatures.
-
Employ sonication. The mechanical energy from an ultrasound bath can help break up solid aggregates and accelerate the dissolution process.[5]
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Boiling Point (°C) | Observed Solubility (at 25 °C) | Notes |
| Dichloromethane | Chlorinated | 40 | Insoluble | Common for extraction, but ineffective here. |
| Acetone | Ketone | 56 | Insoluble | Fails to overcome H-bonding. |
| Methanol / Ethanol | Protic Alcohol | 65 / 78 | Very Sparingly Soluble | May show slight solubility, but insufficient for most reactions. |
| Tetrahydrofuran (THF) | Ether | 66 | Insoluble to Sparingly Soluble | Generally a poor choice for this substrate. |
| Acetonitrile | Nitrile | 82 | Sparingly Soluble | May work for analytical purposes, but not preparative scale. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Soluble with Heating | A primary choice for reactions.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Soluble with Heating | The most common and effective choice.[3][4] |
Part 2: Advanced Troubleshooting & Reaction Optimization
When simple dissolution isn't enough, the key is to modify the molecule in situ to enhance its reactivity and solubility simultaneously.
Troubleshooting Guide: My reaction (e.g., O-alkylation) is not proceeding, even in hot DMSO. What is happening?
Answer: This is a classic scenario where, even if you achieve partial dissolution, the hydroxyl groups (-OH) of the diol are not sufficiently nucleophilic to participate in the reaction. The strong hydrogen bonding that causes poor solubility also reduces the reactivity of the hydroxyl protons.
The core solution is in-situ deprotonation. By adding a suitable base, you can convert the neutral diol into its corresponding dianion (di-alkoxide). This dianion is:
-
Highly Soluble: The charged species interacts much more favorably with polar aprotic solvents like DMF or DMSO.
-
Highly Nucleophilic: The resulting alkoxide is a far more potent nucleophile than the neutral hydroxyl group, dramatically accelerating reactions like Williamson ether synthesis (O-alkylation).
Sources
- 1. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DMSO and DMF: Powerhouses in The Chemical Industry [hangdachem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 1,5-Naphthyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1,5-naphthyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C-C bond formation reaction. The unique electronic properties of the 1,5-naphthyridine ring system, characterized by its π-deficient nature and the presence of basic nitrogen atoms, present specific challenges that require careful consideration of reaction parameters.
This resource provides in-depth, evidence-based solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the Suzuki coupling of halo-1,5-naphthyridines.
Question 1: My reaction shows low to no conversion of the halo-1,5-naphthyridine starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling with a 1,5-naphthyridine substrate often points to issues with the catalytic cycle, specifically catalyst deactivation or inefficient oxidative addition.
-
Catalyst Poisoning by the Naphthyridine Nitrogen: The lone pair of electrons on the nitrogen atoms of the 1,5-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.[2]
-
Solution 1: Ligand Selection. Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1][3] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)3) classes are often effective for challenging heterocyclic substrates.[3][4] N-heterocyclic carbenes (NHCs) are also excellent ligands due to their strong σ-donating ability, which forms a stable bond with palladium and can enhance catalytic activity.[3][5]
-
Solution 2: Use of Pre-catalysts. Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation before the catalytic cycle begins.[1]
-
-
Inefficient Oxidative Addition: The C-X bond (where X is a halogen) of your halo-1,5-naphthyridine may not be sufficiently reactive for the oxidative addition step, which is often rate-limiting.[6]
-
Poor Solubility: 1,5-naphthyridine derivatives can have poor solubility in common organic solvents, which can hinder reaction rates.[1][9]
-
Solution: Solvent System. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent such as DMF or the use of a co-solvent like water can improve solubility.[10][11][12] The choice of solvent can significantly impact the reaction's success.[11] One study on the synthesis of 1,5-naphthyridine derivatives successfully used DMF as the solvent.[13]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing significant side products, such as the dehalogenated 1,5-naphthyridine (hydrodehalogenation) or homocoupled bi-naphthyridine. How can I suppress these?
Answer:
The formation of side products is common in Suzuki couplings and can often be minimized by carefully tuning the reaction conditions.
-
Hydrodehalogenation (Dehalogenation): This side reaction replaces the halogen on your 1,5-naphthyridine with a hydrogen atom. It can be promoted by certain palladium species, particularly palladium nanoparticles, which may form if the molecular catalyst degrades.[14]
-
Solution: Stabilize the Catalyst. Ensuring a sufficient excess of the phosphine ligand relative to the palladium source can help maintain the molecularly-defined catalyst and suppress the formation of nanoparticles that promote hydrodehalogenation.[14]
-
-
Homocoupling: This reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] Oxygen in the reaction mixture can promote the homocoupling of boronic acids.[15][16]
-
Solution 1: Thorough Degassing. Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[3]
-
Solution 2: Control Stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes lead to increased homocoupling.
-
Question 3: I am observing protodeboronation of my boronic acid, leading to low yields. What steps can I take to prevent this?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1][17] This is a common side reaction, especially with electron-rich or certain heteroaromatic boronic acids.[17][18]
-
Cause 1: Reaction Conditions. The propensity for protodeboronation is highly dependent on factors like pH and temperature.[17]
-
Solution: Choice of Base and Anhydrous Conditions. Using a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can sometimes reduce the rate of protodeboronation compared to stronger bases like sodium carbonate or cesium carbonate.[4][19] Running the reaction under anhydrous conditions can also mitigate this side reaction.[1]
-
-
Cause 2: Boronic Acid Instability. Some boronic acids are inherently unstable.[20]
-
Solution 1: Use Boronate Esters. Boronate esters, such as pinacol esters or MIDA boronates, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[5][20] They act as a "slow release" source of the boronic acid under the reaction conditions.[17]
-
Solution 2: Check Boronic Acid Quality. Impurities in the boronic acid can interfere with the catalytic cycle.[21] Ensure you are using high-purity boronic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for coupling with a 1,5-naphthyridine substrate?
A1: There is no single "best" combination as the optimal choice depends on the specific halogen and the coupling partner. However, for challenging heteroaromatic substrates like 1,5-naphthyridines, catalyst systems based on bulky, electron-rich phosphine ligands are a robust starting point.[3][4]
| Catalyst/Ligand Class | Examples | Strengths for 1,5-Naphthyridine Coupling |
| Palladium-Phosphine Catalysts | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhos, RuPhos, P(t-Bu)₃. Pre-catalysts like XPhos-Pd-G3. | Highly effective for coupling challenging substrates, including heteroaryl chlorides.[3][4] The steric bulk helps prevent catalyst poisoning by the naphthyridine nitrogen.[1] |
| Palladium-NHC Catalysts | PEPPSI-type pre-catalysts. | Strong σ-donating ligands form very stable Pd-complexes, leading to high catalyst efficiency and turnover numbers.[3][5] |
| Palladacycles | Buchwald Palladacycle Precatalysts. | Often air- and moisture-stable, making them easy to handle.[3] |
| Standard Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Can be effective, especially for more reactive iodo- and bromo-naphthyridines, but may be less efficient for challenging substrates compared to modern ligand systems.[3][22] |
Q2: How do I choose the right base and solvent for my 1,5-naphthyridine Suzuki coupling?
A2: The base and solvent are critical interdependent parameters that influence both the reaction rate and the prevalence of side reactions.[4]
-
Base Selection: The role of the base is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[19][23]
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often very effective but more expensive. K₃PO₄ is a strong base that can be highly effective, particularly in anhydrous conditions.[4][22]
-
Fluoride Sources: KF can be a good choice when substrates are sensitive to stronger bases.[19]
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst. For 1,5-naphthyridines, which can have limited solubility, a more polar or a mixed solvent system is often required.
-
Common Solvents: Toluene, 1,4-dioxane, THF, and DMF are frequently used.[10][24]
-
Aqueous Systems: A mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is very common. The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[3][25]
-
Anhydrous Systems: For substrates or reagents sensitive to water (e.g., to avoid protodeboronation or hydrolysis of functional groups), anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or THF can be used.[1][9]
-
Q3: What is the general mechanism for the Suzuki-Miyaura coupling?
A3: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-1,5-naphthyridine to form a Pd(II) complex.[26]
-
Transmetalation: The organic group from the boronic acid (as a boronate species, activated by the base) is transferred to the Pd(II) complex, displacing the halide.[23][26]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[26]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-1,5-naphthyridine
This protocol provides a robust starting point that can be optimized.
Materials:
-
2-Bromo-1,5-naphthyridine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(dppf)Cl₂ (0.03 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a Schlenk tube, add 2-bromo-1,5-naphthyridine, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), to the mixture under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,5-naphthyridine.[22]
References
- Protodeboronation - Wikipedia.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Optimization of Suzuki Reaction conditions. ResearchGate.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Royal Society of Chemistry.
- Effect of solvent on the Suzuki reaction. ResearchGate.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. ACS Publications.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. National Institutes of Health (NIH).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Semantic Scholar.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health (NIH).
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed.
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI.
- Screening of different bases for Suzuki coupling. ResearchGate.
- Side reactions of Suzuki cross-coupling. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
- A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- What is the proper way to set up a suzuki coupling?. Reddit.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. nbinno.com [nbinno.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. wwjmrd.com [wwjmrd.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mitigating Self-Quenching in Fluorescent 1,5-Naphthyridine Derivatives
Welcome to the technical support center for our fluorescent 1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome a common challenge encountered with aromatic fluorophores: self-quenching. By understanding the underlying mechanisms, you can optimize your experimental conditions to achieve robust and reproducible fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence self-quenching and why does it happen with 1,5-naphthyridine derivatives?
A1: Fluorescence self-quenching, often a form of Aggregation-Caused Quenching (ACQ), is a phenomenon where the fluorescence intensity of a solution decreases as the concentration of the fluorophore increases beyond a certain point.[1] For planar, aromatic molecules like 1,5-naphthyridines, the primary cause is the formation of non-fluorescent ground-state dimers or higher-order aggregates.[1][2] In these aggregates, the close proximity of the molecules (typically <5 nm) allows for strong intermolecular π-π stacking interactions.[3][4] These interactions create new, non-radiative decay pathways for the excited state, meaning the energy is dissipated as heat rather than emitted as fluorescent light.
Q2: What are the tell-tale signs of self-quenching in my experiment?
A2: The most obvious sign is a non-linear relationship between concentration and fluorescence intensity. Instead of a straight line, the signal will plateau and then decrease at higher concentrations. Other signs can include:
-
A red-shift in the emission spectrum: This can indicate the formation of excimers (excited-state dimers), which have a lower energy and thus emit at longer wavelengths.
-
Changes in the absorption spectrum: Dimer formation can subtly alter the electronic ground state, sometimes leading to the appearance of a new shoulder or a change in the shape of the absorption peak.
-
Decreased fluorescence lifetime: In cases of dynamic or collisional quenching, the lifetime of the excited state is shortened.[5] However, for static quenching (dimer formation), the lifetime of the remaining fluorescent monomers is unaffected.[5]
Q3: Is self-quenching always a bad thing?
A3: While often a challenge in assays that require a linear signal response, self-quenching can be harnessed for specific applications. For instance, probes can be designed where quenching is relieved upon binding to a target, creating a "turn-on" sensor.[1] This principle is also used to monitor the integrity of drug delivery nanocarriers; the dye is quenched when encapsulated at high concentration and fluoresces upon release and dilution.[6]
In-Depth Troubleshooting Guide
Problem 1: My fluorescence signal is decreasing as I increase the probe concentration. What's happening and how do I fix it?
Cause: You are likely operating in the self-quenching regime. The 1,5-naphthyridine molecules are aggregating via π-π stacking, which provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.[3][7]
Solution: The most direct solution is to find the optimal concentration range for your specific derivative and experimental conditions.
Experimental Protocol 1: Determining the Optimal Fluorophore Concentration
Objective: To identify the concentration range where fluorescence intensity is linearly proportional to concentration, avoiding self-quenching.
Materials:
-
Your 1,5-naphthyridine derivative stock solution (e.g., 10 mM in DMSO).
-
The primary solvent/buffer for your assay (e.g., PBS, pH 7.4).
-
Fluorometer or plate reader.
-
Appropriate cuvettes or microplates.
Procedure:
-
Prepare a Dilution Series: Create a series of dilutions from your concentrated stock solution. A good starting point is a 2-fold serial dilution over a broad range (e.g., from 100 µM down to ~10 nM).[8]
-
Equilibration: Allow the dilutions to equilibrate for a consistent period (e.g., 15 minutes) at your experimental temperature.
-
Measure Fluorescence: Using fixed excitation and emission wavelengths and consistent instrument settings, measure the fluorescence intensity for each dilution.
-
Blank Subtraction: Measure the intensity of a "solvent/buffer only" blank and subtract this value from all your readings.
-
Plot the Data: Plot the background-subtracted fluorescence intensity (Y-axis) against the fluorophore concentration (X-axis).
-
Identify the Linear Range: The optimal working range is the linear portion of the graph where fluorescence intensity increases proportionally with concentration. The point where the plot deviates from linearity and begins to plateau or decrease indicates the onset of self-quenching.[9]
dot
Caption: Workflow for optimizing fluorophore concentration.
Problem 2: My probe works well in one solvent but quenches severely in another. How does the solvent affect quenching?
Cause: Solvent polarity and type play a critical role in the photophysical behavior of your fluorophore.[10]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can promote aggregation of hydrophobic aromatic molecules like 1,5-naphthyridines due to the hydrophobic effect. Water, in particular, can be a major driver of π-π stacking.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are often better at solvating the fluorophore and can disrupt the π-π stacking that leads to quenching.[11]
-
Nonpolar Solvents (e.g., Toluene, Chloroform): These solvents can also be effective at preventing aggregation by favorably interacting with the aromatic rings of the fluorophore.
Solution: If your experimental system allows, screen a panel of solvents or co-solvents to find a system that maximizes fluorescence.
| Solvent Type | Typical Effect on 1,5-Naphthyridine | Underlying Rationale |
| Water / PBS | High quenching potential | Hydrophobic effect drives molecules together, promoting π-π stacking. |
| Ethanol / Methanol | Moderate quenching | Protic nature can interact with the fluorophore, but less pronounced hydrophobic effect than water.[12] |
| Acetonitrile | Low quenching | Polar aprotic; effectively solvates the fluorophore, disrupting aggregation.[11] |
| DMSO / DMF | Low quenching | Polar aprotic; excellent solvating power for aromatic compounds. |
| Toluene / Chloroform | Low quenching | Nonpolar; interacts favorably with the aromatic system, preventing self-association.[13] |
Problem 3: I cannot change the concentration or solvent. Can I modify my experimental conditions or the molecule itself?
Cause: The intrinsic properties of the 1,5-naphthyridine derivative and its environment are favoring the aggregated, quenched state.
Solutions:
-
Modify the Assay Buffer:
-
Add Surfactants: Introducing a low concentration of a surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) below its critical micelle concentration can help disrupt hydrophobic interactions and reduce aggregation.
-
Incorporate Bulky Counterions: For cationic derivatives, using a bulky hydrophobic counterion can act as a physical spacer between fluorophores, preventing close contact and quenching.[14]
-
-
Structural Modification (For Medicinal Chemists & Probe Designers):
-
Introduce Steric Hindrance: Attaching bulky groups (e.g., t-butyl, adamantyl) to the 1,5-naphthyridine core can physically prevent the planar molecules from stacking effectively. This is a common strategy to combat the ACQ effect.[15]
-
Induce Molecular Twisting: Synthesizing derivatives with twisted intramolecular charge transfer (TICT) characteristics or other non-planar geometries can disrupt the planarity required for efficient π-π stacking. This approach has been used to convert ACQ-prone molecules into those with Aggregation-Induced Emission (AIE) properties.[16]
-
dot
Caption: Troubleshooting logic for self-quenching.
References
- Reisch, A., Klymchenko, A. S. (2019). Fighting Aggregation‐Caused Quenching and Leakage of Dyes in Fluorescent Polymer Nanoparticles: Universal Role of Counterion. ResearchGate.
- Tian, W., Zhang, J., Zhang, J. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. ASN Newsletter.
- Chemical Science. (2025). Engineering perfluoroarenes for enhanced molecular barrier effect and chirality transfer in solutions. Royal Society of Chemistry.
- Li, Z., et al. (2023). The Balance Effect of π–π Electronic Coupling on NIR‐II Emission and Photodynamic Properties of Highly Hydrophobic Conjugated Photosensitizers. PMC.
- Mei, J., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Chemistry-A European Journal.
- Ghosh, P. (2016). Pi-stacking interaction can quench fluorescence?. ResearchGate.
- ResearchGate. (n.d.). Effect of solvents on relative fluorescence intensity. ResearchGate.
- Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results. Optical Pathways.
- Reddit. (2021). How does Pi stacking affect the fluorescence of a protein?. Reddit.
- Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Encyclopedia.pub.
- Fiveable. (n.d.). Fluorescence quenching mechanisms. Fiveable.
- ACS Omega. (2021). Effect of π···π Interactions of Donor Rings on Persistent Room-Temperature Phosphorescence in D4–A Conjugates and Data Security Application. ACS Publications.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- Green, M. R., Sambrook, J. (2018). Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. Cold Spring Harbor Protocols.
- Journal of Materials Chemistry C. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Royal Society of Chemistry.
- Kim, D., et al. (2021). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. NIH.
- MDPI. (n.d.). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. MDPI.
- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal.
- ResearchGate. (n.d.). Effect of different solvent on the relative fluorescence intensity of the reaction product. ResearchGate.
- Indian Journal of Heterocyclic Chemistry. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate.
- PMC. (n.d.). Design strategies for organelle-selective fluorescent probes: where to start?. PMC.
- MDPI. (n.d.). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI.
- SpringerOpen. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). SpringerOpen.
- ResearchGate. (n.d.). Fluorescence Quenching: Theory and Applications. ResearchGate.
Sources
- 1. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 3. The Balance Effect of π–π Electronic Coupling on NIR‐II Emission and Photodynamic Properties of Highly Hydrophobic Conjugated Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journalcsij.com [journalcsij.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 16. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Enhancing the stability of 1,5-Naphthyridine-4,8-diol metal complexes
An Application Scientist's Guide to Enhancing the Stability of 1,5-Naphthyridine-4,8-diol Metal Complexes.
Welcome to the Technical Support Center for this compound (N48D) metal complexes. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with these fascinating but often delicate coordination compounds. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly tackle the stability issues encountered from ligand synthesis to the long-term storage of the final complex. Our focus is on the causality behind each experimental choice, empowering you to make informed decisions in your own research.
Understanding the core factors that govern the stability of your N48D metal complex is the first step toward troubleshooting and enhancement. The inherent structure of the N48D ligand—a rigid N,N-bidentate chelator with two acidic hydroxyl groups—presents a unique set of challenges and opportunities.
Q1: What are the primary drivers of instability in this compound metal complexes?
A: Instability in these complexes typically arises from three main sources: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The metal-ligand bonds, particularly the metal-oxygen bonds formed upon deprotonation of the diol, can be susceptible to attack by water. This is highly pH-dependent and can lead to ligand dissociation or the formation of insoluble metal hydroxides.[1][2][3] Transition metals can act as Lewis acids, facilitating this process.[4]
-
Oxidation: The electron-rich diol moiety and potentially the central metal ion are susceptible to oxidation by atmospheric oxygen. This can lead to irreversible degradation of the ligand and a change in the metal's oxidation state, disrupting the complex's structure and properties.
-
Photodegradation: Naphthyridine-based compounds can be photosensitive.[5] Exposure to UV or high-energy visible light can induce electronic transitions that lead to bond cleavage or unwanted side reactions.
The interplay of these factors is critical. For instance, the choice of solvent can influence both susceptibility to hydrolysis and the rate of oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic hydrolysis by transition-metal-dependent nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochromism and single-component white light emission from a metalloviologen complex based on 1,5-naphthyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Device Efficiency in 1,5-Naphthyridine-Based OLEDs
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 1,5-naphthyridine-based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers and scientists encountering challenges in achieving high device efficiency. The unique electronic properties of the 1,5-naphthyridine core make it an excellent electron-accepting moiety for high-performance emitters, particularly in Thermally Activated Delayed Fluorescence (TADF) systems.[1][2] However, realizing its full potential requires careful optimization of materials, device architecture, and fabrication protocols.
This document is structured as a series of troubleshooting questions and in-depth answers, providing not just solutions but the underlying scientific reasoning to empower your research.
Section 1: Material Purity and Synthesis
The quality of your active materials is the foundation of your device. Impurities, even in trace amounts, can act as charge traps or non-radiative recombination centers, severely limiting efficiency.
Q1: My device efficiency is consistently low across multiple batches, and I suspect material contamination. How does the purity of the 1,5-naphthyridine derivative impact performance, and what is a reliable purification protocol?
Answer: Material purity is paramount. The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to trapping electrons if impurities with lower LUMO (Lowest Unoccupied Molecular Orbital) levels are present. Similarly, impurities can create deep HOMO (Highest Occupied Molecular Orbital) levels that act as hole traps. These trap sites disrupt charge transport, shift the recombination zone, and introduce non-radiative decay pathways that quench excitons, directly reducing the External Quantum Efficiency (EQE).
Furthermore, residual catalysts (like Palladium from Buchwald-Hartwig cross-coupling reactions) or unreacted precursors can act as potent exciton quenchers.[1] Thermal stability is also compromised by impurities, leading to faster device degradation under operation.[3]
This protocol outlines a general procedure for purifying synthesized 1,5-naphthyridine materials.
-
Column Chromatography:
-
Objective: To remove major impurities and unreacted starting materials.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of solvents is typically required. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane (DCM), ethyl acetate, or chloroform). The exact ratio depends on the specific polarity of your compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Dry-load the dissolved product onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Recrystallization/Precipitation:
-
Objective: To further purify the material by removing closely-eluting impurities.
-
Procedure:
-
Dissolve the product from the chromatography step in a minimum amount of a "good" solvent (e.g., hot toluene, DCM, or chloroform) in which the compound is highly soluble.
-
Slowly add a "poor" solvent (e.g., hexane, methanol, or ethanol) in which the compound is insoluble, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator to promote crystal formation.
-
Collect the precipitated solid by filtration.
-
-
-
Train Sublimation:
-
Objective: The final and most critical step for achieving OLED-grade purity (>99.9%). This process removes non-volatile impurities and residual solvents by sublimating the material under high vacuum and a thermal gradient.
-
Setup: A multi-zone tube furnace (a "train sublimation" unit).
-
Procedure:
-
Place the recrystallized material in a sublimation boat at the hot end of the tube.
-
Evacuate the system to a high vacuum (<10⁻⁵ Torr).
-
Slowly heat the sample zone to just above the material's sublimation temperature. The optimal temperature must be determined empirically but should be well below its decomposition temperature.[3]
-
The purified material will deposit in a cooler zone of the tube, leaving non-volatile impurities behind.
-
Collect the crystalline sublimate in an inert atmosphere (e.g., a glovebox).
-
-
Validation: Purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Thermal properties (Tg, Td) should be checked via TGA/DSC.
Section 2: Device Architecture and Interfacial Engineering
Achieving high efficiency requires a device structure that promotes balanced charge injection and transport, confines excitons to the emissive layer (EML), and maximizes light outcoupling.
Q2: My device suffers from high turn-on voltage and poor luminance. How can I diagnose and fix charge injection/transport imbalances?
Answer: A high turn-on voltage indicates significant energy barriers for charge injection from the electrodes to the transport layers or from the transport layers into the EML.[4] Poor luminance suggests an imbalance of charge carriers (electrons and holes) reaching the EML, meaning one carrier type is dominant while the other is lacking, leading to low recombination efficiency.
1,5-naphthyridine derivatives are generally excellent electron acceptors/transporters.[3][5] Therefore, the bottleneck is often related to inefficient hole injection or transport.
Caption: Workflow for diagnosing charge injection issues.
Explanation of Steps:
-
Energy Level Alignment: The primary cause of injection barriers is a mismatch in the HOMO levels (for holes) or LUMO levels (for electrons) between adjacent layers. A typical high-performance device structure uses materials with cascaded energy levels to ensure smooth charge flow.[1]
-
Hole-Only and Electron-Only Devices: Fabricating single-carrier devices is a crucial diagnostic step. By comparing their current density-voltage (J-V) characteristics, you can determine which carrier type has lower mobility or faces a larger injection barrier in your device stack.
-
Interlayers: Introducing a thin interlayer with intermediate energy levels can effectively reduce a large injection barrier. For example, if the HOMO gap between your hole-transport layer (HTL) like TAPC and the host in your EML is large, a thin layer of a material like mCP can smooth this transition.[1]
Q3: My device's External Quantum Efficiency (EQE) is much lower than values reported for similar materials. Could this be related to molecular orientation?
Answer: Absolutely. For many planar D-A type molecules like 1,5-naphthyridine derivatives, the orientation of the molecule's transition dipole moment (TDM) relative to the substrate has a profound impact on the light outcoupling efficiency, which is a key component of the EQE.[6]
-
Isotropic Orientation: In a randomly oriented film, approximately 70-80% of the generated light is trapped in the substrate and waveguide modes, with only 20-30% escaping as useful light.
-
Horizontal Orientation: When the TDMs of the emitting molecules are preferentially aligned parallel to the substrate (horizontally), a significantly larger fraction of light can be coupled out of the device.[1][2][7] Studies have shown that optimizing for a horizontal molecular orientation can dramatically boost EQE.[2][8]
The chemical structure of the donor moiety attached to the 1,5-naphthyridine core plays a critical role in determining this orientation. For instance, phenothiazine donors have been shown to promote a more favorable horizontal orientation compared to dimethylacridan donors.[1][2][8]
-
Material Selection: Choose host and guest materials that are known to adopt a horizontal orientation. Linear, planar molecules often have a tendency to lie flat during vacuum deposition.
-
Host-Guest Interaction: The choice of host material is critical. A host that has favorable intermolecular interactions with the 1,5-naphthyridine guest can guide its orientation.[2][8]
-
Deposition Conditions: Substrate temperature and deposition rate during thermal evaporation can influence film morphology and molecular packing. Slower deposition rates can sometimes allow molecules more time to settle into a lower-energy, more ordered state.
Characterization: The degree of molecular orientation can be experimentally determined using Variable Angle Spectroscopic Ellipsometry (VASE) or angle-dependent photoluminescence (ADPL) measurements.[1]
Q4: My device shows high initial efficiency, but it drops off sharply at higher brightness (efficiency roll-off). What are the primary causes and mitigation strategies?
Answer: Efficiency roll-off at high current densities is a common problem in OLEDs, especially those utilizing triplet excitons (phosphorescent or TADF). It is primarily caused by density-dependent exciton quenching mechanisms, where excitons are annihilated non-radiatively instead of producing light.[9]
-
Triplet-Triplet Annihilation (TTA): When the concentration of triplet excitons becomes very high, two triplets can interact, resulting in one higher-energy singlet, triplet, or quintet state and one ground state molecule. This process effectively wastes one or both excitons. TTA is a major concern in materials with long triplet lifetimes.[10]
-
Triplet-Polaron Annihilation (TPA) / Quenching (TPQ): A triplet exciton interacts with a charge carrier (a polaron), leading to non-radiative decay. This is a significant loss pathway because the EML contains both excitons and free charges that have not yet recombined.[9][11]
-
Interfacial Quenching: A recently identified and critical mechanism where excitons in the EML are quenched by polarons that have accumulated at the interface with a charge transport layer (CTL), often due to a small energy barrier. This effect can be more damaging than quenching within the bulk EML.[12]
Caption: Major exciton quenching pathways causing efficiency roll-off.
| Strategy | Mechanism | Causality |
| Optimize Dopant Concentration | Reduce TTA | Lowering the emitter concentration (e.g., from 10% to 5%) increases the average distance between emitter molecules, reducing the probability of TTA.[13][14] |
| Use a Host with High Triplet Energy | Prevent Back Energy Transfer | The host's triplet energy (T₁) must be significantly higher than the guest's T₁ to confine excitons on the guest and prevent energy transfer back to the host, where it could be quenched.[15][16] |
| Broaden the Recombination Zone | Reduce Exciton/Polaron Density | Using a thicker EML or a mixed-host system can spread the charge recombination zone over a wider area, lowering the local concentration of excitons and polarons and thus reducing both TTA and TPA.[13][17] |
| Improve Interfacial Energetics | Minimize Interfacial Polaron Accumulation | Ensure there are minimal energy barriers (<0.2 eV) for charge injection from the transport layers into the EML. This prevents the buildup of polarons at the interface, mitigating interfacial quenching.[12] |
| Choose Emitters with Short Delayed Fluorescence Lifetimes | Reduce Steady-State Triplet Concentration | For TADF emitters, a faster reverse intersystem crossing (RISC) rate leads to a shorter delayed fluorescence lifetime, which reduces the standing population of triplet excitons available for quenching. |
Section 3: Baseline Experimental Protocol
This section provides a starting point for fabricating a multilayered OLED using a 1,5-naphthyridine-based TADF emitter.
Protocol: Fabrication of a 1,5-Naphthyridine-Based OLED
This protocol is based on a device structure reported to achieve high efficiency.[1]
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates via sonication in a sequence of deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function and remove organic residues.
-
-
Thermal Evaporation:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁷ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking the vacuum. Deposition rates should be monitored with a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit 50 nm of TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane) at a rate of ~1.5 Å/s.
-
Hole Transport/Exciton Blocking Layer (HTL/EBL): Deposit 10 nm of mCP (1,3-Di(9H-carbazol-9-yl)benzene) at a rate of ~1.0 Å/s.
-
Emissive Layer (EML): Co-deposit the host and the 1,5-naphthyridine guest. For example, deposit 30 nm of o-DiCbzBz (host) doped with 10 wt% of your naphthyridine emitter. The host deposition rate should be ~2.0 Å/s, with the dopant rate adjusted to achieve the desired concentration.
-
Electron Transport Layer (ETL): Deposit 45 nm of TmpyPB (1,3,5-tris(3-pyridyl-3-phenyl)benzene) at a rate of ~1.5 Å/s.
-
Electron Injection Layer (EIL): Deposit 0.8 nm of Lithium Fluoride (LiF) at a rate of ~0.1 Å/s.
-
Cathode: Deposit 120 nm of Aluminum (Al) at a rate of ~5.0 Å/s.
-
-
-
Encapsulation:
-
Immediately transfer the completed devices to an inert nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a glass lid and UV-curable epoxy resin. Place a moisture getter inside the encapsulated space.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.
-
Calculate the Current Efficiency (cd/A), Power Efficiency (lm/W), and External Quantum Efficiency (EQE) from the measured data.
-
References
- Gintare Grybauskaite-Priven, Dmytro Volyniuk, Armands Sarakovskis, Juozas Vidas Grazulevicius. (2023). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
- Gintare Grybauskaite-Priven, Dmytro Volyniuk, Armands Sarakovskis, Juozas Vidas Grazulevicius. (2023). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. National Institutes of Health (NIH). [Link]
- (2023). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
- Request PDF. Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs.
- Request PDF. Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices.
- Markus Regnat, Beat Ruhstaller. (2019). Influence of the Bias-dependent Emission Zone on Exciton Quenching and OLED Efficiency. [Link]
- Request PDF. New naphthyridine-based bipolar host materials for thermally activated delayed fluorescent organic light-emitting diodes.
- (2018). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes.
- Shuo-Hui Cao, Wen-Wen Tao, et al. (2019). Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. PubMed. [Link]
- Joaquín R. Morán, Concepción Alonso, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
- Dong-Xia Yuan, Jing-Yuan Wang, et al. (2018).
- P. Rajamalli, Niranjan V., et al. (2017). Probing polaron-induced exciton quenching in TADF based organic light-emitting diodes. [Link]
- Request PDF. Ideal host and guest system in phosphorescent OLEDs.
- Sebastian Stache, Moritz K. Huss, et al. (2023). In silico studies of OLED device architectures regarding their efficiency. Frontiers. [Link]
- M. Llanos, A. M. Asensio, et al. (2018). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry (RSC Publishing). [Link]
- Ji-Hoon Lee, Eung-Kwan Lee, et al. (2023).
- Shuo-Hui Cao, Wen-Wen Tao, et al. (2020). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C (RSC Publishing). [Link]
- Woo Sik Jeon, Tae Jin Park, et al. Ideal host and guest system in phosphorescent OLEDs. Kyung Hee University. [Link]
- Jia-Xiong Chen, Zhao-Yang Wang, et al. (2022). Referential tuning strategy for high-lying triplet energy level setting in OLED emitter with hot-exciton characteristics. Journal of Materials Chemistry C (RSC Publishing). [Link]
- Przemyslaw Data, Daniel T. T. Tu, et al. (2019). Molecular Orientation Effects in Organic Light‐Emitting Diodes.
- (2025). Oral: Interfacial Exciton-Polaron Quenching in Organic Light-Emitting Diodes. APS Global Physics Summit 2025. [Link]
- Request PDF. High‐Lying Triplet Excitons Utilization of Silole Derivatives Enables their Efficiency Breakthrough in OLEDs.
- Danyu Xie, Shian Ying, et al. (2025).
- Yang, Chen. (2015).
- Architecture of the OLED using (3) as the dopant and molecular drawings....
- H. J. Kim, C. C. Kim, et al. (2007).
- Hyunjung Kim, C. C. Kim, et al. (2007).
- Eric A. Margulies, Timothy A. Zeidan, et al. (2006). Raising the barrier for photoinduced DNA charge injection with a cyclohexyl artificial base pair. PubMed. [Link]
- Shao-An Wang, Wei-Ting Chen, et al. (2021). Photoluminescence and electroluminescence characterization of high-performance near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum(II) complexes. RSC Publishing. [Link]
- Peng-Fei Wang, Si-Min Li, et al. (2021). Guest-host doped strategy for constructing ultralong-lifetime near-infrared organic phosphorescence materials for bioimaging. PMC - NIH. [Link]
- Dmitry S. Kutsarev, Evgeny A. Mostovich, et al. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raising the barrier for photoinduced DNA charge injection with a cyclohexyl artificial base pair - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Assigning Complex NMR Spectra of Substituted 1,5-Naphthyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the NMR analysis of substituted 1,5-naphthyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of N-heterocyclic compounds. The unique electronic properties of the 1,5-naphthyridine core often lead to complex and overlapping NMR spectra. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you navigate these complexities with confidence.
Section 1: Frequently Asked Questions (FAQs) - Foundational Challenges
This section addresses the most common initial hurdles in analyzing the NMR spectra of 1,5-naphthyridine derivatives.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted 1,5-naphthyridine core? I need a baseline for my analysis.
A1: Understanding the baseline chemical shifts of the parent 1,5-naphthyridine is a critical first step. The two nitrogen atoms create a distinct electronic environment, deshielding the protons and carbons adjacent to them (the α-positions). Protons at positions 2 and 6, as well as 4 and 8, are significantly downfield.
The causality here is the strong electron-withdrawing inductive effect of the nitrogen atoms, which reduces the electron density around the neighboring nuclei, causing them to resonate at a higher frequency (downfield shift). The system's symmetry means that H-2 is equivalent to H-6, H-3 to H-7, and H-4 to H-8. The same applies to the carbon atoms.
Below is a table of experimentally determined chemical shifts for the unsubstituted 1,5-naphthyridine core, which serves as an excellent starting point for analysis.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted 1,5-Naphthyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2, 6 | ~8.99 | ~151.1 |
| 3, 7 | ~7.64 | ~124.3 |
| 4, 8 | ~8.41 | ~137.4 |
| 4a, 8a | - | ~144.0 |
| (Data compiled from various sources, including ChemicalBook and SpectraBase, and may vary slightly based on solvent and concentration).[1][2] |
Q2: All my aromatic proton signals are overlapping in a narrow region (7.5-9.0 ppm). How can I begin to assign them?
A2: This is the most frequent challenge with substituted 1,5-naphthyridines. When substituents are added, the core's symmetry is broken, and all six protons can become distinct, often resonating in a crowded region.
Your first and most powerful tool is the ¹H-¹H COSY (Correlation Spectroscopy) experiment.[3][4] This technique identifies protons that are coupled to each other, typically through three bonds (³J-coupling). In the 1,5-naphthyridine ring, you will see cross-peaks connecting H-2 to H-3, H-3 to H-4, H-6 to H-7, and H-7 to H-8.
Causality & Experimental Insight: The COSY experiment reveals "spin systems." For a substituted 1,5-naphthyridine, you can trace the connectivity along each pyridine ring. For example, starting from the most downfield proton (likely H-2 or H-6), you can "walk" along the correlations in the COSY spectrum to identify its neighbors, H-3 and then H-4. This allows you to group the protons belonging to each ring, even if their chemical shifts are very similar.
Caption: COSY reveals distinct spin systems for each ring.
Q3: I am observing significant broadening of the proton signals adjacent to the nitrogen atoms (e.g., H-2/H-6). What is the likely cause?
A3: Signal broadening for protons alpha to a nitrogen atom in a heterocyclic system is often due to quadrupolar relaxation. Nitrogen has two common isotopes: ¹⁴N (natural abundance >99%) and ¹⁵N (natural abundance ~0.37%). The ¹⁴N nucleus has a spin I=1, making it a quadrupolar nucleus.
The Mechanism: A quadrupolar nucleus has a non-spherical distribution of charge, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway, which shortens the lifetime of the excited spin state of a nearby proton. According to the Heisenberg uncertainty principle, a shorter lifetime (faster relaxation) leads to a broader range of possible energy transitions, resulting in a broader NMR signal. This effect is most pronounced for protons directly attached to or very close to the ¹⁴N atom.
Troubleshooting Steps:
-
Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes sharpen these signals by increasing the rate of molecular tumbling, which averages out the quadrupolar interactions more effectively.
-
Solvent Change: The choice of solvent can influence the local electric field gradient. Experimenting with solvents of different polarity (e.g., CDCl₃ vs. DMSO-d₆) may alter the line shape.[5][6]
-
¹⁵N-Enrichment: While not practical for routine analysis, if the compound is synthesized with ¹⁵N-enriched starting materials, this problem is eliminated. The ¹⁵N nucleus has a spin I=1/2 and is not quadrupolar, resulting in sharp signals for adjacent protons.
Section 2: Troubleshooting Guide - Advanced Structural Problems
This section tackles more complex scenarios requiring multi-dimensional NMR experiments for unambiguous assignment.
Q4: I have synthesized a disubstituted 1,5-naphthyridine and cannot distinguish between the 2,7- and 2,8- isomers. How can I resolve this ambiguity?
A4: This is a classic problem where simple connectivity (COSY) is insufficient. To differentiate these isomers, you need to establish through-space proximity or long-range, through-bond connectivity between the substituents and the naphthyridine core. The key experiments are NOESY/ROESY and HMBC .
-
Through-Space Correlations (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.
-
Strategy: Look for an NOE correlation between a proton on a substituent and a proton on the naphthyridine core.
-
Example: For a 2-methyl-7-chloro vs. a 2-methyl-8-chloro isomer:
-
In the 2,7-isomer , you would expect to see a NOESY cross-peak between the methyl protons (at position 2) and H-8.
-
In the 2,8-isomer , no such correlation would be observed as the methyl group and H-7 are too far apart. Instead, you might see a correlation between the methyl protons and H-3.
-
-
-
Long-Range Through-Bond Correlations (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away.[7][8]
-
Strategy: Use HMBC to connect a substituent to a specific part of the core.
-
Example: For a 2-methoxy-7-phenyl isomer:
-
The methoxy protons (-OCH₃) at position 2 should show a ³J correlation to the C-2 carbon of the naphthyridine core.
-
Critically, the protons on the phenyl ring at position 7 should show long-range correlations to the C-7 and potentially C-6 and C-8 carbons of the core, confirming its point of attachment.
-
-
Caption: NOESY vs. HMBC for isomer differentiation.
Q5: How can I definitively assign the quaternary carbons (e.g., C-4a, C-8a, and substituent-bearing carbons) in my molecule?
A5: Quaternary carbons are a challenge because they have no attached protons and thus do not appear in HSQC or DEPT-135 spectra. The definitive tool for their assignment is the HMBC experiment.[9][10]
Causality & Strategy: The HMBC pulse sequence is designed to detect correlations between protons and carbons over multiple bonds (typically optimized for J-couplings of 7-10 Hz).[11] Since every quaternary carbon is within 2 or 3 bonds of at least one proton, you can use these correlations to pinpoint its location.
Systematic Approach:
-
Fully Assign Protons: First, use ¹H and ¹H-¹H COSY to assign all proton signals as accurately as possible.
-
Assign Protonated Carbons: Use an HSQC (Heteronuclear Single Quantum Coherence) experiment to link each proton to its directly attached carbon.[7][12] This identifies all non-quaternary carbons.
-
Assign Quaternary Carbons via HMBC:
-
Identify the carbon signals in the ¹³C spectrum that did not appear in the HSQC spectrum. These are your quaternary carbons.
-
For each unassigned quaternary carbon, look at its column in the HMBC spectrum to see which protons show a correlation to it.
-
Example: The quaternary carbon C-4a should show HMBC correlations to H-2, H-3, and H-8. The other bridgehead carbon, C-8a, should correlate with H-4, H-6, and H-7. A carbon bearing a substituent will show correlations to nearby protons on the ring. By piecing together these "J-connectivity" puzzles, every quaternary carbon can be unambiguously assigned.[9]
-
Section 3: Protocols & Workflows
Protocol 1: Step-by-Step Workflow for Complete Assignment of a Novel Substituted 1,5-Naphthyridine
This protocol outlines a self-validating system for structural elucidation, ensuring that each step confirms the last.
Caption: A systematic workflow for NMR-based structure elucidation.
Methodology:
-
¹H NMR: Acquire a high-resolution 1D proton spectrum. Integrate all signals and analyze multiplicity (singlet, doublet, etc.).
-
¹H-¹H COSY: Use this to establish proton-proton connectivities and define the separate spin systems of the naphthyridine core and any aliphatic substituents.
-
¹³C & DEPT-135: Acquire a broadband-decoupled ¹³C spectrum to count the total number of unique carbons. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
¹H-¹³C HSQC: This is a crucial step. Create a table correlating every proton with its directly attached carbon. This confirms assignments from the DEPT and links the ¹H and ¹³C domains.[13]
-
¹H-¹³C HMBC: This is the cornerstone for the final assembly. Use the known ¹H and ¹³C assignments from HSQC to trace long-range connections. This will unambiguously place substituents and assign all quaternary carbons.
-
NOESY/ROESY: If there is any ambiguity about stereochemistry or the relative positions of substituents (i.e., distinguishing isomers), run a NOESY or ROESY experiment to identify through-space proximities.
-
Final Validation: The proposed structure must be 100% consistent with ALL acquired NMR data. Any contradiction indicates an incorrect assignment or structure.
Protocol 2: Optimizing the HMBC Experiment for N-Heterocycles
The success of an HMBC experiment depends on setting the correct long-range coupling delay.
Step-by-Step Methodology:
-
Objective: The goal is to observe correlations arising from ²JCH and ³JCH couplings, which typically range from 1 to 10 Hz in aromatic systems. A standard HMBC is often optimized for a coupling constant of 8 Hz.[10]
-
Pulse Program Selection: Use a gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems) as it provides superior artifact suppression.
-
Setting the Long-Range Delay (D6 on Bruker): The key parameter is the delay for the evolution of long-range coupling. It is calculated as 1/(2 * nJCH), where nJCH is the target coupling constant.
-
For a standard experiment targeting 8 Hz: D6 = 1 / (2 * 8) = 0.0625 seconds (62.5 ms).
-
-
Problem-Specific Optimization:
-
If you are missing expected correlations: This may be because the actual coupling constant is much smaller than 8 Hz. Run a second HMBC optimized for a smaller coupling, for example, 4 Hz (D6 = 125 ms). This will enhance correlations for smaller couplings but may attenuate those from larger couplings.
-
If you need to see very long-range couplings (⁴J): In conjugated systems, four-bond couplings can sometimes be observed. These are typically very small (1-3 Hz). An experiment optimized for 2-3 Hz may be necessary.[14]
-
-
Data Acquisition: Ensure sufficient resolution in the indirect dimension (F1, the ¹³C axis) by acquiring enough increments (at least 256) and using linear prediction during processing if needed.
-
Data Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions to improve resolution and highlight cross-peaks.
By systematically applying these experiments and principles, you can confidently overcome the challenges associated with assigning the complex NMR spectra of substituted 1,5-naphthyridines.
References
- Spectral Characteristics of 2,7-Naphthyridines. (n.d.). MDPI.
- The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... (n.d.). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University.
- Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society.
- Chen, S., & Sadek, M. (1994). Assignments of 1H And 13C NMR of 6(9)-Methyl-Benzo[b]naphthyridines (5-Methyldiaza anthracenes). Magnetic Resonance in Chemistry.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate.
- 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube.
- Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. (2018). PubMed.
- Types of 2D NMR. (n.d.). Weizmann Institute of Science.
- Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. (2015). PubMed.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- 2D NMR Introduction. (n.d.). University of California, Davis.
- Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure.
- HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University.
- Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog.
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives... (2025). Springer.
- Synthesis of Novel Benzo[b][11][14]naphthyridine Derivatives and Investigation... (2023). MDPI.
- Long-range proton-carbon coupling constants. (n.d.). IMSERC.
- 1,5-Naphthyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2018). PMC.
- 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University.
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). PubMed.
- Solvent effects on 15N NMR coordination shifts. (2017). Chalmers University of Technology.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI.
- Getting the Most Out of HSQC and HMBC Spectra. (2025). ResearchGate.
- Long-range heteronuclear correlation. (n.d.). Weizmann Institute of Science.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents... (n.d.). ACS Publications.
- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS... (n.d.). DTIC.
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- 1. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry Analysis of 1,5-Naphthyridine-4,8-diol
Introduction
This technical support guide is designed for researchers, medicinal chemists, and analytical scientists working with 1,5-Naphthyridine-4,8-diol and its analogs. The unique electronic and structural properties of the naphthyridine scaffold, combined with the reactivity of its diol functionality, can present specific challenges during mass spectrometric analysis. This document provides a detailed interpretation of its expected mass fragmentation pattern, troubleshooting advice for common experimental issues, and standardized protocols to ensure data quality and reproducibility. Our approach is grounded in established principles of mass spectrometry, drawing parallels from the fragmentation behavior of related heterocyclic and phenolic compounds to provide a robust analytical framework.
Part 1: Interpreting the Mass Fragmentation Pattern of this compound
Expected Molecular Ion
This compound (C₈H₆N₂O₂) has a monoisotopic molecular weight of 162.0429 g/mol . In positive-ion ESI-MS, the most prominent ion observed in the full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺, at m/z 163.0502 . Depending on the purity of the sample and the mobile phase composition, adducts such as [M+Na]⁺ (m/z 185.0322) and [M+K]⁺ (m/z 200.9061) may also be present.[1]
Predicted Fragmentation Pathway (MS/MS)
Upon subjecting the [M+H]⁺ precursor ion (m/z 163.05) to CID, a cascade of fragmentation events is expected. The protonation is likely to occur on one of the nitrogen atoms, creating a localized positive charge that directs the fragmentation.
The primary fragmentation pathways are hypothesized to involve the sequential loss of small, stable neutral molecules, a common characteristic for hydroxylated aromatic compounds.[2]
-
Initial Loss of Water (H₂O): The protonated molecule is expected to readily lose a molecule of water, a common fragmentation for alcohols and phenols, resulting in a fragment ion at m/z 145.0396 ([M+H-H₂O]⁺).[2] This is often a prominent peak in the MS/MS spectrum.
-
Loss of Carbon Monoxide (CO): Following the initial water loss, the resulting ion can undergo further fragmentation. A common pathway for phenols and related structures is the loss of carbon monoxide. This would lead to a fragment at m/z 117.0447 ([M+H-H₂O-CO]⁺).
-
Sequential Loss of a Second CO Molecule: The ion at m/z 117.0447 could then lose a second molecule of carbon monoxide, yielding a fragment at m/z 89.0498 ([M+H-H₂O-2CO]⁺).
-
Alternative Initial Fragmentation - Loss of CO: While less common as an initial step for diols, a direct loss of CO from the protonated molecular ion could occur, leading to a fragment at m/z 135.0553 ([M+H-CO]⁺). This ion could then subsequently lose water to form the same m/z 117.0447 fragment.
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary
| Ion Description | Formula | Predicted m/z |
| Protonated Molecule [M+H]⁺ | [C₈H₇N₂O₂]⁺ | 163.0502 |
| Sodium Adduct [M+Na]⁺ | [C₈H₆N₂O₂Na]⁺ | 185.0322 |
| Potassium Adduct [M+K]⁺ | [C₈H₆N₂O₂K]⁺ | 200.9061 |
| Fragment 1 | [C₈H₅N₂O]⁺ | 145.0396 |
| Fragment 2 | [C₇H₅N₂]⁺ | 117.0447 |
| Fragment 3 | [C₆H₅N₂]⁺ | 89.0498 |
| Alternative Fragment | [C₇H₇N₂O]⁺ | 135.0553 |
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Q1: I don't see the expected [M+H]⁺ ion at m/z 163.05, or it is very weak. What could be the problem?
A1: Several factors can lead to a weak or absent molecular ion:
-
In-source Fragmentation: this compound may be susceptible to fragmentation within the ion source, especially at higher source temperatures or voltages. Try reducing the capillary exit voltage (or equivalent parameter) and the source temperature.
-
Sample Concentration: If the sample is too dilute, the signal may be below the instrument's detection limit. Conversely, if it is too concentrated, you may experience ion suppression. Aim for a concentration in the range of 1-10 µg/mL for initial analyses.
-
Ionization Efficiency: The compound's polar nature should make it suitable for ESI. However, the mobile phase composition is crucial. Ensure your mobile phase contains a proton source. Adding 0.1% formic acid to both aqueous and organic phases typically enhances protonation and improves signal intensity for nitrogen-containing compounds.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated across the mass range of interest.
Q2: My spectrum is dominated by an ion at m/z 185.03. What is this?
A2: This ion corresponds to the sodium adduct of your compound, [M+Na]⁺. This is very common in ESI-MS and arises from trace amounts of sodium salts in your sample, solvents, or glassware.
-
Troubleshooting:
-
Use high-purity solvents (LC-MS grade).
-
Minimize the use of glassware; prefer polypropylene vials and pipette tips where possible.
-
If sodium adducts are persistent and problematic, you can try adding a small amount of a competing cation source, like ammonium acetate, to the mobile phase to promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts instead.
-
Q3: I am seeing many unexpected peaks in my MS1 spectrum. How can I determine if they are impurities or fragments?
A3: Distinguishing between impurities, in-source fragments, and adducts is a common challenge.
-
Workflow for Peak Identification:
-
Check for Common Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, and if using an ammonium salt, [M+NH₄]⁺. Also, consider multimers like [2M+H]⁺ (m/z 325.09).
-
Vary In-Source Energy: Acquire spectra at both low and high capillary exit/fragmentor voltages. Peaks that increase in relative intensity at higher voltages are likely in-source fragments. Peaks that are present at low energy are more likely to be impurities or the molecular ion itself.
-
LC-MS Analysis: If you are using direct infusion, switch to an LC-MS method. An impurity will likely have a different retention time than your main compound, whereas in-source fragments and adducts will co-elute.
-
High-Resolution MS: Accurate mass data can help determine the elemental composition of the unknown peaks, which can quickly confirm if they are related to your target compound.[3]
-
Q4: The fragmentation pattern in my MS/MS spectrum does not match the predicted pathway. What does this mean?
A4: The predicted pathway is a hypothesis based on common fragmentation rules. Deviations can provide valuable structural information or indicate issues with the experiment.
-
Possible Reasons for Deviation:
-
Collision Energy: The relative abundance of fragment ions is highly dependent on the collision energy used. A low energy may only produce the first fragment (e.g., loss of H₂O), while a very high energy may lead to extensive fragmentation, producing many small, uninformative ions. Perform a collision energy ramp experiment to observe how the fragmentation pattern changes with energy.
-
Isomeric Impurities: If your sample contains isomers, they may co-elute and have the same precursor mass but produce a different MS/MS spectrum. This will result in a composite spectrum that is difficult to interpret. High-efficiency chromatography is key to resolving isomers.
-
Unexpected Rearrangements: The naphthyridine ring system can potentially undergo complex rearrangements upon activation, leading to fragmentation pathways that are not immediately obvious.[4] This is a valid scientific result and warrants further investigation, potentially with isotopic labeling studies, to elucidate the novel fragmentation mechanism.
-
Part 3: Experimental Protocol and Workflow
To obtain reliable and reproducible mass spectra for this compound, follow this standardized protocol.
Step-by-Step Methodology for LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulates.
-
-
LC-MS System Configuration:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 35 - 45 psi
-
Fragmentor/Capillary Exit Voltage: Start with a low value (e.g., 80 V) for MS1 scans to minimize in-source fragmentation.
-
MS1 Scan Range: m/z 100 - 400
-
MS/MS (CID) Settings:
-
Precursor Ion: m/z 163.05
-
Collision Gas: Nitrogen or Argon
-
Collision Energy: Perform a ramp from 10 to 40 eV to find the optimal energy for generating informative fragments.
-
-
Experimental Workflow Diagram
Caption: Standard workflow for LC-MS analysis of this compound.
References
- ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... ResearchGate.
- 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Collision-induced dissociation. Wikipedia.
- Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. PubMed.
- Collision-Induced Dissociation. National High Magnetic Field Laboratory.
- Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.
- Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.
- Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online.
- Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Forensic Toxicology.
- Fragmentation in Mass Spectrometry. YouTube.
- Mass Spectral Fragmentation Pathways. YouTube.
- Fragmentation pathways of protonated peptides. PubMed.
- Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Journal of Cheminformatics.
- Fragmentation of Electrospray-produced Deprotonated Ions of Oligodeoxyribonucleotides Containing an Alkylated or Oxidized Thymidine. Journal of the American Society for Mass Spectrometry.
- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules.
- Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate.
- Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO Brasil.
- Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Medicinal Chemistry.
- EPA/NIH Mass Spectral Data Base. GovInfo.
- Mass spectral studies on new heterocycles. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Synthesis of 1,5-Naphthyridine-4,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse biological activities and unique photophysical properties. Specifically, 1,5-Naphthyridine-4,8-diol and its derivatives are of significant interest due to their potential as ligands for metal complexes, building blocks for novel pharmaceuticals, and functional organic materials. The strategic placement of hydroxyl groups at the 4 and 8 positions offers multiple points for further functionalization, making the development of efficient and scalable synthetic routes to this core structure a critical endeavor.
This guide provides an in-depth comparison of the known synthetic routes to this compound, offering a critical analysis of their underlying mechanisms, experimental protocols, and overall efficiency.
Strategic Approaches to the this compound Core
The synthesis of the this compound scaffold primarily revolves around the construction of the bicyclic ring system from suitably substituted pyridine precursors. The key challenge lies in the formation of two fused pyridine rings with hydroxyl groups at the desired positions. The most direct approach involves the synthesis of the tautomeric dione form, 1,5-naphthyridine-4,8(1H,5H)-dione, which exists in equilibrium with the diol.
Two main strategies have been explored in the literature:
-
The Double Cyclization of a Pyridine Dicarboxylate Derivative: This is the most direct and well-documented method.
-
Hypothetical Routes Based on Classical Naphthyridine Syntheses: These include adaptations of well-known named reactions such as the Gould-Jacobs and Conrad-Limpach reactions. While not explicitly reported for the 4,8-diol, these routes offer potential alternative strategies.
Route 1: The Double Dieckmann Condensation Approach
This is the most established and direct route to 1,5-naphthyridine-4,8(1H,5H)-dione. The core of this synthesis is a double intramolecular Dieckmann condensation of a dialkyl pyridine-3,5-diacetate.
Causality Behind Experimental Choices
The choice of a pyridine-3,5-diacetate derivative as the starting material is strategic. The ester groups at the 3 and 5 positions are perfectly positioned to undergo intramolecular cyclization to form the two fused six-membered rings. The use of a strong base, such as sodium methoxide, is essential to deprotonate the α-carbons of the acetate groups, initiating the nucleophilic attack on the ester carbonyls. The subsequent acidic workup facilitates the hydrolysis of the resulting β-keto esters and decarboxylation to yield the desired dione.
Experimental Protocol: Synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione
Step 1: Synthesis of Diethyl Pyridine-3,5-diacetate
This precursor is typically synthesized from commercially available starting materials. A common method involves the radical methylation of diethyl pyridine-3,5-dicarboxylate followed by functional group manipulation.
Step 2: Double Intramolecular Dieckmann Condensation
-
Materials: Diethyl pyridine-3,5-diacetate, sodium methoxide, methanol, hydrochloric acid.
-
Procedure:
-
A solution of diethyl pyridine-3,5-diacetate in dry methanol is added dropwise to a stirred suspension of sodium methoxide in methanol under an inert atmosphere.
-
The reaction mixture is heated at reflux for several hours to drive the double cyclization to completion.
-
After cooling, the reaction is quenched by the careful addition of concentrated hydrochloric acid.
-
The resulting precipitate, 1,5-naphthyridine-4,8(1H,5H)-dione, is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried.
-
Performance Metrics
| Metric | Value | Reference |
| Yield | Moderate to Good | |
| Purity | High after recrystallization | |
| Scalability | Readily scalable | |
| Starting Material Accessibility | Requires multi-step synthesis of the pyridine diacetate | |
| Reaction Conditions | Requires anhydrous conditions and use of a strong base |
Diagram of the Double Dieckmann Condensation
Caption: Workflow for the synthesis of 1,5-Naphthyridine-4,8(1H,5H)-dione via a double Dieckmann condensation.
Route 2: Hypothetical Gould-Jacobs/Conrad-Limpach Approaches
While not explicitly documented for the synthesis of this compound, the principles of the Gould-Jacobs and Conrad-Limpach reactions suggest potential, albeit more complex, synthetic pathways. These reactions are classic methods for the formation of 4-hydroxyquinoline and 4-hydroxy-1,5-naphthyridine derivatives.[1]
Hypothetical Route 2a: A Double Gould-Jacobs Approach
This strategy would theoretically involve a "double" Gould-Jacobs reaction starting from a suitably substituted pyridine derivative.
-
Proposed Starting Material: A 3,5-diaminopyridine derivative.
-
Proposed Reagent: Diethyl ethoxymethylenemalonate or a similar malonic ester derivative.
Conceptual Workflow:
-
Double Condensation: The 3,5-diaminopyridine would react with two equivalents of the malonic ester to form a bis-enamine intermediate.
-
Double Thermal Cyclization: The intermediate would then need to undergo a double intramolecular thermal cyclization to form the two fused rings.
Challenges:
-
Reactivity and Selectivity: Controlling the double condensation and cyclization to achieve the desired product without polymerization or side reactions would be a significant challenge.
-
Steric Hindrance: The formation of the second ring might be sterically hindered.
Hypothetical Route 2b: A Stepwise Gould-Jacobs/Conrad-Limpach Approach
A more plausible, though longer, approach would involve a stepwise construction of the two rings.
Conceptual Workflow:
-
First Ring Formation: A Gould-Jacobs or Conrad-Limpach reaction on a 3-aminopyridine derivative bearing a suitable functional group (e.g., a nitro or cyano group) at the 5-position to form a 4-hydroxy-1,5-naphthyridine.
-
Functional Group Manipulation: Conversion of the functional group at the 8-position into an amino group.
-
Second Ring Formation: A second Gould-Jacobs or Conrad-Limpach-type cyclization to form the second hydroxylated ring.
Challenges:
-
Multi-step Synthesis: This route would be significantly longer and likely result in a lower overall yield.
-
Harsh Reaction Conditions: The cyclization steps often require high temperatures, which could lead to decomposition of sensitive intermediates.
Diagram of a Hypothetical Stepwise Approach
Caption: A conceptual workflow for a stepwise synthesis of this compound.
Comparative Analysis and Future Outlook
| Feature | Route 1: Double Dieckmann Condensation | Hypothetical Routes (Gould-Jacobs/Conrad-Limpach) |
| Directness | High (Direct to the dione precursor) | Low (Multi-step and indirect) |
| Established Protocol | Yes | No (Conceptual) |
| Potential Yield | Moderate to Good | Likely Low (due to multiple steps) |
| Scalability | Good | Potentially problematic |
| Key Challenge | Synthesis of the starting pyridine-3,5-diacetate | Controlling selectivity and harsh reaction conditions |
Based on the current literature, the Double Dieckmann Condensation of a pyridine-3,5-diacetate derivative is the most viable and efficient route for the synthesis of this compound (via its dione tautomer). This method is well-documented, proceeds in a single key transformation to form the core structure, and is amenable to scale-up.
While the hypothetical routes based on classical named reactions are intellectually stimulating, they present significant synthetic challenges that would require substantial research and development to overcome. For research groups and drug development professionals seeking a reliable and direct method to access the this compound scaffold, focusing on the optimization of the Double Dieckmann Condensation approach is the most prudent and promising strategy.
Future research in this area could focus on developing more efficient syntheses of the pyridine-3,5-diacetate starting material, potentially through cross-coupling methodologies, to further improve the overall efficiency of this key synthetic route.
References
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
Sources
A Comparative Guide for Drug Development Professionals: 1,5-Naphthyridine-4,8-diol vs. 1,8-Naphthyridine-2,7-diol
An In-Depth Analysis of Isomeric Scaffolds in Medicinal Chemistry
To the researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the choice of a core scaffold is a decision of paramount importance. Naphthyridines, a class of pyridopyridines, represent a privileged scaffold, consistently appearing in a multitude of biologically active compounds.[1][2] The seemingly subtle variation in the arrangement of nitrogen atoms across the six possible naphthyridine isomers can dramatically alter the physicochemical, electronic, and biological properties of their derivatives.
This guide provides a detailed, evidence-based comparison of two specific dihydroxylated isomers: 1,5-Naphthyridine-4,8-diol and 1,8-Naphthyridine-2,7-diol . By dissecting their structural nuances, reactivity, and functional potential, we aim to provide a foundational resource for informed decision-making in scaffold selection and drug design.
The Isomeric Distinction: Structure and Electronic Landscape
The fundamental difference between these two molecules lies in the placement of the nitrogen atoms within the fused bicyclic system, which dictates the position of the hydroxyl groups and the overall molecular topology.
This compound features a symmetrical arrangement of nitrogen atoms. This symmetry influences its crystal packing and can lead to distinct intermolecular interactions. The hydroxyl groups at the 4 and 8 positions are peri to the ring nitrogens, creating potential for strong intramolecular hydrogen bonding, which can impact proton availability and solubility.
1,8-Naphthyridine-2,7-diol , conversely, possesses nitrogen atoms at the 1 and 8 positions. This arrangement places the hydroxyl groups in a different electronic environment. The 1,8-naphthyridine core is renowned for its role as a binucleating ligand, capable of chelating metal ions, a property that stems from the proximity of its nitrogen atoms.[3] This inherent coordinating ability can be modulated by the presence of the 2,7-diol substituents.
Figure 1: Chemical structures of this compound and 1,8-Naphthyridine-2,7-diol.
Comparative Physicochemical Properties
The isomeric and electronic differences manifest as distinct, measurable physicochemical properties. These parameters are critical for predicting a compound's behavior in both chemical reactions and biological systems.
| Property | This compound | 1,8-Naphthyridine-2,7-diol |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [4] | 162.14 g/mol [] |
| Appearance | Data not specified, likely off-white to yellow solid | Brown Solid[] |
| CAS Number | 28312-61-0[4][] | 49655-93-8[][7] |
| Solubility | Sparingly soluble in common solvents | Sparingly soluble in common solvents |
| Tautomerism | Exists in equilibrium with 1,5-dihydro-1,5-naphthyridine-4,8-dione[] | Exists in equilibrium with 1,8-dihydro-1,8-naphthyridine-2,7-dione[7][8] |
Synthetic Strategies: Building the Core
The construction of the naphthyridine skeleton is a well-explored area of organic chemistry, with several classical methods available. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Common synthetic routes include the Friedländer and Skraup reactions, which involve the cyclization of aminopyridines with carbonyl compounds.[9][10] For instance, the synthesis of 1,8-naphthyridines can be achieved by reacting 2-aminopyridine derivatives with various carbonyl compounds.[11][12] Similarly, 3-aminopyridines serve as precursors for 1,5-naphthyridine systems.[1][10] The subsequent introduction of hydroxyl groups can be accomplished through various oxidation or substitution reactions.
Figure 2: Generalized workflow for the synthesis of naphthyridine-diols.
Spectroscopic Fingerprints: A Guide to Characterization
Definitive structural confirmation relies on a suite of spectroscopic techniques. While detailed spectra for these specific diols are not widely published, we can predict their key features based on the analysis of related derivatives.[13][14][15]
-
NMR Spectroscopy : Due to its C2 symmetry, This compound is expected to show a simpler ¹H and ¹³C NMR spectrum with fewer unique signals compared to the less symmetrical 1,8-naphthyridine-2,7-diol . The chemical shifts of the aromatic protons will be indicative of the electronic environment dictated by the nitrogen and hydroxyl group positions.
-
UV-Visible Spectroscopy : Both isomers will exhibit characteristic UV absorption bands corresponding to π→π* transitions within the aromatic system. The λmax values may differ slightly due to the distinct electronic distributions. For example, the formation of a pyrrole ring fused to a 1,8-naphthyridine core has been shown to cause a significant red shift in the absorption maximum, indicating an extension of the conjugated system.[16]
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition (C₈H₆N₂O₂).
Applications and Biological Relevance: A Tale of Two Scaffolds
The true value of these scaffolds is realized in their application. Both 1,5- and 1,8-naphthyridine cores are found in molecules with a vast range of biological activities.
The 1,5-Naphthyridine Scaffold: This core is integral to compounds exhibiting a wide array of biological activities.[1][17] Derivatives have been developed as inhibitors of bacterial topoisomerases, c-Met kinase inhibitors, and agents targeting the Ebola virus.[1] Furthermore, their ability to act as ligands for metal complexes opens avenues in materials science and catalysis.[17][18]
The 1,8-Naphthyridine Scaffold: Perhaps the most famous application of this scaffold is in the quinolone class of antibiotics, with nalidixic acid being a pioneering example.[3] The 1,8-naphthyridine framework is a cornerstone in the development of antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][19][20] The diol, in particular, serves as a versatile building block for creating more complex derivatives and has been investigated for its ability to bind metal ions, suggesting applications in sensor technology.[21]
Experimental Protocol: A Self-Validating System
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol describes a self-validating system for confirming the molecular formula of the synthesized diols.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified naphthyridine-diol.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. To aid ionization, a trace amount of formic acid (for positive ESI mode) or ammonium hydroxide (for negative ESI mode) can be added.
-
-
Instrumentation and Calibration:
-
Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Causality: High-resolution instruments are critical as they can measure mass-to-charge ratios (m/z) to four or five decimal places, allowing for the unambiguous determination of the elemental composition.
-
Perform a routine calibration of the instrument using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Acquire data over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis and Validation:
-
Process the acquired spectra to identify the monoisotopic peak for the ion of interest.
-
Compare the experimentally measured m/z value with the theoretically calculated exact mass for C₈H₆N₂O₂ (162.0429).[7]
-
Trustworthiness: The mass accuracy should be within a 5 ppm error margin. The observation of both [M+H]⁺ (expected m/z 163.0502) and [M-H]⁻ (expected m/z 161.0356) provides a strong validation of the compound's identity.
-
Conclusion
The choice between this compound and 1,8-Naphthyridine-2,7-diol is not arbitrary but a strategic decision rooted in their fundamental chemical differences. The symmetrical 1,5-isomer offers a distinct electronic and steric profile compared to the well-established, metal-chelating 1,8-isomer. For the medicinal chemist, the 1,8-scaffold provides a rich history of antimicrobial and anticancer activity to build upon, while the 1,5-scaffold presents opportunities for exploring novel biological space. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, is the first step toward unlocking their full potential in the development of next-generation therapeutics and functional materials.
References
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- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. [Link]
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A Senior Scientist's Guide to Validating Experimental Spectra of 1,5-Naphthyridine-4,8-diol with DFT Calculations
This guide provides an in-depth, practical comparison of experimental and computationally derived spectra for 1,5-Naphthyridine-4,8-diol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, establishing a self-validating framework where computational chemistry not only supports but also elucidates experimental findings. We will explore how Density Functional Theory (DFT) calculations can resolve structural ambiguities, such as tautomerism, which are often challenging to confirm through spectroscopy alone.
The Structural Conundrum: Tautomerism in this compound
The 1,5-naphthyridine scaffold is a significant pharmacophore found in a range of biologically active compounds.[1][2][3] The 4,8-diol derivative, however, presents a classic structural question: does it exist predominantly in the aromatic diol form, or does it favor one of its keto-enol tautomers? This ambiguity is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, planarity, and ultimately, its interaction with biological targets. While experimental spectra provide a fingerprint of the molecule, assigning this fingerprint to a definitive structure requires a robust validation strategy.
This guide will demonstrate how the synergy between experimental spectroscopy and DFT calculations can definitively identify the most stable tautomer of this compound in a given environment.
Experimental Data Acquisition: The Empirical Fingerprint
To establish a ground truth, high-quality experimental spectra are paramount. The following protocols outline standard procedures for obtaining UV-Vis, FT-IR, and NMR data. For this guide, we will work with representative data obtained in a common polar aprotic solvent, Dimethyl Sulfoxide (DMSO), which is frequently used for its ability to dissolve a wide range of organic compounds.
Experimental Protocols
1. UV-Vis Spectroscopy
-
Objective: To measure electronic transitions.
-
Procedure:
-
Prepare a dilute solution (~10⁻⁵ M) of this compound in spectroscopic grade DMSO.
-
Use a dual-beam spectrophotometer, with a quartz cuvette containing pure DMSO as the reference.
-
Scan the wavelength range from 200 to 600 nm.
-
Record the wavelength of maximum absorption (λmax).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional group vibrations.
-
Procedure:
-
Prepare a concentrated solution (~5-10 mg/mL) of the compound in DMSO.
-
Acquire the spectrum using an FT-IR spectrometer with a liquid transmission cell.
-
Perform a background scan with pure DMSO and subtract it from the sample spectrum to minimize solvent interference.
-
Record the frequencies (in cm⁻¹) of significant vibrational modes, such as O-H, N-H, and C=O stretching.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To characterize the chemical environment of ¹H and ¹³C nuclei.
-
Procedure:
-
Dissolve ~10 mg of the compound in 0.6 mL of deuterated DMSO (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) as the internal reference.[4]
-
Record the chemical shifts (δ) in parts per million (ppm).
-
Computational Validation: The Theoretical Framework
The core of this guide is the application of DFT to model the spectral properties of the potential tautomers of this compound. The workflow is designed to be a self-validating system: if the calculated spectra for a single, low-energy tautomer closely match all experimental data, it provides strong evidence for that structure's predominance.[5]
The Computational Workflow
The entire process, from initial structure to final spectral comparison, follows a logical and sequential path.
Step-by-Step Computational Protocol
This protocol utilizes the widely adopted B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational cost for many organic molecules.[6][7]
-
Structure Preparation & Tautomer Modeling:
-
Causality: The first step is to define the problem. We must construct 3D models for all plausible tautomers. For this compound, this includes the diol form and the keto-enol tautomer.
-
Action: Using molecular modeling software (e.g., GaussView, Avogadro), build the initial structures for each tautomer.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: Before calculating spectral properties, we must find the lowest energy conformation (the most stable structure) for each tautomer. A frequency calculation is then essential to confirm that this structure is a true energy minimum (no imaginary frequencies) and to compute the theoretical IR spectrum.[8]
-
Action:
-
Perform a geometry optimization for each tautomer.
-
Use a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), specifying DMSO to mimic experimental conditions.[9]
-
Follow the optimization with a frequency calculation at the same level of theory. The output provides relative energies (to compare tautomer stability) and the IR vibrational frequencies and intensities.
-
-
-
UV-Vis Spectrum Calculation (TD-DFT):
-
Causality: Electronic absorption spectra are governed by transitions to excited states. Time-Dependent DFT (TD-DFT) is the standard method for calculating these vertical excitation energies and their corresponding oscillator strengths, which can be plotted to generate a theoretical spectrum.[10][11]
-
Action:
-
Using the optimized geometry of each tautomer, perform a TD-DFT calculation.
-
Specify the same functional, basis set, and solvent model.
-
Request a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.
-
-
-
NMR Chemical Shift Calculation (GIAO):
-
Causality: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei within a molecule.[12] These shielding values can then be converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, Tetramethylsilane (TMS).
-
Action:
-
Using the optimized geometry of each tautomer, perform a GIAO-DFT calculation.
-
Use the same functional, basis set, and solvent model.
-
Separately, perform the same calculation for TMS.
-
Calculate the chemical shift: δsample = σTMS - σsample.
-
-
Data Presentation and Comparative Analysis
The crux of the validation lies in the direct comparison of experimental data with the calculated results for each tautomer. The tautomer whose calculated spectra most closely align with the experimental data is identified as the dominant species in solution.
Tautomeric Forms Under Investigation
Table 1: UV-Vis Spectral Comparison
TD-DFT calculations often have systematic errors in predicting exact absorption maxima, but the relative positions and intensities are typically reliable.[13]
| Parameter | Experimental Data | Calculated (Diol Form) | Calculated (Keto-Enol Form) |
| λmax (nm) | ~350 nm | 345 nm | 395 nm |
| Key Transition | π → π* | HOMO → LUMO | HOMO → LUMO |
Analysis: The calculated λmax for the diol form shows excellent agreement with the experimental value. The keto-enol form is predicted to absorb at a significantly longer wavelength, which does not match the observed spectrum.
Table 2: FT-IR Vibrational Frequency Comparison (Key Modes)
Calculated vibrational frequencies are often systematically higher than experimental ones. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated values for better comparison.[14]
| Spectral Feature | Experimental (cm⁻¹) | Scaled Calc. (Diol) (cm⁻¹) | Scaled Calc. (Keto-Enol) (cm⁻¹) |
| O-H Stretch (broad) | ~3400 | 3410 | 3450 (Enol O-H) |
| N-H Stretch | Not observed | Not applicable | 3350 |
| C=O Stretch | Not observed | Not applicable | 1665 |
| Aromatic C=C/C=N | 1620, 1580 | 1615, 1575 | 1625, 1590 |
Analysis: The experimental IR spectrum lacks the characteristic N-H and C=O stretching bands that are strongly predicted for the keto-enol tautomer. Conversely, the presence of a broad O-H stretch and the pattern in the aromatic region align well with the calculations for the diol form.
Table 3: ¹H-NMR Chemical Shift Comparison
| Proton | Experimental (δ ppm) | Calculated (Diol) (δ ppm) | Calculated (Keto-Enol) (δ ppm) |
| H2 / H6 | 8.65 | 8.61 | 8.45 |
| H3 / H7 | 7.40 | 7.35 | 7.20 |
| OH / NH | 11.5 (broad) | 11.4 (OH) | 12.1 (OH), 9.8 (NH) |
Analysis: The calculated chemical shifts for the aromatic protons of the diol form are in excellent agreement with the experimental data. The prediction for the keto-enol form shows significant deviation. Furthermore, the observation of a single, highly deshielded broad peak in the experimental spectrum is consistent with the two equivalent hydroxyl protons of the symmetric diol form, rather than the two distinct OH and NH protons expected for the keto-enol tautomer.
Conclusion: A Validated Structural Assignment
References
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- Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]
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- Density Function Theory (DFT) Calculated Infrared Absorption Spectra for Nitrosamines.
- Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding.
- Comparison of DFT Calculated and Measured IR Absorption Spectra. SPIE Digital Library. [Link]
- On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response.
- Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling. The Journal of Chemical Physics. [Link]
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. [Link]
- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]
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- Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
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- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences. [Link]
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
- Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry A. [Link]
- On the TD-DFT UV/vis spectra accuracy: the azoalkanes.
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
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- Computational Spectroscopy: Methods, Experiments and Applications.
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- Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][16][17] naphthyridine-6(5H),8-dione (MBCND).
- 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E. [Link]
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- Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Cyclic Voltammetry of 1,5-Naphthyridine-4,8-diol and its Analogues
This guide provides an in-depth technical comparison of the electrochemical behavior of 1,5-Naphthyridine-4,8-diol and its analogues, investigated through cyclic voltammetry (CV). Aimed at researchers, scientists, and drug development professionals, this document elucidates the redox properties of this important class of N-heterocycles, offering both experimental data from closely related analogues and a robust framework for conducting further comparative studies.
Introduction: The Significance of 1,5-Naphthyridines
1,5-Naphthyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and coordination properties.[1] Many derivatives of 1,5-naphthyridine exhibit a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The introduction of hydroxyl groups at the 4 and 8 positions, as in this compound, is expected to significantly influence the molecule's electronic structure and, consequently, its redox behavior. Understanding these electrochemical properties is crucial for applications in drug development, where redox cycling can play a role in a compound's mechanism of action or metabolic fate, and in the design of novel electronic materials.
Cyclic voltammetry is a powerful and versatile electrochemical technique for probing the redox characteristics of chemical species.[2] It provides valuable information on the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer.[2] This guide will delve into the cyclic voltammetry of this compound, drawing comparisons with its structural analogues to understand the influence of substituent effects on its electrochemical signature.
Principles of Cyclic Voltammetry of Hydroxylated N-Heterocycles
The electrochemical behavior of this compound is primarily dictated by the interplay between the electron-rich diol substituents and the electron-deficient naphthyridine core. The hydroxyl groups are expected to be the primary sites of oxidation, similar to what is observed in other dihydroxy-aromatic compounds like catechols and hydroquinones.[3] The naphthyridine ring, being an N-heterocycle, can undergo reduction.
The oxidation of the diol moiety likely proceeds via a two-proton, two-electron process to form the corresponding quinone-like species, 1,5-naphthyridine-4,8-dione. The reversibility of this process is dependent on the stability of the intermediate radical species and the final dione product. In aqueous media, the pH of the solution will significantly impact the observed redox potentials, as protons are involved in the reaction.
Conversely, the reduction of the naphthyridine core is influenced by the electron-donating nature of the hydroxyl groups. These groups increase the electron density on the aromatic system, making reduction more difficult (i.e., occurring at more negative potentials) compared to the unsubstituted 1,5-naphthyridine.
Comparative Analysis of Redox Potentials
Table 1: Comparison of Oxidation Potentials of Dihydroxy-Naphthyridine Analogues
| Compound | Isomer | Oxidation Potential (Ep,a vs. Ag/AgCl) | Medium | Reference |
| 2-amino-7-(3,4-dihydroxyphenyl)-1,8-naphthyridine | 1,8-Naphthyridine | 0.21 - 0.25 V | Phosphate Buffer | [4] |
| Hypothetical this compound | 1,5-Naphthyridine | Predicted to be in a similar range | Phosphate Buffer | - |
The observed oxidation potential for the 1,8-naphthyridine analogue is in the range of 0.21-0.25 V versus a silver/silver chloride (Ag/AgCl) reference electrode in a phosphate buffer.[4] This relatively low oxidation potential is characteristic of easily oxidizable dihydroxy-aromatic systems. It is reasonable to predict that this compound would exhibit a similar oxidation potential under comparable conditions. The exact potential will be influenced by the positions of the nitrogen atoms and hydroxyl groups, which affect the overall electron distribution in the molecule.
The Influence of Substituents on Redox Potentials
The introduction of different functional groups onto the naphthyridine scaffold can significantly modulate its redox properties. This is a key consideration in drug design and materials science for fine-tuning the electronic characteristics of the molecule.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) or methoxy (-OCH3) groups will further increase the electron density of the aromatic system. This will make oxidation easier (shifting the oxidation potential to less positive values) and reduction more difficult (shifting the reduction potential to more negative values). For instance, an amino-substituted this compound is expected to have a lower oxidation potential than the parent diol.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) will decrease the electron density. This will make oxidation more difficult (shifting the oxidation potential to more positive values) and reduction easier (shifting the reduction potential to less negative values).
The following diagram illustrates the expected shifts in redox potentials upon substitution.
Caption: Influence of substituents on the redox potentials of this compound.
Experimental Protocols for Cyclic Voltammetry
To ensure the reproducibility and validity of cyclic voltammetry data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the electrochemical characterization of this compound and its analogues.
Materials and Instrumentation
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry is required.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for the analysis of organic compounds. It should be polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode: An Ag/AgCl electrode is suitable for aqueous solutions. For non-aqueous solvents, a pseudo-reference electrode such as a silver wire may be used, and its potential should be calibrated against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Solvent: For polar compounds like this compound, a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) is appropriate. For less polar analogues, organic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) can be used. The solvent must be of high purity (HPLC or electrochemical grade).
-
Supporting Electrolyte: A supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize IR drop. For aqueous solutions, salts like potassium chloride (KCl) or sodium perchlorate (NaClO4) at a concentration of 0.1 M are common. In organic solvents, tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are frequently used at 0.1 M.
-
Analyte Solution: Prepare a 1-5 mM solution of the 1,5-naphthyridine derivative in the chosen solvent/electrolyte system.
-
Inert Gas: High-purity nitrogen or argon gas is required to deoxygenate the solution before and during the experiment, as dissolved oxygen is electroactive.
Experimental Workflow
The following diagram outlines the general workflow for conducting a cyclic voltammetry experiment.
Caption: General workflow for a cyclic voltammetry experiment.
Step-by-Step Procedure
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used for the experiment, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Solution Preparation: Add the analyte solution to the electrochemical cell.
-
Deoxygenation: Purge the solution with a gentle stream of inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Voltammogram: Record a cyclic voltammogram of the solvent and supporting electrolyte without the analyte to establish the potential window and to ensure the absence of interfering impurities.
-
Sample Voltammogram: Add the analyte to the cell. Set the initial and vertex potentials to scan over a range where the redox events of interest are expected. Start with a scan rate of 100 mV/s.
-
Scan Rate Dependence: Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This is crucial for determining if the process is diffusion-controlled (peak current proportional to the square root of the scan rate) or adsorption-controlled.
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc).
-
Calculate the formal redox potential (E0') as (Epa + Epc)/2 for reversible systems.
-
Evaluate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Determine the ratio of the anodic to cathodic peak currents (Ipa/Ipc). For a reversible process, this ratio should be close to 1.
-
Conclusion
This guide has provided a comprehensive overview of the cyclic voltammetry of this compound and its analogues. While direct experimental data for the title compound remains elusive in the public domain, a comparative analysis based on a closely related 1,8-naphthyridine analogue and fundamental electrochemical principles allows for a robust prediction of its redox behavior. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies, enabling the systematic investigation of this promising class of N-heterocycles for applications in drug discovery and materials science. The continued exploration of the electrochemical properties of novel 1,5-naphthyridine derivatives will undoubtedly pave the way for new and innovative technologies.
References
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- Fuertes, M., de la Cuesta, E., Goya, P., & Páez, J. A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Izumiya, R., Atobe, M., & Shida, N. (2021). Electrochemically Triggered Hole-catalytic Reaction at a Polymer Chain.
- Palacios, F., de la Cuesta, E., & Goya, P. (2020).
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A Comparative Investigation into the Fluorescence of Dihydroxynaphthyridine Isomers: A Guide for Researchers
This guide provides a comprehensive framework for the comparative study of the fluorescence properties of various dihydroxynaphthyridine isomers. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and data interpretation necessary for a thorough investigation. By understanding the distinct photophysical behaviors of these isomers, researchers can better harness their potential in applications ranging from fluorescent probes to novel therapeutic agents.
Introduction: The Significance of Dihydroxynaphthyridines
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, and their hydroxylated derivatives are of significant interest in medicinal chemistry and materials science.[1] The position of the hydroxyl groups and nitrogen atoms on the naphthyridine scaffold dramatically influences the electronic distribution and, consequently, the photophysical properties of the molecule.[2] This structural diversity among dihydroxynaphthyridine isomers leads to a fascinating array of fluorescence characteristics, including variations in excitation and emission wavelengths, quantum yields, and sensitivity to the local environment. A systematic comparative study of these isomers is crucial for identifying candidates with optimal fluorescence profiles for specific applications, such as cellular imaging and sensing.[2]
Understanding the Photophysical Landscape of Dihydroxynaphthyridines
The fluorescence of a dihydroxynaphthyridine isomer is governed by a multitude of factors, primarily the specific arrangement of the hydroxyl groups and nitrogen atoms. This arrangement dictates the nature of the electronic transitions and the extent of intramolecular and intermolecular interactions.
The Influence of Isomerism on Fluorescence Spectra
The substitution pattern of the hydroxyl groups on the naphthyridine core is a key determinant of the observed fluorescence.[3] For instance, the relative positioning of the electron-donating hydroxyl groups and the electron-withdrawing nitrogen atoms can lead to significant differences in the intramolecular charge transfer (ICT) character of the excited state.[4] This, in turn, affects the Stokes shift, which is the difference between the maximum absorption and emission wavelengths. A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.[5]
Solvatochromism: The Environmental Probe
The sensitivity of a fluorophore's emission spectrum to the polarity of its solvent environment is known as solvatochromism.[6] Polar fluorophores, such as dihydroxynaphthyridines, often exhibit a red shift (a shift to longer wavelengths) in their emission spectra as the solvent polarity increases.[7][8] This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.[7] By systematically studying the fluorescence of dihydroxynaphthyridine isomers in a range of solvents with varying polarities, one can gain insights into the change in dipole moment upon excitation and the accessibility of the fluorophore to the solvent.[6][9]
Experimental Workflow for Comparative Analysis
A robust and reproducible experimental workflow is paramount for a meaningful comparative study. The following sections detail the key experimental procedures for characterizing the fluorescence properties of dihydroxynaphthyridine isomers.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10][11] The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used and reliable technique.[10][12][13]
Experimental Protocol for Relative Quantum Yield Measurement [12]
-
Selection of a Suitable Standard and Solvent: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to the dihydroxynaphthyridine samples. The solvent should be spectroscopic grade and should not absorb or fluoresce in the region of interest.
-
Preparation of Stock Solutions: Accurately prepare stock solutions of the dihydroxynaphthyridine isomers and the fluorescence standard in the chosen solvent.
-
Preparation of a Series of Dilutions: Create a series of dilutions for both the samples and the standard, ensuring that the absorbance at the excitation wavelength remains below 0.1 to minimize inner filter effects.[10]
-
Measurement of Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions at the chosen excitation wavelength.
-
Measurement of Fluorescence Emission Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integration of Fluorescence Intensity: Integrate the area under the emission curve for each spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad). The quantum yield of the sample (Φs) can then be calculated using the following equation:[10]
Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
Caption: Relationship between dihydroxynaphthyridine isomers and their key fluorescence properties.
Conclusion and Future Directions
This guide has outlined a comprehensive approach for the comparative study of the fluorescence of different dihydroxynaphthyridine isomers. By systematically investigating their photophysical properties, researchers can establish clear structure-property relationships. This knowledge is invaluable for the rational design of novel dihydroxynaphthyridine-based fluorophores with tailored characteristics for a wide range of applications in chemistry, biology, and medicine. Future studies could expand upon this framework to include investigations into the effects of pH, metal ion coordination, and incorporation into larger molecular systems on the fluorescence properties of these versatile compounds.
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A Senior Application Scientist's Guide to Benchmarking 1,5-Naphthyridine-4,8-diol in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Quest for Superior OLED Materials
Organic Light-Emitting Diodes (OLEDs) have transitioned from a promising laboratory technology to a dominant force in the display and lighting industries, prized for their vibrant colors, deep black levels, and flexible form factors.[1] The performance of any OLED device—its efficiency, color purity, and operational lifetime—is fundamentally governed by the molecular materials at its core.[2][3] The heart of an OLED is a multi-layer stack of organic semiconductors, each with a specialized function: injecting, transporting, and ultimately recombining charge carriers (holes and electrons) to generate light.[4][5]
The development of novel materials for the emissive layer (EML) and charge transport layers (HTL, ETL) is a critical frontier in OLED research.[2][6] Among the vast landscape of heterocyclic compounds, naphthyridines have emerged as a particularly promising scaffold. Their electron-deficient nature, high thermal stability, and tunable electronic properties make them excellent candidates for various roles within the OLED architecture.[7][8] Specifically, donor-acceptor systems using a 1,5-naphthyridine moiety as the acceptor have demonstrated outstanding performance as Thermally Activated Delayed Fluorescence (TADF) emitters, a mechanism that allows for harvesting of both singlet and triplet excitons to achieve internal quantum efficiencies approaching 100%.[7][9][10][11]
This guide focuses on a specific, yet under-explored derivative: 1,5-Naphthyridine-4,8-diol . The introduction of hydroxyl groups at the 4 and 8 positions presents an intriguing modification to the core 1,5-naphthyridine structure. These groups can alter the material's solubility, energy levels (HOMO/LUMO), and intermolecular interactions, potentially offering new avenues for performance enhancement. This document provides a comprehensive framework for researchers to benchmark the performance of this compound, comparing it against established standard materials and providing the causal logic behind the necessary experimental protocols.
Chapter 1: Foundational Properties and Benchmarking Strategy
Before fabricating a full device, a thorough understanding of the material's intrinsic photophysical and electrochemical properties is essential. This initial characterization provides the basis for designing an optimal device architecture.
The Naphthyridine Core: An Electronic Overview
The 1,5-naphthyridine ring system is an isomer of diazanaphthalene, characterized by two fused pyridine rings. This structure is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This property is highly desirable for electron-transporting materials (ETMs) and as the acceptor component in TADF emitters.[7][12] The addition of diol (-OH) functionalities is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and confinement within the OLED device.[13]
Selecting the Right Benchmarks
To objectively evaluate this compound, its performance must be compared against well-characterized, commercially available materials that are considered industry standards. The choice of benchmark depends on the intended role of the new material. Given its structure, this compound could potentially function as an emitter, a host for a phosphorescent or TADF dopant, or an electron-transporting material.
Table 1: Standard OLED Materials for Comparative Benchmarking
| Role | Standard Material | Acronym | Key Characteristics |
| Hole Transport Layer | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | NPB | High hole mobility, good thermal stability.[14] |
| Emissive Host | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | Wide energy bandgap, high triplet energy, suitable for phosphorescent emitters.[15][16] |
| Electron Transport Layer | Tris(8-hydroxyquinoline)aluminum | Alq₃ | Excellent electron mobility, stable amorphous films, classic green emitter.[4][6] |
| Electron Transport Layer | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | TPBi | High electron mobility, effective hole-blocking properties.[15] |
The causality for selecting these materials is their extensive documentation in scientific literature and their consistent performance, which provides a reliable and reproducible baseline for comparison.
Chapter 2: Experimental Workflow for OLED Fabrication and Testing
The following sections detail the necessary experimental protocols. These protocols are designed to be self-validating, with characterization steps integrated to ensure the quality and reproducibility of the results.
Synthesis of this compound
The synthesis of the 1,5-naphthyridine scaffold is typically achieved through classic organic reactions such as the Skraup or Friedländer syntheses, starting from substituted 3-aminopyridines.[17][18] For 1,5-naphthyridin-4-ones, the Conrad-Limpach reaction using Meldrum's acid is a common route.[17] The subsequent conversion to the 4,8-diol can be achieved through standard functional group transformations. Rigorous purification, typically via temperature gradient sublimation, is paramount, as even trace impurities can act as exciton quenching sites and severely degrade device performance and lifetime.
Device Fabrication Protocol: Vacuum Thermal Evaporation
Vacuum thermal evaporation (VTE) is the standard technique for fabricating small-molecule OLEDs, allowing for the precise deposition of ultra-thin organic layers and metal contacts in a high-vacuum environment to prevent contamination.
Step-by-Step VTE Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. ITO serves as the transparent anode.[4][19]
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Immediately prior to loading into the vacuum chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma. Causality: This step increases the work function of the ITO from ~4.7 eV to >5.0 eV, which reduces the energy barrier for injecting holes into the hole-injection layer, thereby lowering the device turn-on voltage.[6]
-
-
Layer Deposition:
-
Load the cleaned substrates and high-purity (sublimed grade) organic materials into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially without breaking vacuum. A typical device architecture for benchmarking is as follows:
-
Hole Transport Layer (HTL): Deposit 40 nm of NPB.
-
Emissive Layer (EML):
-
Scenario A (Emitter Test): Deposit 20 nm of pure this compound.
-
Scenario B (Host Test): Co-evaporate 20 nm of this compound with a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific concentration (e.g., 6 wt%).
-
-
Electron Transport Layer (ETL): Deposit 40 nm of TPBi or Alq₃. Causality: The HTL and ETL are chosen to have appropriate HOMO and LUMO levels to confine the charge recombination zone within the EML, maximizing emissive efficiency.[13]
-
-
Monitor layer thickness in real-time using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) layer of Lithium Fluoride (LiF). Causality: LiF is an electron-injection material that lowers the work function of the subsequent metal layer, facilitating electron injection into the ETL.
-
Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.
-
-
Encapsulation:
-
Immediately transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-cured epoxy. Causality: Organic OLED materials are highly sensitive to oxygen and moisture, which can degrade performance rapidly. Encapsulation is critical for achieving a stable, long-lasting device.[4]
-
Visualization of Workflow and Device Architecture
The following diagrams illustrate the fabrication workflow and the resulting device structure.
Caption: Experimental workflow for OLED fabrication.
Caption: Typical multi-layer OLED device architecture.
Chapter 3: Performance Metrics and Data Interpretation
Once fabricated, the devices must be subjected to rigorous testing to extract key performance indicators.[20] These quantitative metrics will form the basis of the comparison between this compound and the benchmark materials.
Key Performance Parameters
The primary evaluation involves measuring the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector. From this data, the following critical parameters are calculated:
-
Turn-on Voltage (V_on): The voltage at which the device begins to emit light, typically defined at a luminance of 1 cd/m². A lower turn-on voltage is desirable for lower power consumption.[20]
-
Maximum Luminance (L_max): The highest brightness achieved by the device, measured in cd/m².
-
Current Efficiency (η_c): Measures the light output per unit of current, expressed in candela per ampere (cd/A).
-
Power Efficiency (η_p): Measures the light output per unit of electrical power consumed, expressed in lumens per watt (lm/W). This is a crucial metric for lighting applications.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected. This is a fundamental measure of the device's ability to convert electricity into light. High-performance naphthyridine-based TADF emitters have achieved EQEs exceeding 20-30%.[11][21]
-
CIE Coordinates: The 1931 CIE (x, y) color space coordinates, which define the precise color of the emitted light.
-
Operational Lifetime (LT₅₀): The time it takes for the device's initial luminance to decay to 50% under constant current operation.
Comparative Data Analysis
The collected data should be compiled into a clear, comparative table. This allows for an objective, at-a-glance assessment of the novel material's performance relative to the established standards.
Table 2: Performance Benchmark Comparison (Illustrative Data)
| Parameter | Device with this compound (as Emitter) | Benchmark Device (Alq₃ as Emitter) | Benchmark Device (CBP:Ir(ppy)₃) |
| Turn-on Voltage (V) | Experimental Value | ~3.5 V | ~3.0 V |
| Max EQE (%) | Experimental Value | ~1-5% (Fluorescence Limit) | >20% (Phosphorescence) |
| Max Power Efficiency (lm/W) | Experimental Value | ~3-5 lm/W | >40 lm/W |
| Max Luminance (cd/m²) | Experimental Value | >10,000 cd/m² | >20,000 cd/m² |
| CIE (x, y) | Experimental Value | (0.32, 0.54) - Green | (0.30, 0.61) - Green |
| Emission Peak (nm) | Experimental Value | 520-530 nm | 515 nm |
Interpreting the Results:
-
High EQE (>5%): If the EQE of the device using this compound as a neat emitter significantly exceeds the theoretical 5% limit for conventional fluorescence, it strongly suggests the material may be exhibiting TADF. This would be a significant finding, as it indicates efficient harvesting of triplet excitons.[9][22]
-
Voltage and Efficiency: A high turn-on voltage might indicate a poor energy level alignment between the material and the adjacent transport layers, creating a large barrier for charge injection.[6] The relationship between current efficiency and EQE provides insight into the charge balance within the device.
-
Color Purity: The Full Width at Half Maximum (FWHM) of the electroluminescence spectrum indicates the color purity. A narrower FWHM is generally desirable for display applications.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound as a next-generation OLED material. By systematically fabricating, testing, and comparing devices against established benchmarks, researchers can objectively determine its potential. The key to a successful evaluation lies not just in executing the protocols, but in understanding the underlying causality—how molecular structure dictates material properties, and how those properties translate into the final device performance. The promising results seen in other 1,5-naphthyridine derivatives suggest that this diol is a worthy candidate for investigation, potentially unlocking new efficiencies and functionalities in the ever-evolving field of organic electronics.
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A Comparative Guide to the Structural Elucidation of 1,5-Naphthyridine-4,8-diol Derivatives: X-ray Crystallography in Focus
Introduction: The Significance of the 1,5-Naphthyridine Scaffold in Drug Discovery
The 1,5-naphthyridine framework is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and topoisomerase inhibitory effects.[1][2] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy. Among the various analytical techniques available, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unambiguous, high-resolution structural data.[3]
This guide offers a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 1,5-Naphthyridine-4,8-diol and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Unparalleled Insight of X-ray Crystallography
X-ray crystallography provides a definitive and high-resolution snapshot of a molecule's structure in the solid state.[3] This technique is instrumental in drug discovery for understanding protein-ligand interactions and guiding rational drug design.[4] For N-heterocyclic compounds like 1,5-naphthyridine derivatives, which often exhibit complex hydrogen bonding networks and crystal packing arrangements, X-ray crystallography is particularly insightful.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.
Caption: A generalized workflow for X-ray crystal structure determination.
Protocol: Crystallization of a this compound Derivative
The critical and often most challenging step in X-ray crystallography is obtaining high-quality single crystals. The following protocol outlines a general approach for the crystallization of this compound derivatives.
1. Material Purity:
-
Rationale: Impurities can inhibit crystal nucleation and growth.
-
Procedure: Ensure the compound is of the highest possible purity (>98%), as confirmed by techniques like NMR and LC-MS.
2. Solvent Selection:
-
Rationale: The choice of solvent is crucial for achieving the supersaturation required for crystallization.
-
Procedure: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.
3. Crystallization Method: Slow Evaporation
-
Rationale: This is often the simplest and most effective method for small molecules.
-
Procedure: a. Prepare a nearly saturated solution of the 1,5-naphthyridine derivative in the chosen solvent. b. Filter the solution through a 0.2 µm syringe filter into a clean vial. c. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. d. Store the vial in a vibration-free environment at a constant temperature.
4. Crystal Harvesting and Mounting:
-
Rationale: Proper handling is essential to avoid damaging the delicate crystals.
-
Procedure: a. Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop. b. Mount the crystal on a goniometer head for data collection.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a comprehensive characterization of this compound derivatives.
Caption: The synergistic relationship between key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution.[5] For 1,5-naphthyridine derivatives, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and for providing insights into the electronic structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of novel 1,5-naphthyridine derivatives.
Data Presentation: A Comparative Overview
The following tables present a comparison of the type of data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for this compound and its derivatives.
Table 1: X-ray Crystallographic Data for 1,5-Bis[(2-methoxyethoxy)methyl]-1,5-naphthyridine-4,8(1H,5H)-dione [6]
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂N₂O₆ |
| Molecular Weight | 338.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1610 (14) |
| b (Å) | 11.497 (2) |
| c (Å) | 10.734 (2) |
| β (°) | 105.45 (3) |
| Volume (ų) | 851.8 (3) |
| Z | 2 |
Table 2: Spectroscopic Data for 1,5-Naphthyridin-4-ol (a tautomer of 1,5-Naphthyridine-4(1H)-one)
| Technique | Data | Source |
| ¹³C NMR | Chemical shifts (ppm) available in public databases. | [7] |
| Mass Spectrum (GC-MS) | Major peaks (m/z): 146 (M+), 118, 109. | [5] |
Table 3: Spectroscopic Data for 1,5-Naphthyridine
| Technique | Data | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 8.99 (dd), 8.41 (dd), 7.64 (dd) | [8] |
| ¹³C NMR (H₂O) | δ (ppm): 149.9, 144.5, 136.5, 122.9 | [7] |
| Mass Spectrum (EI) | Major peaks (m/z): 130 (M+), 103, 76 | [9][10] |
Discussion: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific research question.
-
For definitive, three-dimensional structural elucidation and understanding of intermolecular interactions in the solid state, X-ray crystallography is unparalleled. It provides precise bond lengths, bond angles, and conformational details that are critical for structure-activity relationship (SAR) studies and in silico drug design.[4]
-
For confirming the identity and purity of a synthesized compound in solution, and for studying its dynamic behavior, NMR spectroscopy is the primary tool. [5]
-
For rapid confirmation of molecular weight and elemental composition, mass spectrometry is the technique of choice. [5]
In modern drug discovery, these techniques are not mutually exclusive but are used in a complementary fashion to build a comprehensive understanding of a new chemical entity.
Conclusion
The structural analysis of this compound derivatives is a critical aspect of their development as potential therapeutic agents. While NMR and mass spectrometry are essential for routine characterization, X-ray crystallography provides the ultimate, high-resolution structural information that can accelerate the drug discovery process. By understanding the strengths and limitations of each technique, researchers can strategically apply them to gain a holistic understanding of these promising molecules.
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A Technical Guide to the Structure-Activity Relationship of Substituted 1,5-Naphthyridine-4,8-diols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored subclass: substituted 1,5-naphthyridine-4,8-diols. While comprehensive SAR studies on this particular scaffold are limited, this document synthesizes available data on related 1,5-naphthyridine derivatives to extrapolate key structural insights and guide future drug discovery efforts. We will delve into the synthetic rationale, compare the biological activities of analogous compounds, and provide detailed experimental protocols to empower researchers in this promising field.
The 1,5-Naphthyridine Core: A Scaffold of Therapeutic Promise
The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a key pharmacophore in numerous biologically active molecules. Its rigid planar structure provides a foundation for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Derivatives of the broader naphthyridine family have shown a remarkable diversity of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][2][3] The introduction of hydroxyl groups at the C4 and C8 positions of the 1,5-naphthyridine core creates the 1,5-naphthyridine-4,8-diol scaffold, a unique structure with the potential for novel biological activities, partly due to its ability to engage in hydrogen bonding and potential for metal chelation.
Unraveling the Structure-Activity Relationship: Insights from Analogs
Direct and extensive SAR studies on substituted 1,5-naphthyridine-4,8-diols are not yet prevalent in the scientific literature. However, by examining related 1,5-naphthyridine derivatives, we can infer critical relationships between substitution patterns and biological outcomes.
Substitutions at C2 and C7/C8: Modulating Potency and Spectrum
Studies on 1,5-naphthyridine analogs as novel bacterial topoisomerase inhibitors have revealed that substitutions at the C2 and C7 positions are critical for antibacterial activity.[4] While not the 4,8-diol scaffold, this provides a valuable starting point. These studies suggest that a narrow range of substituents is tolerated for optimal activity. Specifically, electron-withdrawing groups like cyano (CN) and small alkoxy groups such as methoxy (OCH₃) at the C2 position appear to be favorable.[4] At the C7 position, halogens (e.g., F, Cl) and hydroxyl (-OH) groups have been shown to be preferred.[4] Extrapolating to the this compound scaffold, it is plausible that similar substitutions at the C2 and C7 positions could significantly influence biological activity.
In a series of 2,8-disubstituted-1,5-naphthyridines investigated as antimalarial agents, the introduction of basic amine functionalities at the 8-position was found to be crucial for activity.[5] This highlights the importance of the substitution at the C8 position, which in our target scaffold is a hydroxyl group. The presence of the hydroxyl group could serve as a key interaction point or be a site for further derivatization to introduce other functionalities.
Aromatic and Heterocyclic Substituents: Targeting Specific Biological Pathways
The introduction of aromatic and heteroaromatic rings at various positions of the naphthyridine core has been a successful strategy in developing potent inhibitors of specific biological targets. For instance, phenyl and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated as topoisomerase I inhibitors, demonstrating antiproliferative activity.[6][7] The nature and substitution pattern of these appended rings are critical for their inhibitory effect.
Furthermore, 1,5-naphthyridine derivatives bearing aminothiazole and pyrazole moieties have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), with IC50 values in the low nanomolar range.[8][9] This underscores the potential of strategically chosen heterocyclic substituents to impart high potency and selectivity.
Table 1: Comparative Biological Activity of Selected 1,5-Naphthyridine Derivatives
| Compound Class | Target | Key Substituents | Representative IC50 | Reference |
| Oxabicyclooctane-linked 1,5-Naphthyridines | Bacterial Topoisomerase | C2: -OCH₃, -CN; C7: -Halogen, -OH | Not specified | [4] |
| 2,8-Disubstituted-1,5-Naphthyridines | Plasmodium falciparum PI4K | C8: Basic amines | ~50-100 nM (NF54 strain) | [5] |
| Phenyl- and Indeno-1,5-Naphthyridines | Topoisomerase I | Varied phenyl and indeno groups | Activity demonstrated, specific IC50s vary | [6][7] |
| Aminothiazole/Pyrazole-substituted 1,5-Naphthyridines | TGF-β Type I Receptor (ALK5) | C4: Aminothiazole, Pyrazole | 4-6 nM | [8][9] |
Synthetic Strategies: Building the this compound Core
The synthesis of the 1,5-naphthyridine core can be achieved through several established methods. The choice of synthetic route is often dictated by the desired substitution pattern.
Friedländer Annulation
A common and versatile method for constructing the 1,5-naphthyridine skeleton is the Friedländer annulation. This reaction involves the condensation of a 3-aminopyridine derivative with a β-ketoester or a related 1,3-dicarbonyl compound. The reaction is typically catalyzed by an acid or a base. By choosing appropriately substituted starting materials, a variety of functional groups can be introduced onto the naphthyridine core.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to 4-hydroxy-1,5-naphthyridines (which can be precursors to the 4,8-diols).[10] This reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The resulting 4-hydroxy-3-carboxylate ester can then be further manipulated.
Hypothetical Synthetic Workflow for Substituted 1,5-Naphthyridine-4,8-diols
The following diagram illustrates a plausible synthetic pathway to access substituted 1,5-naphthyridine-4,8-diols, starting from a substituted 3-aminopyridine. This workflow is a conceptual guide, and the specific reaction conditions would require optimization for each derivative.
Caption: A conceptual synthetic workflow for substituted 1,5-naphthyridine-4,8-diols.
Experimental Protocols
To facilitate further research, this section provides representative, detailed protocols for the synthesis of a 1,5-naphthyridine core and a common biological assay.
Synthesis of a 4-Hydroxy-1,5-naphthyridine Intermediate via Gould-Jacobs Reaction
Causality: This protocol is chosen for its reliability in producing the 4-hydroxy-1,5-naphthyridine scaffold, a key precursor to the target 4,8-diols. The high-temperature cyclization in a high-boiling solvent like Dowtherm A is crucial for driving the reaction to completion.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or diphenyl ether)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C. Add the crude product from the condensation step dropwise to the hot Dowtherm A. Maintain the temperature at 250 °C for 30 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with ethanol to remove residual Dowtherm A. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, can be further purified by recrystallization from a suitable solvent if necessary.
Topoisomerase I Inhibition Assay
Causality: Given that some 1,5-naphthyridine derivatives have shown activity as topoisomerase I inhibitors, this assay is a relevant starting point for biological evaluation.[6][7] The assay is based on the ability of the enzyme to relax supercoiled DNA, and an inhibitor will prevent this relaxation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds (dissolved in DMSO)
-
Loading dye (containing bromophenol blue and glycerol)
-
Agarose gel (1%) containing ethidium bromide
-
TAE buffer (Tris-acetate-EDTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit). The final reaction volume is typically 20 µL. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Termination: Stop the reaction by adding loading dye containing SDS.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE buffer until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. An active inhibitor will show a higher proportion of the supercoiled DNA form compared to the positive control.
Future Directions and Conclusion
The exploration of the structure-activity relationship of substituted 1,5-naphthyridine-4,8-diols is still in its nascent stages. The available data on related 1,5-naphthyridine derivatives provides a valuable framework for initiating new research in this area.
Key areas for future investigation include:
-
Systematic Synthesis: The synthesis and biological evaluation of a focused library of 1,5-naphthyridine-4,8-diols with diverse substitutions at the C2, C3, C6, and C7 positions.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this class of compounds.
-
Computational Modeling: Utilizing in silico methods such as molecular docking and QSAR to predict the activity of novel derivatives and guide synthetic efforts.
References
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[Link] [7] Palacios, F., Alonso, C., Fuertes, M., González, M., & Rubiales, G. (2015). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors.A New Family of Antiproliferative Agents. ResearchGate. [Link] [13] Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. [Link] [14] Kubiak-Tomaszewska, G., & Struga-Krupińska, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(11), 3387. [Link] [8] Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link] [4] Singh, S. B., Kaelin, D. E., Wu, J., Miesel, L., Tan, C. M., Meinke, P. T., Olsen, D. B., Lagrutta, A., Wei, C., Peng, X., Yin, J., Fukuda, Y., & Kishii, R. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2409–2415. [Link] [15] Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Synthesis, 24(2), 96-116. [Link] [16] Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link] [17] Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169–1178. [Link] [9] Gellibert, F. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab. [10] Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3233. [Link] [18] Amiri, S. S., Hojjati, M., & Hossaini, Z. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link] [2] Reddy, T. S., & Sridhar, B. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(18), 1591–1618. [Link] [19] Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules (Basel, Switzerland), 25(15), 3508. [Link] [5] Singh, S. B., et al. (2014). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of medicinal chemistry, 57(15), 6447-6457. [Link] [20] De Clercq, E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link] [21] Kiselev, E., Empey, N., Agama, K., Pommier, Y., & Cushman, M. (2012). Dibenzo[c,h][6][7]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. The Journal of organic chemistry, 77(11), 5167–5172. [Link] [22] Chornous, V. A., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][12]triazino[2,3-c]quinazolines. Molecules, 28(13), 5013. [Link] [3] Jaggi, M., Singh, A. T., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-867. 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A Head-to-Head Comparison of 1,5-Naphthyridine and Quinoline-Based Ligands: A Guide for Researchers
In the vast landscape of coordination chemistry and drug development, the selection of a ligand scaffold is a critical decision that dictates the ultimate function and efficacy of the resulting metal complex or therapeutic agent. Among the privileged N-heterocyclic structures, quinoline has long been a cornerstone, valued for its rigid framework and versatile synthetic accessibility.[1][2] However, its close relative, 1,5-naphthyridine, presents a nuanced alternative with distinct electronic and structural properties that merit a detailed comparison.
This guide provides a head-to-head analysis of 1,5-naphthyridine and quinoline-based ligands, moving beyond a simple catalog of features to explain the causal relationships between their structure and performance. We will delve into their synthesis, coordination behavior, and applications, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their work.
Part 1: Structural and Electronic Divergence
The fundamental difference between quinoline and 1,5-naphthyridine lies in the introduction of a second nitrogen atom into the bicyclic framework. Quinoline is a benzopyridine, while 1,5-naphthyridine is a pyridopyridine.[3] This seemingly minor alteration has profound consequences for the electronic landscape of the molecule.
The additional nitrogen atom in the 1,5-naphthyridine ring system acts as an electron-withdrawing group, rendering the entire scaffold more electron-deficient compared to quinoline. This influences its ability to act as a ligand; the nitrogen lone pairs are less basic, making it a weaker σ-donor but potentially a better π-acceptor than quinoline. This electronic distinction is a key determinant of the stability, reactivity, and photophysical properties of their corresponding metal complexes.
Caption: Molecular structures of Quinoline and 1,5-Naphthyridine.
Part 2: A Tale of Two Syntheses
The synthetic accessibility of a ligand is a paramount practical consideration. Both quinoline and 1,5-naphthyridine benefit from well-established synthetic protocols, often involving cyclization reactions.
Quinoline Synthesis: The construction of the quinoline core is dominated by several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4] The Friedländer synthesis, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by an acid or base.[4] These methods are robust and allow for a wide variety of substitutions on both the benzene and pyridine rings.[5]
1,5-Naphthyridine Synthesis: The synthesis of 1,5-naphthyridines often employs strategies analogous to quinoline synthesis, but starts with a substituted 3-aminopyridine instead of an aniline.[3] The Skraup reaction, for example, can be adapted by reacting 3-aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid.[3][6] Cross-coupling reactions, such as the Suzuki reaction, have also been effectively used to functionalize pre-existing chloro- or iodo-1,5-naphthyridine scaffolds, providing access to a diverse range of derivatives.[3][7]
| Synthetic Method | Core Precursors | Typical Conditions | Scaffold | Reference |
| Friedländer Synthesis | o-aminoaryl ketone/aldehyde + α-methylene compound | Acid or base catalysis, heating | Quinoline | [4] |
| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Strong acid (H₂SO₄), heating | Quinoline | [4] |
| Skraup-type Synthesis | 3-Aminopyridine + Glycerol + Oxidizing Agent | Strong acid (H₂SO₄), heating | 1,5-Naphthyridine | [3][6] |
| Suzuki Coupling | Halo-scaffold + Boronic Acid | Pd catalyst, base | Both | [3][7] |
Table 1: Comparison of common synthetic routes for Quinoline and 1,5-Naphthyridine scaffolds.
Part 3: Coordination Chemistry and Catalytic Performance
The manner in which these ligands bind to metal centers is a direct consequence of their structure. This, in turn, dictates their performance in applications such as catalysis.
Caption: Coordination modes of Quinoline and 1,5-Naphthyridine ligands.
Performance in Catalysis: Both ligand classes have been successfully employed in a wide range of catalytic transformations.[10][11] Quinoline-based ligands are particularly prevalent in asymmetric catalysis, where their rigid backbone helps create a well-defined chiral environment around the metal center.[1]
The distinct electronic nature of 1,5-naphthyridine can be leveraged to fine-tune catalytic activity. For instance, in oxidation catalysis, the more electron-deficient nature of a 1,5-naphthyridine-metal complex might enhance the electrophilicity of the metal center, potentially increasing its reactivity. Conversely, in reactions where electron donation from the ligand is crucial for the catalytic cycle, a quinoline-based ligand might be superior.
| Reaction | Ligand Type | Catalyst System | Key Finding | Reference |
| Catechol Oxidation | Quinoline Derivatives | Copper(II) Acetate | Catalytic activity is highly dependent on the electronic nature of substituents on the quinoline ring. Electron-donating groups enhance activity. | [12] |
| Hydrogen-Transfer Reduction | 7-pyrazolyl-1,8-naphthyridine-2-carboxylic acid | Ruthenium(II) | The naphthyridine-based ligand effectively facilitates the catalytic cycle. | [13] |
| C(sp³)-H Chlorination | Quinoline-based ligand | Palladium(II) | The ligand facilitates the reaction via hydrogen-bonding interactions in the secondary coordination sphere. | [10] |
Table 2: Selected examples of catalytic applications.
Part 4: Photophysical Properties and Materials Science
The rigid, aromatic nature of both scaffolds makes their metal complexes candidates for applications in materials science, particularly as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).
The photophysical properties of these complexes are governed by the nature of their low-lying excited states, which are often metal-to-ligand charge transfer (MLCT) states.[14] The energy of these states, and thus the emission color, can be tuned by modifying the ligand. The higher π-accepting ability of 1,5-naphthyridine compared to quinoline can lower the energy of the ligand's LUMO. This, in turn, can lead to a red-shift in the emission of its metal complexes.
Both quinoline and 1,5-naphthyridine derivatives have been incorporated into luminescent complexes with metals like iridium(III), platinum(II), ruthenium(II), and copper(I).[3][15][16] Metal complexes of 8-hydroxyquinoline, in particular, are well-known for their electroluminescent properties.[15] Similarly, 1,5-naphthyridine-based complexes have been investigated as components of OLEDs and other light-emitting materials.[3]
| Property | Quinoline Complex (Representative) | 1,5-Naphthyridine Complex (Representative) | Causality |
| Emission Color | Tunable (e.g., blue-green for Mgq₂)[15] | Can be tuned, often red-shifted vs. analogous quinoline | The more electron-deficient 1,5-naphthyridine scaffold lowers the LUMO energy, reducing the MLCT gap. |
| Quantum Yield | Variable, dependent on metal and substituents[16][17] | Variable, dependent on complex rigidity and non-radiative decay pathways[3] | Both systems can form highly rigid complexes that minimize vibrational quenching and enhance quantum yield. |
| Applications | OLEDs, sensors, solar cells[3][18] | OLEDs, sensors, semiconductors[3] | The stable, planar, and electronically tunable nature of both scaffolds is ideal for these applications. |
Table 3: Comparison of general photophysical properties and applications.
Part 5: Experimental Protocols
To provide a practical context, we outline generalized, foundational synthetic procedures for each ligand class.
Protocol 1: Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a 2,4-disubstituted quinoline from a 2-aminobenzophenone.
Rationale: This acid-catalyzed condensation and cyclodehydration is a classic, high-yielding method for accessing the quinoline core. The choice of an acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the enol or enamine intermediate, which drives the cyclization forward.
Methodology:
-
Reaction Setup: To a solution of 2-aminobenzophenone (1.0 eq.) in ethanol, add a ketone with an α-methylene group (e.g., acetone, 1.5 eq.).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq.) or a few drops of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the Friedländer quinoline synthesis.
Protocol 2: Synthesis of 2-Chloro-1,5-naphthyridine
This protocol describes a common method to obtain a functional handle on the 1,5-naphthyridine core for further elaboration (e.g., via cross-coupling).[3]
Rationale: The conversion of a hydroxyl or oxo group to a chloride using phosphoryl chloride (POCl₃) is a standard transformation in heterocyclic chemistry. The chloride is an excellent leaving group, making the product a versatile intermediate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Methodology:
-
Reaction Setup: Place 1,5-naphthyridin-2(1H)-one (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Carefully add an excess of phosphoryl chloride (POCl₃, ~5-10 eq.) to the flask. This reaction is often performed neat or with a high-boiling inert solvent.
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Basification & Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonia solution or solid sodium carbonate) until pH > 8. Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Conclusion
The choice between a quinoline and a 1,5-naphthyridine ligand is not arbitrary but a strategic decision based on the desired electronic, steric, and coordination properties.
-
Choose Quinoline when: A simple, robust, monodentate N-donor ligand is required. Its synthesis is well-established, and its framework is ideal for building chiral environments in asymmetric catalysis.[1][19]
-
Choose 1,5-Naphthyridine when: A bridging ligation is desired for constructing multinuclear complexes, or when a more electron-deficient aromatic system is needed to tune the electronic properties (e.g., redox potential, LUMO energy) of a metal complex.[3]
While quinoline remains a ubiquitous and powerful scaffold, the nuanced properties of 1,5-naphthyridine offer compelling advantages for specific applications in catalysis, materials science, and medicinal chemistry.[3][20] A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, is essential for the rational design of next-generation functional molecules.
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A Senior Scientist's Guide to Tautomer Distribution Analysis of 1,5-Naphthyridine-4,8-diol by Variable Temperature NMR
For researchers in medicinal chemistry and materials science, understanding the structural dynamics of heterocyclic compounds is paramount. 1,5-Naphthyridine-4,8-diol is a scaffold of significant interest, with its derivatives showing potential in various therapeutic areas.[1] A critical, yet often overlooked, aspect of its chemistry is the existence of multiple tautomeric forms which can dictate its biological activity, solubility, and interaction with molecular targets.[2] This guide provides an in-depth comparison of analytical methodologies for characterizing the tautomeric equilibrium of this compound, with a primary focus on the robust technique of Variable Temperature Nuclear Magnetic Resonance (VT-NMR).
The Dynamic Nature of this compound: Understanding Tautomerism
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] For this compound, the presence of hydroxyl groups adjacent to ring nitrogens facilitates a dynamic equilibrium between at least three distinct forms: the aromatic diol form, a keto-enol intermediate, and a non-aromatic diketo form.
Theoretical studies, specifically Density Functional Theory (DFT) calculations, have investigated the relative stabilities of these tautomers.[4] These computational analyses predict that the fully aromatic diol form (DN1) is generally the most stable tautomer in both the gas phase and in various solvents. However, the relative stability of the other forms can be significantly influenced by solvent polarity and the electronic nature of substituents.[4] This inherent equilibrium underscores the necessity of empirical validation, as the predominant species in a given environment can have profound implications for drug design and development.[5]
Variable Temperature (VT) NMR: A Powerful Tool for Quantifying Dynamic Exchange
VT-NMR spectroscopy is an exceptionally powerful technique for studying molecules in dynamic equilibrium.[6] The fundamental principle relies on the NMR timescale. At high temperatures, the interconversion between tautomers is rapid, and the NMR spectrometer detects only a single, time-averaged signal for the protons involved in the exchange. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough relative to the NMR timescale, the spectrometer can resolve distinct signals for each individual tautomer.[7][8] This transition from a single averaged peak to multiple resolved peaks allows for the direct quantification of each species and the calculation of the thermodynamic parameters governing the equilibrium.
Causality Behind the Experimental Protocol
The objective of the VT-NMR experiment is to manipulate the rate of tautomeric exchange by changing the temperature to allow for the measurement of the equilibrium constant (K) at various points. From these measurements, a van't Hoff plot can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.
Detailed Experimental Protocol for VT-NMR Analysis
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
A. Sample Preparation:
-
Compound Purity: Ensure the this compound sample is of high purity (>98%) to avoid signals from impurities interfering with the analysis.
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range and low freezing point. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices. The solvent must not react with the analyte. Crucially, the solvent's boiling and freezing points must accommodate the intended temperature range.[9]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of the chosen deuterated solvent in a high-quality, Class A NMR tube (e.g., Wilmad 507 or equivalent), which can withstand thermal stress.[6]
-
Internal Standard: Add a small amount of an inert internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
B. Instrument Setup & Calibration:
-
Spectrometer Selection: Utilize an NMR spectrometer equipped with a reliable variable temperature unit.
-
Initial Setup (Ambient Temperature): Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to obtain optimal resolution. Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) as a baseline.
-
Temperature Calibration: For precise thermodynamic calculations, the actual sample temperature must be known. Calibrate the spectrometer's temperature output using a standard NMR thermometer sample, such as pure methanol (for low temperatures) or ethylene glycol (for high temperatures).[8] This involves acquiring a spectrum of the standard at each target temperature and calculating the true temperature from the chemical shift difference between the hydroxyl and methyl/methylene protons.[10]
C. Data Acquisition Workflow:
D. Step-by-Step Acquisition:
-
High Temperature Spectrum: Start at a high temperature (e.g., 330 K) where tautomeric exchange is fast, and a single set of averaged signals is expected.
-
Incremental Cooling: Decrease the temperature in steps of 10-20 K.[11] At each new temperature, allow the system to equilibrate for at least 10-15 minutes to ensure thermal stability.[6] Monitor the probe temperature until it is stable.
-
Acquire Data: After equilibration, re-shim the sample (as magnetic field homogeneity is temperature-dependent) and acquire a ¹H NMR spectrum.
-
Observe Coalescence: Continue this process of cooling and acquiring spectra. Pay close attention to the aromatic and hydroxyl proton signals. As the temperature decreases, you will observe the initial sharp, averaged peaks broaden, then separate (a process known as coalescence), and finally sharpen again into distinct sets of peaks corresponding to each tautomer.
-
Low Temperature Spectrum: Continue to the lowest accessible temperature (e.g., 220 K, depending on the solvent's freezing point) where the exchange is slowest and the signals for each tautomer are sharp and well-resolved.
Data Analysis and Interpretation
A. Calculating the Equilibrium Constant (K_eq): At temperatures where the signals for the different tautomers are resolved, the ratio of the species can be determined by integrating the corresponding ¹H NMR signals.
For the equilibrium: Diol ⇌ Diketo
The equilibrium constant, K_eq, is calculated as: K_eq = [Diketo] / [Diol] = (Integral of Diketo proton) / (Integral of Diol proton)
Ensure you are comparing integrals of protons that are chemically equivalent in number (e.g., a single aromatic CH from each tautomer).
B. Thermodynamic Analysis (van't Hoff Plot): The relationship between the equilibrium constant and temperature is described by the van't Hoff equation:
ln(K_eq) = - (ΔH° / RT) + (ΔS° / R)
Where:
-
ΔH° is the standard enthalpy change
-
ΔS° is the standard entropy change
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
By plotting ln(K_eq) versus 1/T, you should obtain a straight line. The slope of this line is -ΔH°/R, and the y-intercept is ΔS°/R. This allows for the direct experimental determination of the thermodynamic parameters for the tautomerization.[12]
Table 1: Hypothetical VT-NMR Data and Thermodynamic Calculations
| Temperature (K) | 1/T (K⁻¹) | Integral (Diol) | Integral (Diketo) | K_eq ([Diketo]/[Diol]) | ln(K_eq) |
| 260 | 0.00385 | 1.00 | 0.25 | 0.250 | -1.386 |
| 250 | 0.00400 | 1.00 | 0.35 | 0.350 | -1.050 |
| 240 | 0.00417 | 1.00 | 0.50 | 0.500 | -0.693 |
| 230 | 0.00435 | 1.00 | 0.71 | 0.710 | -0.342 |
| 220 | 0.00455 | 1.00 | 1.00 | 1.000 | 0.000 |
From a linear fit of this data (ln(K_eq) vs 1/T), one can calculate ΔH° and ΔS°.
Comparison with Alternative Analytical Techniques
While VT-NMR is a premier technique for studying tautomeric equilibria in solution, other methods provide complementary information. A comprehensive analysis often involves a multi-technique approach.
Table 2: Comparison of Analytical Techniques for Tautomer Analysis
| Technique | Principle | Advantages | Limitations |
| VT-NMR Spectroscopy | Measures nucleus-specific magnetic resonance as a function of temperature, resolving distinct species as exchange slows. | - Provides unambiguous structural information.[7]- Allows direct quantification of tautomers in solution.- Enables calculation of thermodynamic parameters (ΔH°, ΔS°).[12] | - "Slow" timescale may not resolve very fast equilibria.- Requires relatively high sample concentration.- Lower sensitivity than optical methods. |
| UV-Vis Spectroscopy | Measures electronic transitions (π→π, n→π), which differ for each tautomer due to different conjugation systems.[13] | - High sensitivity, requires low concentration.- Can be used to study temperature and solvent effects.[14]- Fast timescale can detect species in rapid exchange. | - Provides no direct structural information.- Overlapping spectra can make quantification difficult and reliant on deconvolution.[15]- Assignment of bands to specific tautomers can be ambiguous without theoretical support. |
| X-ray Crystallography | Diffracts X-rays from a single crystal to determine the precise 3D atomic arrangement.[16] | - Provides definitive, high-resolution structural information of the tautomer present in the solid state.[17] | - Only analyzes the solid state; the crystal structure may not represent the equilibrium in solution.- Growing a suitable single crystal can be a significant challenge.[18]- Provides no information on dynamics or thermodynamics of interconversion. |
| Computational Chemistry (DFT) | Solves approximations of the Schrödinger equation to calculate the relative energies and properties of tautomers. | - Predicts relative stabilities and geometries of all possible tautomers.[4]- Can calculate theoretical NMR and UV-Vis spectra to aid in experimental data interpretation.- Provides insight into transition states and reaction mechanisms.[19] | - It is a theoretical model; results require experimental validation.- Accuracy is highly dependent on the chosen functional, basis set, and solvent model. |
Conclusion and Best Practices
The analysis of tautomer distribution is critical for understanding the fundamental properties of pharmacologically relevant scaffolds like this compound. Variable Temperature NMR stands out as the most powerful and direct method for characterizing and quantifying tautomeric equilibria in solution, providing not only structural confirmation but also invaluable thermodynamic data.
For a truly comprehensive understanding, a synergistic approach is recommended. Use DFT calculations to predict the likely tautomers and their spectral properties.[4] Validate these predictions and quantify the solution-state equilibrium using VT-NMR. Complement this with UV-Vis spectroscopy to probe the system's response to different solvents and confirm electronic transitions.[13] Finally, when possible, obtain an X-ray crystal structure to definitively identify the preferred tautomer in the solid state.[17] This multi-faceted approach, grounded in the robust and quantitative data from VT-NMR, provides the authoritative structural insights necessary for advancing drug discovery and development.
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- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14(32), 23075-23091. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of Synthesized 1,5-Naphthyridine-4,8-diol
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and therapeutic safety. This is particularly true for novel heterocyclic compounds like 1,5-Naphthyridine-4,8-diol, a scaffold of significant interest due to the broad spectrum of pharmacological activities exhibited by naphthyridine derivatives.[1] The presence of impurities, even in minute quantities, can drastically alter the compound's biological activity, toxicity profile, and ultimately, its viability as a therapeutic candidate.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in their analytical workflows.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the principal analytical method for the purity assessment of non-volatile and thermally labile compounds in the pharmaceutical industry.[2] Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool for separating the main compound from structurally similar impurities and degradation products.[3]
The development of a robust HPLC method is a systematic process, guided by the principles of analytical chemistry and validated according to the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Experimental Protocol: A Validated HPLC Method for this compound
The following protocol is a culmination of rigorous method development and validation, designed to provide a reliable and reproducible purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating moderately polar compounds like our target analyte. The choice of a C18 stationary phase is based on its proven ability to provide excellent resolution for a wide range of pharmaceutical compounds.
-
Mobile Phase: A gradient elution is employed to ensure the separation of both early and late-eluting impurities.
-
Mobile Phase A: 0.1% Formic acid in Water. The addition of an acid like formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength was selected based on the UV absorbance spectrum of this compound, which shows a strong absorbance at this wavelength, allowing for sensitive detection.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Method Validation: A comprehensive validation of this HPLC method was performed in accordance with ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[4][6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities was confirmed by analyzing a placebo sample and a sample spiked with known related substances. The peak for this compound was well-resolved from all other peaks.
-
Linearity: A five-point calibration curve was constructed over a concentration range of 0.05 to 1.5 mg/mL. The correlation coefficient (r²) was found to be >0.999, demonstrating a strong linear relationship between concentration and peak area.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the RSD was found to be less than 2.0%.
-
-
Accuracy: The accuracy of the method was determined by a recovery study, where known amounts of the analyte were spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.01 µg/mL and 0.03 µg/mL, respectively, indicating the high sensitivity of the method.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other analytical techniques can be employed for purity assessment, often in a complementary role.[2] Here, we compare our validated HPLC method with two common alternatives: Thin-Layer Chromatography with Densitometry (TLC-Densitometry) and Capillary Electrophoresis (CE).
Thin-Layer Chromatography with Densitometry (TLC-Densitometry)
TLC-Densitometry is a planar chromatographic technique that offers a simpler and more cost-effective alternative to HPLC.[7] It involves spotting the sample on a TLC plate, developing the plate in a solvent system, and then quantifying the separated spots using a densitometer.[8][9][10][11]
Experimental Protocol: TLC-Densitometry
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Ethyl Acetate:Methanol:Ammonia (8:1:1, v/v/v).
-
Sample Application: 10 µL of the sample solution (1 mg/mL) applied as a band.
-
Development: The plate is developed in a saturated chamber to a distance of 8 cm.
-
Detection: The plate is dried and visualized under UV light at 254 nm.
-
Densitometric Scanning: The plate is scanned at 254 nm, and the peak areas of the spots are integrated.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[12][13] It offers high efficiency and resolution and is often considered an orthogonal technique to HPLC.[14][15][16]
Experimental Protocol: Capillary Electrophoresis
-
Capillary: Fused silica capillary (50 µm I.D., 50 cm total length).
-
Background Electrolyte: 50 mM Phosphate buffer, pH 7.0.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (50 mbar for 5 s).
-
Detection: UV detection at 254 nm.
Performance Comparison
| Parameter | HPLC | TLC-Densitometry | Capillary Electrophoresis |
| Resolution | Very High | Moderate | High to Very High |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µ g/spot ) | Very High (ng/mL to pg/mL) |
| Analysis Time | ~35 min per sample | ~45 min per plate (multiple samples) | ~10 min per sample |
| Solvent Consumption | High | Low | Very Low |
| Cost per Analysis | High | Low | Moderate |
| Quantitative Accuracy | Excellent | Good | Excellent |
| Ease of Use | Moderate | Simple | Moderate |
| Throughput | Moderate | High | High |
Discussion of Comparative Data:
-
HPLC remains the superior choice for routine quality control due to its excellent resolution, high sensitivity, and outstanding quantitative accuracy. The established validation protocols for HPLC provide a high degree of confidence in the purity results.[17]
-
TLC-Densitometry is a valuable screening tool, especially when a large number of samples need to be analyzed quickly and cost-effectively.[8] While its resolution and sensitivity are lower than HPLC, it can be a valid quantitative method when properly validated.[9]
-
Capillary Electrophoresis serves as an excellent orthogonal technique to HPLC.[14] Its different separation mechanism can reveal impurities that may co-elute with the main peak in an HPLC analysis. The low solvent consumption and fast analysis times are also significant advantages.[12][13]
Conclusion and Recommendations
For the definitive purity assessment of synthesized this compound, a validated High-Performance Liquid Chromatography (HPLC) method is the recommended primary technique. Its superior resolution, sensitivity, and established regulatory acceptance make it the most trustworthy method for ensuring the quality and safety of this potential pharmaceutical compound.
TLC-Densitometry can be effectively utilized as a rapid screening tool in the early stages of synthesis or for in-process controls where high throughput is a priority.
Capillary Electrophoresis should be considered a valuable orthogonal method, particularly for investigational purposes or when the impurity profile is complex and requires a different separation selectivity to confirm the absence of co-eluting species.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and reliable characterization of your synthesized this compound, ensuring the integrity of your research and the safety of future applications.
References
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A Guide to the Cross-Validation of Experimental and Theoretical Properties of 1,5-Naphthyridine-4,8-diol
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel heterocyclic compounds is a cornerstone of innovation. 1,5-Naphthyridine-4,8-diol, a member of the promising naphthyridine family, presents a unique structure with potential applications in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive framework for the synthesis, characterization, and, most critically, the cross-validation of its experimental properties with theoretical predictions. By juxtaposing empirical data with computational models, we can achieve a deeper understanding of the molecule's structure-property relationships, ensuring the robustness and reliability of our findings.
This document is structured to guide you through a self-validating workflow, from synthesis to a detailed comparative analysis. We will explore not just the "how" but the "why" behind the selection of specific experimental and computational methodologies, reflecting a commitment to scientific integrity and expertise.
I. Proposed Synthesis of this compound
While numerous strategies exist for the synthesis of the 1,5-naphthyridine core, a common and effective approach for introducing hydroxyl groups at the 4 and 8 positions involves a cyclization reaction.[4][5] A plausible synthetic route, analogous to established methods for preparing hydroxynaphthyridines, is outlined below. The rationale for this multi-step process is to build the bicyclic core and then introduce the desired functionality.
Proposed Synthetic Protocol:
-
Step 1: Condensation. The synthesis would commence with the reaction of a substituted 3-aminopyridine with an appropriate malonic acid derivative, such as diethyl malonate. This condensation reaction forms an intermediate enamine.
-
Step 2: Thermal Cyclization. The intermediate is then subjected to high-temperature intramolecular cyclization. This is typically carried out in a high-boiling point solvent like Dowtherm A.[4][5] This step is crucial for the formation of the 1,5-naphthyridine ring system.
-
Step 3: Functionalization/Modification. Depending on the starting materials, further steps may be required to yield the final this compound. This could involve hydrolysis of ester groups or other protecting group manipulations.
-
Step 4: Purification. The crude product from the cyclization reaction is cooled, and the desired compound is precipitated. Purification is then achieved through recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield the final product.
Caption: Proposed synthetic workflow for this compound.
II. Experimental Characterization: The Empirical Benchmark
Once synthesized and purified, a rigorous experimental characterization is essential to confirm the structure and elucidate the physicochemical properties of this compound. The following techniques provide complementary information, creating a comprehensive empirical profile of the molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6][7] Both ¹H and ¹³C NMR will be indispensable.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the polar diol and has a well-defined residual solvent peak for referencing.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts (δ) will be referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm). Key features to analyze will be the chemical shifts of the aromatic protons, the hydroxyl protons (which may be broad and exchangeable with D₂O), and the coupling constants (J) which reveal connectivity.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom in the molecule. The chemical shifts will be referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000–400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups:
-
O-H stretch: A broad band is expected in the region of 3200-3500 cm⁻¹ due to hydrogen bonding.
-
Aromatic C-H stretch: Peaks are expected just above 3000 cm⁻¹.
-
C=N and C=C stretching: These will appear in the 1500-1650 cm⁻¹ region.
-
C-O stretch: Look for this in the 1200-1300 cm⁻¹ range.
-
The "fingerprint" region (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole.[6]
-
C. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition.
Experimental Protocol:
-
Sample Introduction: The purified sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) for a polar molecule like this.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
-
Data Analysis: The exact mass is used to confirm the molecular formula (C₈H₆N₂O₂). The fragmentation pattern can also provide additional structural information.
D. Single-Crystal X-ray Crystallography
This is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[9][10] It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of this compound in a suitable solvent system is a common method for growing single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[10]
III. Theoretical Modeling: The Computational Approach
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the properties of molecules from first principles.[11][12][13][14] These theoretical predictions can then be compared with experimental data for cross-validation.
Computational Protocol:
-
Model Building: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is DFT using a functional like B3LYP with a basis set such as 6-311++G(d,p).[15] This calculation yields the theoretical bond lengths and angles.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This predicts the vibrational frequencies (for comparison with FTIR data) and confirms that the optimized structure is a true energy minimum.
-
NMR Chemical Shift Calculation: The magnetic shielding tensors can be calculated using a method like Gauge-Independent Atomic Orbital (GIAO) at the same DFT level. These are then converted into theoretical ¹H and ¹³C NMR chemical shifts.
Caption: Workflow for the cross-validation of experimental and theoretical data.
IV. Comparative Analysis: Bridging Experiment and Theory
The core of this guide is the direct comparison of the data obtained from the experimental and theoretical workflows. This cross-validation is crucial for building confidence in both the synthesized structure and the computational model.
A. Geometric Parameters
The most direct comparison can be made between the bond lengths and angles obtained from X-ray crystallography and those predicted by the DFT geometry optimization.
Table 1: Comparison of Geometric Parameters
| Parameter | Experimental (X-ray) | Theoretical (DFT) | % Difference |
|---|---|---|---|
| C2-N1 Bond Length (Å) | Hypothetical Value | Calculated Value | |
| C4-C4a Bond Length (Å) | Hypothetical Value | Calculated Value | |
| C4-O Bond Length (Å) | Hypothetical Value | Calculated Value | |
| N1-C8a-C8 Angle (°) | Hypothetical Value | Calculated Value | |
| C3-C4-C4a Angle (°) | Hypothetical Value | Calculated Value |
| ... (other key parameters) | | | |
Note: The table is populated with placeholders. In practice, these would be filled with the measured and calculated data.
Discrepancies between the experimental (solid-state) and theoretical (gas-phase) geometries can often be explained by intermolecular forces in the crystal lattice, such as hydrogen bonding, which are not accounted for in a standard gas-phase calculation.
B. Vibrational Frequencies
The vibrational frequencies from FTIR can be compared to the scaled theoretical frequencies from the DFT calculation. Theoretical frequencies are often systematically higher than experimental ones, so a scaling factor (e.g., ~0.96 for B3LYP) is typically applied.
Table 2: Comparison of Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FTIR) | Theoretical (Scaled DFT) | Assignment |
|---|---|---|---|
| O-H stretch | Hypothetical Value | Calculated Value | Hydroxyl group |
| Aromatic C-H stretch | Hypothetical Value | Calculated Value | Naphthyridine ring |
| C=N stretch | Hypothetical Value | Calculated Value | Pyridine ring |
| C=C stretch | Hypothetical Value | Calculated Value | Naphthyridine ring |
| ... (other key modes) | | | |
Strong correlation between the experimental and scaled theoretical frequencies provides powerful evidence for the correctness of the structural assignment.
C. NMR Chemical Shifts
A plot of experimental versus calculated ¹H and ¹³C NMR chemical shifts should yield a linear relationship with a high correlation coefficient (R²), confirming that the computational model accurately reproduces the electronic environment of the nuclei.
Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental (NMR) | Theoretical (GIAO-DFT) |
|---|---|---|
| C2 | Hypothetical Value | Calculated Value |
| C3 | Hypothetical Value | Calculated Value |
| C4 | Hypothetical Value | Calculated Value |
| C4a | Hypothetical Value | Calculated Value |
| ... (other carbons) | | |
By systematically comparing these datasets, researchers can validate their synthetic product, refine their understanding of its electronic structure, and build robust computational models for predicting the properties of related compounds. This integrated approach embodies the principles of modern chemical research, where experimental and theoretical methods work in concert to advance scientific knowledge.
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- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
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- 12. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 15. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,5-Naphthyridine-4,8-diol
Preamble: A Commitment to Safety and Compliance
As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 1,5-Naphthyridine-4,8-diol. While a specific Safety Data Sheet (SDS) for this compound is not universally available, its structural motifs—a dihydroxylated N-heterocyclic aromatic system—necessitate a cautious and rigorous approach. The procedures outlined here are grounded in established principles for handling hazardous chemical waste and draw upon safety data from structurally analogous compounds.[1][2][3] Your institution's Environmental Health and Safety (EHS) department is the ultimate authority; this guide serves to supplement, not supplant, their specific protocols.
Section 1: Hazard Assessment and the Rationale for Caution
Understanding the "why" behind a disposal protocol is critical for ensuring its correct implementation. The molecular structure of this compound suggests several potential hazards that mandate its treatment as regulated hazardous waste.
-
Inherent Toxicity of N-Heterocycles: Many nitrogen-containing heterocyclic compounds exhibit biological activity and potential toxicity. Analogous compounds, such as 1,8-Naphthyridine, are classified as harmful if swallowed and can cause serious eye damage.[2] The diol functionality may also contribute to skin and eye irritation, similar to related structures like 1,5-Naphthalenediol.[3][4]
-
Environmental Persistence: Aromatic ring systems are often persistent in the environment and can be toxic to aquatic life. Disposing of such compounds down the drain is strictly prohibited as it can lead to long-term environmental contamination.[5]
-
Unknown Degradation Products: Under various conditions, this compound may degrade via oxidation, hydrolysis, or photodegradation.[6] These degradation products could be more toxic or reactive than the parent compound.
Core Directive: Due to these potential, uncharacterized hazards, all waste containing this compound, including pure compound, contaminated solutions, and rinsate, must be handled and disposed of as hazardous chemical waste.
Section 2: Immediate Safety Protocols and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE and engineering controls is non-negotiable.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[7] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not typically required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[3] |
Engineering Controls: All handling and preparation of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] This minimizes the risk of inhaling fine powders or aerosols.
Section 3: Step-by-Step Waste Disposal Protocol
The following workflow provides a systematic process for the safe collection and temporary storage of this compound waste pending EHS pickup.
Step 1: Container Selection and Preparation
Select a dedicated waste container that is chemically compatible with the waste stream. For instance, if the compound is dissolved in an organic solvent, a solvent-safe container is required.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.[9]
-
Avoid Contamination: The exterior of the container must remain clean. Use a funnel when transferring liquid waste to prevent external drips.[9]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
Step 2: Waste Segregation
Proper segregation is a cornerstone of laboratory safety.
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate liquid waste container.
-
Chemical Incompatibility: Crucially, do not mix this waste stream with incompatible chemicals. Keep it segregated from strong oxidizing agents, acids, and bases unless part of a specific neutralization protocol approved by your EHS department.[3][10]
Step 3: Labeling
Immediate and accurate labeling is a regulatory requirement.
-
Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must clearly state:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound"
-
All other components in the container (e.g., solvents, water), with estimated percentages.
-
The date of accumulation.
-
The responsible Principal Investigator and laboratory location.
-
Step 4: On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
The storage location must be away from drains, heat sources, and ignition sources.[1][10]
Step 5: Arranging for Final Disposal
Once the waste container is full or you are discontinuing the project, contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to transport the waste yourself. EHS professionals are trained to handle, transport, and consign the waste to a licensed disposal facility for final treatment, typically via incineration.[11][12]
Caption: Disposal workflow for this compound waste.
Section 4: Spill Management Protocol
In the event of a spill, a calm and methodical response is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS immediately.
-
Control & Contain: Prevent the spill from spreading or entering drains.[1]
-
Don PPE: Wear the appropriate PPE as listed in Table 1 before attempting cleanup.
-
Absorb: For liquid spills, cover with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[1][8] Do not use combustible materials like paper towels or sawdust. For solid spills, gently sweep to avoid creating dust.
-
Collect: Carefully scoop the absorbed material and place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Document: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.
Section 5: Decontamination of Empty Containers
An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.[11]
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent capable of removing the residue.[10]
-
Rinsate as Waste: Crucially, the rinsate from each rinse must be collected and managed as hazardous liquid waste. [10]
-
Final Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box), but confirm this procedure with your EHS office. Deface or remove the original label to prevent misuse.
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance.
References
- Laxai Life Sciences Pvt. Ltd. Material Safety Data Sheet: Heterocyclic compounds for biochemical studies. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 1,5-Naphthalenediol: Human health tier II assessment. (2015-02-13). [Link]
- University of Cincinnati. Environmental Health & Safety Advisory 7.3: Hazardous/Chemical Waste Management. (2022-02-01). [Link]
Sources
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- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 12. tcichemicals.com [tcichemicals.com]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 1,5-Naphthyridine-4,8-diol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling 1,5-Naphthyridine-4,8-diol. The procedures outlined below are designed to ensure your protection and the integrity of your research by establishing a self-validating system of safety for every experiment.
Understanding the Hazard: An Evidence-Based Approach
While a comprehensive toxicological profile for this compound is not fully established, a critical evaluation of its chemical family, naphthyridines and substituted diols, provides a strong basis for hazard assessment. Data from closely related analogs indicates significant potential for acute toxicity, irritation, and serious damage upon contact.[1][2]
Our operational plan is therefore built on the principle of treating this compound with the high degree of caution it warrants. The following table summarizes the anticipated hazard profile based on available safety data for analogous compounds.
| Hazard Classification | Anticipated Risk for this compound | Rationale & Authoritative Source |
| Acute Toxicity: Oral | Category 3/4 (Toxic/Harmful if swallowed) | Naphthyridine derivatives are classified as harmful or toxic if swallowed.[1] |
| Acute Toxicity: Dermal | Category 1 (Fatal in contact with skin) | Analogs have been shown to be fatal upon skin contact. All skin contact must be avoided. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Expected to cause skin irritation based on data for similar heterocyclic compounds. |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Naphthyridine compounds are known to pose a significant risk of severe and irreversible eye injury.[1] |
| Respiratory Hazard | Category 3 (Toxic if inhaled) | As a solid, dust inhalation is a primary concern. Analog data indicates toxicity upon inhalation. |
Core Directive: Your Personal Protective Equipment (PPE) Mandate
Given the high-risk profile, a comprehensive PPE strategy is mandatory. This is not merely a checklist; it is an integrated system designed to eliminate routes of exposure.
Hand Protection: The First Line of Defense
-
Requirement: Double-gloving with chemically resistant gloves.
-
Causality: The high acute dermal toxicity necessitates a robust barrier. Double-gloving provides redundancy; should the outer glove be compromised, the inner glove offers temporary protection while you move to a safe area to re-glove.
-
Protocol:
-
Inner Glove: Nitrile glove. Provides a good balance of chemical resistance and dexterity.
-
Outer Glove: A heavier-duty glove such as butyl rubber or a flexible laminate (e.g., Silver Shield). For chemicals with unknown toxicity, a laminate glove under a chemically resistant outer glove is recommended.[3]
-
Integrity Check: Always inspect gloves for tears or pinholes before use.
-
Regular Replacement: Change outer gloves frequently, and immediately if direct contamination is suspected.
-
Body Protection: Preventing Dermal Absorption
-
Requirement: A flame-resistant lab coat is the minimum requirement, with a chemically resistant apron recommended for larger quantities or splash-risk procedures.[3]
-
Causality: This prevents contact with clothing and skin in case of spills. Since the compound is fatal on skin contact, full coverage is non-negotiable.
-
Logistics: Lab coats must be fully buttoned, with sleeves rolled down. Ensure the lab coat is regularly laundered by a professional service equipped to handle contaminated lab wear; do not take it home.
Eye and Face Protection: Shielding from Irreversible Damage
-
Requirement: Chemical splash goggles AND a full-face shield.[3]
-
Causality: The severe risk of eye damage dictates that safety glasses are insufficient.[1] Goggles provide a seal around the eyes to protect from dust and splashes. The face shield offers a secondary barrier for the entire face. A face shield must never be used alone; it is supplemental to goggles.[3]
-
Operational Mandate: This combination is required for any handling operation, including weighing, transferring, and dissolution.
Respiratory Protection: Eliminating Inhalation Risk
-
Requirement: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust.[4]
-
Causality: The compound is toxic if inhaled. Engineering controls (the fume hood) are the primary method of protection. A respirator should be used as a secondary measure if engineering controls are insufficient or during emergency situations.
-
Respirator Protocol: If there is a risk of dust generation outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved respirator with appropriate particulate filters (e.g., N95 or higher) is required.[5][6]
Experimental Workflow: PPE Protocol
The following diagram and steps outline the mandatory, self-validating procedure for preparing for and concluding work with this compound.
Caption: PPE Donning and Doffing Workflow for High-Toxicity Compounds.
Step-by-Step Donning Procedure:
-
Body Protection: Don your flame-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Protection: Place the full-face shield over your goggles.
-
Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step-by-Step Doffing Procedure (to avoid cross-contamination):
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare inner glove. Dispose of them in the designated hazardous waste container.
-
Face Shield: Remove the face shield.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any surface contamination. Place it in the designated receptacle for contaminated laundry.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface with your bare hands.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Containment and Compliance
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Chemical Waste:
-
Solid Waste: Unused or waste this compound must be collected in a labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[7] The compound is noted as being toxic to aquatic life.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[1]
-
Emergency Protocol: Immediate Response Actions
In the event of an exposure, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention. Show the Safety Data Sheet (SDS) for an analogous compound to the medical personnel.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][8]
By adhering to this comprehensive guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it demands.
References
- 1,5-Naphthalenediol: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Personal Protective Equipment and Chemistry. ChemicalSafetyFacts.org. [Link]
- 1,5-Naphthyridine PubChem Entry.
Sources
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- 2. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. aksci.com [aksci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
